PTOTAC HSD17B13 degrader 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C45H45ClF3N7O5 |
|---|---|
Molecular Weight |
856.3 g/mol |
IUPAC Name |
N-[[4-[6-[2-[3-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-5-yl]propyl]-1,3-dihydroisoindol-5-yl]indazol-2-yl]cyclohexyl]methyl]-2,3,5-trifluoro-4-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C45H44F3N7O5.ClH/c1-52-38-17-25(6-13-36(38)55(45(52)60)37-14-15-39(56)50-44(37)59)3-2-16-53-22-29-9-7-27(18-31(29)23-53)28-8-10-30-24-54(51-35(30)19-28)32-11-4-26(5-12-32)21-49-43(58)33-20-34(46)42(57)41(48)40(33)47;/h6-10,13,17-20,24,26,32,37,57H,2-5,11-12,14-16,21-23H2,1H3,(H,49,58)(H,50,56,59);1H |
InChI Key |
PUPPJGPTCPHCGA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of PTOTAC HSD17B13 Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid (17β) dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression. PTOTAC HSD17B13 degrader 1 is a novel proteolysis-targeting chimera (PROTAC) designed to specifically eliminate the HSD17B13 protein, thereby mimicking the protective effects observed in individuals with these genetic variants. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailed experimental protocols, and a summary of relevant data.
The PROTAC Approach to Protein Degradation
PROTACs are heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4]
Mechanism of Action of this compound
This compound is comprised of a ligand that specifically binds to HSD17B13, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5] The mechanism of action can be broken down into the following key steps:
-
Ternary Complex Formation: this compound enters the cell and simultaneously binds to HSD17B13 and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the HSD17B13 protein.
-
Proteasomal Degradation: The poly-ubiquitinated HSD17B13 is then recognized and degraded by the 26S proteasome.
-
Recycling of the Degrader: After the degradation of HSD17B13, the PTOTAC degrader is released and can bind to another HSD17B13 protein, initiating another cycle of degradation.
This process leads to a significant reduction in the cellular levels of HSD17B13, which is hypothesized to mitigate the progression of liver disease.
Caption: Mechanism of Action of this compound.
HSD17B13 Signaling Pathway Context
HSD17B13 is primarily expressed in the liver and is associated with lipid droplets.[6] Its expression is regulated by key transcription factors involved in lipid metabolism. The degradation of HSD17B13 by this compound is expected to impact downstream pathways related to lipid accumulation and inflammation.
Caption: HSD17B13 Signaling and Point of Intervention.
Quantitative Data
Currently, there is limited publicly available quantitative data specifically for this compound. The following table provides a conceptual framework for the types of data that are critical for evaluating the efficacy and potency of a PROTAC degrader. Researchers using this compound will need to generate this data empirically.
| Parameter | Description | Expected Outcome |
| DC50 | The concentration of the degrader required to induce 50% degradation of the target protein. | Low nanomolar range for a potent degrader. |
| Dmax | The maximum percentage of protein degradation achievable with the degrader. | Approaching 100% for an effective degrader. |
| Time to Dmax | The time required to reach the maximum level of protein degradation. | Typically within 24 hours. |
| Selectivity | The effect of the degrader on the levels of other proteins, particularly other HSD17B family members. | High selectivity for HSD17B13 over other proteins. |
Experimental Protocols
The following are generalized protocols for the in vitro and in vivo evaluation of this compound. These should be optimized for specific experimental conditions.
In Vitro HSD17B13 Degradation Assay
Objective: To determine the concentration- and time-dependent degradation of HSD17B13 in a relevant cell line (e.g., HepG2 or primary human hepatocytes).
Methodology:
-
Cell Culture: Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for HSD17B13. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the HSD17B13 signal to the loading control. Calculate the percentage of HSD17B13 remaining relative to the vehicle control. Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax.
Caption: Experimental Workflow for In Vitro Degradation Assay.
In Vivo Efficacy Study in a Mouse Model of NASH
Objective: To evaluate the ability of this compound to reduce HSD17B13 levels in the liver and improve the phenotype in a diet-induced mouse model of NASH.
Methodology:
-
Animal Model: Use a relevant mouse model, such as C57BL/6J mice on a high-fat, high-cholesterol, and high-fructose diet, to induce NASH.
-
Dosing: Once the disease phenotype is established, administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and frequency.
-
Monitoring: Monitor the animals for changes in body weight, food intake, and overall health.
-
Endpoint Analysis: At the end of the study, collect blood for analysis of serum markers of liver injury (e.g., ALT, AST).
-
Tissue Collection: Euthanize the animals and harvest the livers.
-
Histopathology: Fix a portion of the liver in formalin for histological analysis (H&E staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis).
-
Pharmacodynamic Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent Western blot analysis to confirm the degradation of HSD17B13.
-
Gene Expression Analysis: Store a portion of the liver in an RNA stabilization solution for qPCR analysis of genes related to inflammation and fibrosis.
Conclusion
This compound represents a promising tool for investigating the therapeutic potential of HSD17B13 degradation in chronic liver diseases. By hijacking the ubiquitin-proteasome system, this degrader offers a novel modality to specifically eliminate the HSD17B13 protein. The provided technical guide outlines the core mechanism of action and generalized experimental protocols to facilitate further research and drug development efforts in this area. Rigorous in vitro and in vivo studies are necessary to fully characterize the efficacy, potency, and selectivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
The Role of HSD17B13 in Lipid and Retinol Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-enriched enzyme localized to the surface of lipid droplets, has emerged as a critical regulator of hepatic lipid and retinol (B82714) metabolism. Its expression is significantly upregulated in nonalcoholic fatty liver disease (NAFLD). Intriguingly, genetic variants that lead to a loss of HSD17B13 function are strongly associated with a reduced risk of progression to more severe liver diseases, including nonalcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This protective genetic association has positioned HSD17B13 as a promising therapeutic target. This technical guide provides a comprehensive overview of the enzymatic function of HSD17B13, its role in metabolic pathways, and detailed methodologies for its study, aimed at facilitating further research and drug development in this area.
Introduction to HSD17B13
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which comprises enzymes involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] Unlike other family members, HSD17B13 is predominantly expressed in the liver, specifically within hepatocytes.[3] Within these cells, it is found on the surface of lipid droplets, the organelles responsible for storing neutral lipids.[3] This specific subcellular localization places HSD17B13 at a crucial interface for lipid and retinol metabolism.
Enzymatic Activity and Substrates
HSD17B13 functions as an NAD(P)+-dependent oxidoreductase, catalyzing the conversion of a range of lipophilic substrates.[1] Its enzymatic activity is a key area of investigation for understanding its physiological role and its contribution to liver pathology.
Known Substrates
In vitro studies have demonstrated that HSD17B13 can metabolize several classes of molecules:
-
Retinoids: HSD17B13 exhibits retinol dehydrogenase (RDH) activity, converting all-trans-retinol to all-trans-retinaldehyde.[4][5][6] This is a rate-limiting step in the synthesis of retinoic acid, a potent signaling molecule that regulates gene expression.[5]
-
Steroids: The enzyme can catalyze the oxidation of 17β-estradiol to estrone.[1]
-
Bioactive Lipids: HSD17B13 has been shown to metabolize pro-inflammatory lipid mediators such as leukotriene B4 (LTB4).[7][8]
Quantitative Enzymatic Data
Comprehensive kinetic data for all HSD17B13 substrates is still an active area of research. The available quantitative parameters are summarized below.
| Substrate | K_m_ (μM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Enzyme Source | Reference(s) |
| 17β-Estradiol | 6.08 | 0.94 | Not Reported | Recombinant Human HSD17B13 | [1][9] |
| all-trans-Retinol | Not Reported | Not Reported | Not Reported | - | [4][10] |
| Leukotriene B4 | Not Reported | Not Reported | Not Reported | - | [10] |
Note: The lack of comprehensive kinetic data for all substrates highlights a key area for future investigation to fully understand the substrate preference and catalytic efficiency of HSD17B13.
Role in Lipid Metabolism
HSD17B13's localization to lipid droplets and its association with NAFLD progression strongly suggest a significant role in hepatic lipid homeostasis.
Transcriptional Regulation
The expression of the HSD17B13 gene is regulated by key transcription factors involved in lipid metabolism. The liver X receptor alpha (LXRα), a nuclear receptor that senses cellular oxysterol levels, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c). SREBP-1c, a master regulator of lipogenesis, then directly binds to the promoter of HSD17B13 to increase its transcription.[9][10]
Impact on Hepatic Lipid Profile
Studies in mouse models with genetic deletion of Hsd17b13 have revealed alterations in the hepatic lipidome, although the findings can vary between studies and experimental conditions. A consistent observation is the impact on triglyceride and phospholipid metabolism.[11][12]
| Lipid Class | Effect of HSD17B13 Knockdown/Knockout | Reference(s) |
| Triglycerides (TG) | Significantly Decreased | [11] |
| Diacylglycerols (DG) | Altered | [11][12] |
| Phosphatidylcholines (PC) | Significantly Increased | [11] |
| Phosphatidylethanolamines (PE) | Altered | [11][12] |
| Ceramides (Cer) | Altered | [12] |
Note: While a general trend of decreased triglycerides and increased phosphatidylcholines is observed, the specific changes in individual lipid species can be complex and may depend on the specific genetic model and diet.
Role in Retinol Metabolism
The retinol dehydrogenase activity of HSD17B13 implicates it as a key player in the hepatic retinoid signaling pathway. By converting retinol to retinaldehyde, it catalyzes a critical step in the synthesis of retinoic acid, which regulates a multitude of genes involved in cell growth, differentiation, and metabolism.
Inactivation of HSD17B13 is expected to lead to an accumulation of retinol and a decrease in the production of retinaldehyde and, subsequently, retinoic acid within hepatocytes. However, in vivo studies in Hsd17b13 knockout mice have not consistently shown significant changes in hepatic retinoid levels, suggesting potential compensatory mechanisms or species-specific differences.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of HSD17B13.
HSD17B13 Retinol Dehydrogenase Activity Assay (Cell-Based)
This assay measures the conversion of retinol to retinaldehyde in cells overexpressing HSD17B13.[5]
Materials:
-
HEK293 cells
-
HSD17B13 expression vector and empty vector control
-
Transfection reagent
-
All-trans-retinol
-
Cell lysis buffer
-
HPLC system with a UV detector
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates.
-
Transfect cells with either the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
-
Substrate Treatment:
-
24-48 hours post-transfection, replace the medium with fresh medium containing 2-5 µM all-trans-retinol.
-
Incubate for 6-8 hours.
-
-
Retinoid Extraction:
-
Collect both the cell culture medium and cell lysates.
-
Perform a two-phase liquid-liquid extraction using ethanol (B145695) and hexane (B92381) to extract retinoids.
-
-
Quantification by HPLC:
-
Separate and quantify the extracted retinaldehyde and retinoic acid using a normal-phase HPLC system.
-
Use standard curves for accurate quantification.
-
Normalize the results to the total protein concentration of the cell lysate.
-
In Vitro HSD17B13 Enzymatic Assay (NADH Detection)
This biochemical assay measures the production of NADH, a co-product of the HSD17B13-catalyzed oxidation, to determine enzyme activity and inhibition.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., 17β-estradiol or retinol)
-
NAD+
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NADH detection kit (e.g., NAD-Glo™)
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
In a 384-well plate, add the assay buffer, HSD17B13 inhibitor (for inhibition assays), and purified HSD17B13 enzyme.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and NAD+.
-
Incubate for 60 minutes at 37°C.
-
Add the NADH detection reagent.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
Hepatic Lipidomics Analysis by LC-MS/MS
This protocol outlines the analysis of the lipid profile in liver tissue.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Chloroform (B151607)/methanol (2:1, v/v)
-
LC-MS/MS system
Procedure:
-
Homogenization and Extraction:
-
Homogenize the frozen liver tissue in a 2:1 mixture of chloroform and methanol.
-
Vortex and incubate at room temperature for 20 minutes for complete lipid extraction.
-
-
Phase Separation:
-
Add water to the homogenate to induce phase separation.
-
Centrifuge to separate the organic (lipid-containing) and aqueous phases.
-
-
Sample Preparation and Analysis:
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the lipid species using a targeted or untargeted lipidomics approach on an LC-MS/MS system.
-
Conclusion
HSD17B13 is a pivotal, liver-enriched protein in the regulation of hepatic lipid and retinol metabolism. While its precise enzymatic substrates and the full extent of its biological functions are still being elucidated, the strong and consistent protective effect of its loss-of-function variants in humans provides a compelling rationale for its development as a therapeutic target for NASH and other chronic liver diseases. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the role of HSD17B13 and to advance the development of novel therapeutics targeting this enzyme.
References
- 1. uniprot.org [uniprot.org]
- 2. benchchem.com [benchchem.com]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice [mdpi.com]
- 11. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 17-Beta Hydroxysteroid Dehydrogenase 13 Deficiency Does Not Protect Mice From Obesogenic Diet Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of HSD17B13 Degraders
For: Researchers, Scientists, and Drug Development Professionals
Introduction: HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Over the past several years, it has emerged as a high-priority therapeutic target for chronic liver diseases. This is largely due to compelling human genetic evidence; genome-wide association studies (GWAS) have consistently shown that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][3]
Pharmacologically mimicking this protective genetic profile is a key goal for therapeutic development. While small molecule inhibitors have been the primary focus, a newer modality, targeted protein degradation, offers a distinct and potentially more potent approach. Instead of merely inhibiting the enzyme's function, degraders are engineered molecules that hijack the cell's natural disposal machinery to eliminate the entire HSD17B13 protein. This guide provides a technical overview of the nascent but rapidly advancing field of HSD17B13-targeted degraders, based on the latest available information.
The PROTAC Approach to HSD17B13 Degradation
Targeted protein degradation is most commonly achieved using Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the target protein (HSD17B13), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] This ternary complex formation brings the E3 ligase into close proximity with HSD17B13, leading to its ubiquitination and subsequent destruction by the proteasome.
Recent patent literature has disclosed the first generation of molecules designed to degrade HSD17B13, illustrating a clear path forward for this therapeutic strategy.[6][7]
Molecular Architecture of an HSD17B13 Degrader
An example of a disclosed HSD17B13 degrader is "PTOTAC HSD17B13 degrader 1".[6] Its structure follows the classic PROTAC design.
| Component | Description | Example Molecule / Moiety | Source |
| Target-Binding Ligand | A small molecule designed to bind with high affinity and selectivity to HSD17B13. | HSD17B13 degrader 2 (a 3-fluoro-4-hydroxybenzamide (B3085413) derivative) | [6][8] |
| Linker | A chemical chain connecting the two ligands, optimized for length and flexibility to enable effective ternary complex formation. | tert-Butyl 5-bromoisoindoline-2-carboxylate derivative | [6] |
| E3 Ligase Ligand | A molecule that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). | E3 ligase Ligand 31 | [6] |
Visualizing the Mechanism of Action
The mechanism by which an HSD17B13 PROTAC induces protein degradation is a stepwise process involving the formation of a key ternary complex.
Caption: Mechanism of HSD17B13 degradation via a PROTAC molecule.
Quantitative Data for Degrader Characterization
The successful development of a degrader relies on rigorous quantitative assessment of its performance. While specific data for publicly disclosed HSD17B13 degraders are limited, the table below outlines the critical parameters that must be evaluated.
| Parameter | Definition | Desired Outcome | Typical Assay |
| Binding Affinity (Kd, IC₅₀) | Potency of the degrader's ligands for HSD17B13 and the E3 ligase. | Nanomolar to picomolar range. | TR-FRET, FP, ITC |
| Degradation Potency (DC₅₀) | Concentration of degrader required to reduce the target protein level by 50%. | Low nanomolar or better. | Western Blot, In-Cell ELISA, Mass Spec |
| Maximum Degradation (Dₘₐₓ) | The maximal percentage of protein degradation achievable at saturating degrader concentrations. | > 90% | Western Blot, In-Cell ELISA, Mass Spec |
| Degradation Rate (t₁/₂) | The time required to achieve 50% of the maximal degradation. | Rapid (minutes to a few hours). | Time-course Western Blot |
| Selectivity | Degradation of HSD17B13 versus other proteins, especially homologous HSD17B family members. | High selectivity for HSD17B13. | Proteomics (e.g., TMT-MS) |
Experimental Protocols
The following sections provide generalized yet detailed protocols for the key experiments required to synthesize and validate HSD17B13 degraders. These are based on established methodologies in the field of targeted protein degradation.[9][10]
General Synthesis of an HSD17B13 PROTAC
The synthesis involves the separate preparation of the HSD17B13 ligand and the E3 ligase ligand, followed by their conjugation via a linker.
-
Synthesis of HSD17B13 Ligand with Linker Attachment Point:
-
Synthesize the HSD17B13 binding moiety (e.g., a 3-fluoro-4-hydroxybenzamide derivative) based on established medicinal chemistry routes.
-
Incorporate a functional group (e.g., a primary amine, carboxylic acid, or alkyne) at a position that does not disrupt protein binding, which will serve as the attachment point for the linker.
-
-
Synthesis of Linker-E3 Ligase Ligand:
-
Synthesize the E3 ligase ligand (e.g., a thalidomide (B1683933) analog for CRBN) with a reactive group.
-
React this molecule with a bifunctional linker (e.g., a PEG chain with terminal reactive groups) under appropriate conditions to form the Linker-E3 Ligase Ligand conjugate.
-
-
Final Conjugation:
-
React the HSD17B13 ligand from step 1 with the Linker-E3 Ligase Ligand conjugate from step 2.
-
Common coupling chemistries include amide bond formation (e.g., using HATU or EDC/HOBt) or click chemistry (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Purify the final PROTAC molecule using reverse-phase HPLC and confirm its identity and purity via LC-MS and NMR.
-
Protocol: Cellular HSD17B13 Degradation Assay (Western Blot)
This protocol determines the ability of a PROTAC to induce the degradation of endogenous HSD17B13 in a relevant cell line (e.g., HepG2 or primary human hepatocytes).
-
Cell Culture:
-
Plate human hepatocytes (e.g., HepG2) in 12-well plates at a density that ensures they are ~80-90% confluent at the time of harvesting. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the HSD17B13 degrader in cell culture medium. A typical concentration range would be from 1 µM down to 1 pM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the degrader or vehicle.
-
Incubate the cells for a specified duration (e.g., 18-24 hours) at 37°C and 5% CO₂.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSD17B13 overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-Actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HSD17B13 signal to the loading control signal.
-
Plot the normalized HSD17B13 levels against the degrader concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ.
-
Discovery and Validation Workflow
The path from concept to a validated degrader candidate follows a logical, multi-stage workflow designed to optimize for potency, selectivity, and drug-like properties.
Caption: A typical workflow for the discovery of HSD17B13 degraders.
Conclusion and Future Directions
The development of HSD17B13 degraders represents a novel and exciting therapeutic strategy that directly leverages the strong human genetic validation of this target. While the field is still in its early stages, with initial discoveries primarily appearing in patent literature, the foundational principles of PROTAC design provide a clear roadmap for development. Future efforts will focus on optimizing the potency, selectivity, and pharmacokinetic properties of these molecules. The detailed characterization of their effects on cellular lipid metabolism and liver pathophysiology will be crucial for translating this promising approach into a clinically effective therapy for patients with chronic liver disease.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. njbio.com [njbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2024075051A1 - Hsd17b13 inhibitors and/or degraders - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. enanta.com [enanta.com]
- 10. Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Era: A Technical Guide to PTOTAC-Mediated Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the forefront of this innovation is Proteolysis-Targeting Chimera (PROTAC) technology, a powerful strategy that harnesses the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC technology, from its mechanism of action to detailed experimental protocols and quantitative analysis of its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working in or entering this exciting field.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] Unlike traditional small molecule inhibitors that block a protein's function, PROTACs act as a bridge to bring the POI and an E3 ligase into close proximity.[3][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome, the cell's natural protein degradation machinery.[5][6][7] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to high potency at sub-stoichiometric concentrations.[1][3]
The key advantages of PROTACs over conventional inhibitors include:
-
Targeting the "undruggable" proteome: PROTACs do not require an active binding site to function, enabling the targeting of scaffolding proteins, transcription factors, and other proteins lacking enzymatic activity.[4][8]
-
High Potency: Due to their catalytic mechanism of action, PROTACs can be effective at very low concentrations.[1]
-
Improved Selectivity: The requirement for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) can lead to enhanced selectivity compared to the individual protein binders.[8]
-
Overcoming Drug Resistance: By degrading the entire target protein, PROTACs can overcome resistance mechanisms associated with point mutations in the active site of an enzyme.
The PROTAC Mechanism of Action: A Signaling Cascade
The core of PROTAC technology lies in hijacking the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the key steps in this signaling pathway.
Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase, leading to poly-ubiquitination and subsequent degradation of the POI by the proteasome.
Quantitative Assessment of PROTAC Efficacy
The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[9] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximal percentage of protein degradation achievable. The following tables summarize the in vitro degradation data for several notable PROTACs.
Table 1: Degradation Data for Clinical-Stage PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Cereblon (CRBN) | VCaP | ~1 | >90 | [10][11][12] |
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | Cereblon (CRBN) | MCF-7 | ~0.9 - 2 | ~95 | [3][13][14][15] |
Table 2: Degradation Data for Preclinical PROTACs
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARD-2585 | Androgen Receptor (AR) | Not Specified | VCaP | 1.0 | >95 | [16] |
| GP262 | PI3K / mTOR | Not Specified | MDA-MB-231 | 42.23 - 227.4 (PI3K), 45.4 (mTOR) | 71.3 - 88.6 (PI3K), 74.9 (mTOR) | [17] |
| KRAS G12D Degrader 1 | KRAS G12D | von Hippel-Lindau (VHL) | AGS | 7.49 | >95 (pan-KRAS) | [18] |
| HDAC3 PROTAC (Compound 22) | HDAC3 | von Hippel-Lindau (VHL) | HCT116 | 440 | 77 | [19] |
Key Experimental Protocols
The development and characterization of PROTACs involve a series of well-defined experimental procedures. Below are detailed methodologies for essential assays.
Western Blot Analysis for Protein Degradation
This is the gold-standard method to quantify the degradation of the target protein.
Materials:
-
Cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[20]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20][21]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by incubation with an HRP-conjugated secondary antibody.[20][21]
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.[20]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[21]
-
Cell Viability Assays (MTT and CellTiter-Glo®)
These assays are crucial for assessing the functional consequences of target protein degradation on cell proliferation and viability.
4.2.1. MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[22]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).[22][23]
-
MTT Incubation: Add MTT solution to each well and incubate for 1-4 hours at 37°C.[23][24]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[22][24]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 590 nm using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[22]
4.2.2. CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The mono-reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.[22][24]
Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the PROTAC as described for the MTT assay.[22]
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.[24]
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal. Measure luminescence using a plate reader.[22][24]
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.[25]
Ternary Complex Formation Assays
Demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is critical for mechanistic validation.
4.3.1. Co-Immunoprecipitation (Co-IP)
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.[26]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or a tag on the E3 ligase, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting to detect the presence of all three components of the ternary complex (POI, E3 ligase, and a tagged component if applicable).
4.3.2. NanoBRET™ Ternary Complex Assay
Principle: This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET) to detect the proximity between the POI and the E3 ligase. One protein is fused to NanoLuc® luciferase (the donor) and the other to a HaloTag® protein labeled with a fluorescent ligand (the acceptor). PROTAC-induced proximity brings the donor and acceptor close enough for energy transfer to occur.[27]
Protocol:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-fused POI and the HaloTag®-fused E3 ligase.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ ligand to the cells.[27]
-
PROTAC Treatment: Add a serial dilution of the PROTAC.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor and acceptor emission signals.[27]
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in this ratio indicates ternary complex formation.[27]
Experimental and Developmental Workflow
The development of a novel PROTAC is an iterative process that involves design, synthesis, and biological evaluation. The following diagram outlines a typical workflow.
Caption: A typical workflow for the discovery and development of a PROTAC therapeutic, from initial target identification to clinical trials.
Conclusion and Future Perspectives
PROTAC technology represents a paradigm shift in drug discovery, moving beyond simple protein inhibition to targeted protein elimination. The ability to degrade previously intractable targets opens up new avenues for treating a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. While challenges related to oral bioavailability, cell permeability, and potential off-target effects remain, the rapid pace of innovation in linker technology, E3 ligase discovery, and computational modeling is continuously expanding the potential of this powerful platform. As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, so too will our ability to design and develop the next generation of highly selective and potent protein-degrading therapeutics. This guide provides a solid foundation for researchers to navigate this exciting and rapidly evolving field.
References
- 1. researchgate.net [researchgate.net]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 15. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Genetic Validation of HSD17B13: A High-Conviction Target for Chronic Liver Disease
For Immediate Release
A Deep Dive into the Genetic and Clinical Evidence Supporting HSD17B13 Inhibition as a Therapeutic Strategy for Chronic Liver Disease.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a highly promising therapeutic target for chronic liver diseases. This assertion is strongly supported by compelling human genetic evidence. Multiple large-scale genomic studies have consistently demonstrated that individuals carrying loss-of-function (LoF) variants in the HSD17B13 gene are significantly protected from the progression of various chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), alcohol-related liver disease (ALD), cirrhosis, and hepatocellular carcinoma (HCC).[1][2][3] This robust genetic validation provides a strong rationale for the development of therapeutic agents that mimic this protective effect by inhibiting HSD17B13 activity.
The Weight of Genetic Evidence: Human Loss-of-Function Studies
The cornerstone of HSD17B13's validation as a drug target lies in human genetic association studies. A landmark exome-wide association study first identified a splice variant, rs72613567:TA, that leads to a truncated, non-functional protein.[1][4] This variant was associated with reduced serum levels of the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are key indicators of liver damage.[1] Subsequent studies across diverse populations have consistently replicated this finding and extended it to demonstrate a protective effect against the more severe manifestations of chronic liver disease.
Key Protective Alleles and Their Associations
Several LoF variants in HSD17B13 have been identified, with the most extensively studied being the rs72613567:TA splice variant. Another notable variant is the missense variant rs6834314.[5] The protective effects of these variants have been quantified in numerous studies, as summarized in the tables below.
| Chronic Liver Disease | HSD17B13 Variant | Population | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |
| Alcohol-Related Cirrhosis | rs72613567:TA | European | 0.79 (OR) | 0.72 - 0.88 | 8.13 x 10⁻⁶ | [6] |
| Alcohol-Related HCC | rs72613567:TA | European | 0.77 (OR) | 0.68 - 0.89 | 2.27 x 10⁻⁴ | [6] |
| Alcoholic Liver Disease (Heterozygotes) | rs72613567:TA | European | 0.58 (OR) | - | - | [7] |
| Alcoholic Liver Disease (Homozygotes) | rs72613567:TA | European | 0.47 (OR) | - | - | [7] |
| Alcoholic Cirrhosis (Heterozygotes) | rs72613567:TA | European | 0.58 (OR) | - | - | [7] |
| Alcoholic Cirrhosis (Homozygotes) | rs72613567:TA | European | 0.27 (OR) | - | - | [7] |
| NASH | rs72613567:TA | Multi-ethnic Asian | Lower Odds | - | p < 0.05 | [5] |
| Liver-Related Complications | rs72613567:TA (Homozygous) | Ethnic Chinese | 0.004 (HR) | 0.00 - 0.64 | 0.033 | [5] |
| Liver-Related Complications | rs6834314:G (Homozygous) | Ethnic Chinese | 0.01 (HR) | 0.00 - 0.97 | 0.048 | [5] |
| Liver Health Marker | HSD17B13 Variant | Population | Effect | Reference |
| Serum ALT & AST | rs72613567:TA | European | Reduced Levels | [1] |
| Hepatocyte Ballooning | rs72613567:TA & rs6834314:G | Ethnic Chinese | Lower Grade | [5] |
| Progression from Steatosis to Steatohepatitis | rs72613567:TA | Multiple | Reduced Risk | [4] |
Unraveling the Mechanism of Action
While the precise molecular function of HSD17B13 is still under active investigation, its localization to lipid droplets within hepatocytes points towards a role in lipid metabolism.[2][3][8] Overexpression of HSD17B13 in cellular and animal models leads to increased lipid accumulation, suggesting that its inhibition would be beneficial in fatty liver diseases.[2][8]
One proposed mechanism involves its enzymatic activity as a retinol (B82714) dehydrogenase, converting retinol to retinaldehyde.[3] The loss of this activity in individuals with protective variants may alter retinoid signaling, which is known to be dysregulated in NAFLD.[3] Another hypothesis centers on the idea that the wild-type HSD17B13 protein, under conditions of metabolic stress, contributes to cellular injury and inflammation.[4] The LoF variants, by producing a truncated and unstable protein, would therefore mitigate this detrimental effect.[4]
More recent research suggests a role for HSD17B13 in promoting liver inflammation through liquid-liquid phase separation (LLPS). This process is thought to facilitate the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory mediator, which in turn promotes the expression of fibrinogen and leukocyte adhesion.[9]
Below is a diagram illustrating the proposed signaling pathway involving HSD17B13 in liver inflammation.
Experimental Protocols for Genetic Validation
The genetic validation of HSD17B13 has been established through a variety of rigorous experimental approaches. Below are generalized protocols for key experiments cited in the validation of this target.
Human Genetic Association Studies
Objective: To identify genetic variants associated with liver enzyme levels and the risk of chronic liver disease.
Methodology:
-
Cohort Selection: Large, diverse patient cohorts with electronic health records and linked DNA samples are utilized. For example, the DiscovEHR study included 46,544 participants.[4]
-
Genotyping and Sequencing: Exome or whole-genome sequencing is performed to identify genetic variants across the genome. Specific variants of interest, such as rs72613567 and rs6834314, are genotyped using methods like TaqMan assays.
-
Phenotyping: Clinical data, including serum ALT and AST levels, and diagnoses of chronic liver diseases (NAFLD, ALD, cirrhosis, HCC) are extracted from electronic health records. For more detailed studies, liver biopsies are assessed for histological features like steatosis, inflammation, and fibrosis.
-
Statistical Analysis: Association analyses are conducted to determine the relationship between genetic variants and clinical phenotypes. Logistic regression is commonly used to calculate odds ratios for disease risk, adjusting for covariates such as age, sex, body mass index, and ancestry.
Preclinical Evaluation of HSD17B13 Function
Objective: To investigate the cellular function of HSD17B13 and the impact of its inhibition.
Methodology:
-
Cell Culture Models: Human hepatocyte cell lines (e.g., HepG2) are used. Overexpression of wild-type or variant HSD17B13 is achieved through transfection with expression plasmids. Gene knockdown is performed using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs).
-
Animal Models: Mouse models of NAFLD/NASH are employed, often induced by a high-fat diet. Adeno-associated viruses (AAVs) are used to deliver shRNAs targeting Hsd17b13 to the liver.
-
Biochemical Assays: The enzymatic activity of HSD17B13 is assessed using in vitro assays with potential substrates like retinol.
-
Histological and Molecular Analysis: Liver tissues from animal models are analyzed for steatosis (Oil Red O staining), inflammation (H&E staining), and fibrosis (Sirius Red staining). Gene and protein expression of HSD17B13 and markers of liver injury are quantified by qPCR and Western blotting, respectively.
The following diagram outlines a typical experimental workflow for preclinical validation.
Therapeutic Development Landscape
The compelling genetic validation has spurred the development of therapeutic agents targeting HSD17B13. The primary goal of these therapies is to replicate the protective effects of the LoF variants by inhibiting the protein's function. Several pharmaceutical companies are actively pursuing HSD17B13 inhibitors, with multiple candidates in clinical trials.[1]
Therapeutic modalities being explored include:
-
RNA interference (RNAi) therapeutics: These agents, such as rapirosiran (ALN-HSD) and ARO-HSD, are designed to specifically degrade HSD17B13 mRNA, thereby reducing the production of the HSD17B13 protein.[10][11]
-
Small molecule inhibitors: These are orally available drugs designed to bind to the active site of the HSD17B13 enzyme and block its function.[1]
Clinical trials have demonstrated that these therapeutic approaches can effectively reduce hepatic HSD17B13 mRNA and protein levels, and in some cases, have shown corresponding reductions in serum ALT and AST levels.[10][11] These early clinical findings provide further validation for HSD17B13 as a viable therapeutic target.
Conclusion
The genetic validation of HSD17B13 as a therapeutic target for chronic liver disease is a prime example of the power of genomics in modern drug development. The consistent and robust protective effect of common loss-of-function variants across multiple large and diverse populations provides a high degree of confidence that inhibiting HSD17B13 will be a beneficial strategy for patients at risk of progressing to severe liver disease. While the precise molecular mechanisms are still being fully elucidated, the overwhelming human genetic evidence has paved the way for innovative therapies that are now progressing through clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
An In-depth Technical Guide to the Enzymatic Activity and Substrates of HSD17B13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) superfamily, has emerged as a critical player in hepatic lipid metabolism and the pathogenesis of chronic liver diseases.[1][2] Predominantly expressed in the liver, this lipid droplet-associated enzyme has garnered significant attention due to the paradoxical discovery that genetic variants leading to its loss of function are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4] This protective genetic association has positioned HSD17B13 as a promising therapeutic target for the development of novel treatments for chronic liver conditions.
This technical guide provides a comprehensive overview of the enzymatic activity of HSD17B13, its known substrates, and the signaling pathways it influences. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to support further research and drug development efforts in this area.
Enzymatic Activity and Substrates
HSD17B13 functions as an NAD(P)H/NAD(P)+-dependent oxidoreductase.[4] Its catalytic activity is contingent on its localization to lipid droplets and the presence of a conserved catalytic tetrad of amino acids: Asn144, Ser172, Tyr185, and Lys189.[4] While the full scope of its physiological substrates is still under investigation, in vitro studies have demonstrated its ability to metabolize a range of lipophilic molecules.
The primary enzymatic reaction catalyzed by HSD17B13 involves the oxidation of a hydroxyl group on the substrate, coupled with the reduction of NAD+ to NADH. The general reaction is as follows:
Substrate-OH + NAD+ ⇌ Substrate=O + NADH + H+[2]
Known substrates for HSD17B13 fall into three main categories:
-
Retinoids: HSD17B13 exhibits retinol (B82714) dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde. This function links the enzyme to retinoid metabolism, which is known to be important in liver pathophysiology.[4][5]
-
Steroids: As a member of the hydroxysteroid dehydrogenase family, HSD17B13 can metabolize steroids. It has been shown to catalyze the oxidation of 17β-estradiol to estrone.[4]
-
Bioactive Lipids: The enzyme is also capable of metabolizing pro-inflammatory lipid mediators. One such identified substrate is leukotriene B4 (LTB4).[4]
Data Presentation: Quantitative Enzymatic Data
The comprehensive characterization of HSD17B13's enzymatic kinetics is an ongoing area of research. The following table summarizes the currently available quantitative data for its substrates.
| Substrate | K_M_ | V_max_ | k_cat_ | Enzyme Source | Assay System | Reference |
| 17β-Estradiol | 6.08 µM | 0.94 nmol/min/mg | Not Reported | Purified recombinant protein | In vitro enzyme assay | [4][6] |
| all-trans-Retinol | Not Reported | Not Reported | Not Reported | Transfected HEK293 cells | Cell-based retinol dehydrogenase assay | [4][7] |
| Leukotriene B4 | Not Reported | Not Reported | Not Reported | Recombinant human HSD17B13 | In vitro enzyme assay | [4][7] |
Signaling Pathways
HSD17B13 is integrated into key signaling pathways that regulate hepatic lipid metabolism and fibrogenesis.
1. LXRα/SREBP-1c-Mediated Transcriptional Regulation: The expression of the HSD17B13 gene is induced by the Liver X Receptor alpha (LXRα) through the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[4][8][9] LXRα, a nuclear receptor central to lipid homeostasis, activates the transcription of SREBP-1c.[10] SREBP-1c then directly binds to the sterol regulatory element in the promoter region of the HSD17B13 gene, leading to its upregulation.[8][9] This places HSD17B13 downstream of a major lipogenic signaling cascade.
2. TGF-β Signaling and Hepatic Stellate Cell Activation: Emerging evidence indicates that HSD17B13 activity in hepatocytes can modulate the activation of hepatic stellate cells (HSCs), the primary drivers of liver fibrosis. HSD17B13 can promote the upregulation and secretion of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, from hepatocytes.[11][12][13] This hepatocyte-derived TGF-β1 then acts in a paracrine fashion on neighboring HSCs, stimulating their activation and leading to the deposition of extracellular matrix, a hallmark of liver fibrosis.[11][12]
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to advancing our understanding of HSD17B13. The following sections provide detailed protocols for key assays used to characterize its enzymatic activity and inhibition.
Protocol 1: In Vitro HSD17B13 Enzymatic Activity Assay (NADH Detection)
This biochemical assay measures the NAD+-dependent oxidation of a substrate by purified recombinant HSD17B13 through the quantification of NADH production using a bioluminescent reporter.
Objective: To determine the in vitro enzymatic activity of purified HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate stock solution (e.g., 10 mM β-estradiol in DMSO)
-
NAD+ stock solution (e.g., 10 mM in nuclease-free water)
-
Assay Buffer: 25 mM Tris-HCl (pH 7.6), 0.02% Triton X-100
-
NADH detection reagent (e.g., NAD(P)H-Glo™ Detection System)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare working solutions of the substrate and NAD+ in the assay buffer.
-
Assay Setup: In a 384-well plate, add 2 µL of the substrate mix containing the desired final concentration of substrate (e.g., 12 µM β-estradiol) and NAD+ (e.g., 500 µM).[14]
-
Enzyme Addition: Initiate the reaction by adding 2 µL of purified HSD17B13 enzyme diluted in assay buffer to a final concentration of approximately 30 nM.[14] Include wells with no enzyme as a background control.
-
Incubation: Mix the plate gently and incubate at room temperature for 60-120 minutes, protected from light.
-
NADH Detection: Prepare the NADH detection reagent according to the manufacturer's instructions. Add 3-4 µL of the detection reagent to each well.[14]
-
Signal Development: Incubate the plate for an additional 60 minutes at room temperature to allow the luminescent signal to develop.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from the values of the enzyme-containing wells. The resulting luminescence is proportional to the amount of NADH produced and reflects the enzyme's activity.
Protocol 2: Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This assay measures the conversion of retinol to retinaldehyde and retinoic acid in a cellular context, providing a more physiologically relevant assessment of HSD17B13's RDH activity.
Objective: To assess the RDH activity of HSD17B13 in intact cells.
Materials:
-
HEK293 or HepG2 cells
-
Expression vector for human HSD17B13 or an empty vector control
-
Transfection reagent
-
All-trans-retinol
-
Cell culture medium and supplements
-
Reagents for protein quantification (e.g., BCA assay)
-
Extraction solvents: Ethanol and Hexane (B92381)
-
HPLC system for retinoid separation and quantification
Procedure:
-
Cell Culture and Transfection: Seed cells in multi-well plates. Transfect the cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent. Allow for protein expression for 24-48 hours.[15]
-
Substrate Addition: Replace the culture medium with fresh medium containing 2-5 µM all-trans-retinol.[3]
-
Incubation: Incubate the cells for 6-8 hours at 37°C.[3]
-
Cell Harvest and Lysis: Harvest the cells and take an aliquot for total protein quantification.
-
Retinoid Extraction: Extract retinoids from the remaining cells by adding an equal volume of ethanol, followed by a double volume of hexane. Vortex and centrifuge to separate the phases.[3]
-
Sample Preparation for HPLC: Collect the upper hexane layer and dry it under a stream of nitrogen. Resuspend the dried extract in the HPLC mobile phase.
-
HPLC Analysis: Separate and quantify the resulting retinaldehyde and retinoic acid using a normal-phase HPLC system.
-
Data Analysis: Normalize the amount of product formed to the total protein amount in the cell lysate. Express the activity relative to the empty vector control to determine the specific RDH activity of HSD17B13.[16]
Protocol 3: HSD17B13 Enzyme Inhibition Assay
This protocol is designed to determine the in vitro potency (IC50) of a test compound against purified HSD17B13 enzyme.
Objective: To measure the inhibitory effect of a compound on HSD17B13 enzymatic activity.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Test compound stock solution in DMSO
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD+)
-
Assay Buffer (as in Protocol 1)
-
NADH detection reagent
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) into the assay wells.[17]
-
Enzyme and Cofactor Addition: Add the HSD17B13 enzyme and NAD+ solution to the wells. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for enzyme-inhibitor binding.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation and Detection: Follow steps 4-7 from Protocol 1.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Experimental Workflow for Inhibitor Characterization
The development of HSD17B13 inhibitors requires a systematic approach to characterize their potency, selectivity, and cellular activity.
Conclusion
HSD17B13 stands as a pivotal, genetically validated target for therapeutic intervention in chronic liver diseases. Its role as a lipid droplet-associated enzyme with activity towards a range of lipophilic substrates, including retinoids and steroids, underscores its complex involvement in hepatic metabolism. While the precise mechanisms by which loss of HSD17B13 function confers protection against liver disease are still being elucidated, the development of potent and selective inhibitors is a highly promising therapeutic strategy. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of HSD17B13 biology and translate these findings into novel therapies for patients with liver disease. Further research focused on defining the complete substrate profile and kinetic parameters of HSD17B13 will be crucial for a deeper understanding of its physiological and pathophysiological roles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 10. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Technical Deep Dive: HSD17B13 Inhibition vs. Targeted Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH). Human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease progression.[1] This has catalyzed the development of two distinct therapeutic modalities: small molecule inhibitors that block the enzyme's catalytic activity and targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), designed to eliminate the HSD17B13 protein entirely.
This technical guide provides a comparative analysis of these two approaches. We will delve into the mechanisms of action, present available quantitative data for leading HSD17B13 inhibitors, and provide detailed experimental protocols for their evaluation. While specific preclinical data for "PTOTAC HSD17B13 degrader 1" is not yet in the public domain, we will outline the established methodologies for characterizing such degraders, offering a framework for its future evaluation and comparison.
The Target: HSD17B13 in Liver Pathophysiology
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[2][3] Its expression is upregulated in patients with NAFLD.[2][4] The enzyme is implicated in the metabolism of steroids, fatty acids, and retinoids, possessing retinol (B82714) dehydrogenase activity that converts retinol to retinaldehyde.[1][5] The precise mechanism by which HSD17B13 contributes to liver disease is still under investigation, but it is thought to be involved in pathways that promote lipid accumulation, inflammation, and fibrosis.[6][7]
Signaling Pathway of HSD17B13
The expression of HSD17B13 is induced by the Liver X receptor-α (LXRα) through the sterol regulatory element-binding protein-1c (SREBP-1c), a critical regulator of lipid metabolism.[1][8] This positions HSD17B13 within a key lipogenic pathway in the liver.
HSD17B13 Inhibitors: Mechanism and Quantitative Data
HSD17B13 inhibitors are small molecules designed to bind to the active site of the enzyme, thereby blocking its catalytic function. This approach aims to mimic the protective effects of the naturally occurring loss-of-function genetic variants.[6]
Mechanism of Action: Competitive Inhibition
The primary mechanism for most HSD17B13 inhibitors in development is direct competitive or non-competitive inhibition. By occupying the enzyme's active site, they prevent the binding of endogenous substrates and the necessary cofactor NAD+, thus halting the metabolic activity of HSD17B13.[5][9]
Quantitative Data Presentation
Several small molecule inhibitors targeting HSD17B13 are in preclinical or early clinical development. The table below summarizes publicly available in vitro potency data for some of the leading compounds.
| Inhibitor | Target Species | IC50 / Ki | Assay Type / Substrate | Selectivity | Developer/Reference |
| BI-3231 | Human | 1 nM (IC50) | Enzymatic / Estradiol (B170435) | >10,000-fold vs. HSD17B11 | Boehringer Ingelheim[10] |
| Mouse | 6.3 nM (IC50) | Enzymatic / Estradiol | Boehringer Ingelheim[9] | ||
| INI-822 | Human | Low nM | Enzymatic | >100-fold vs. other HSD17B family | Inipharm[10] |
| EP-036332 | Human | 14 nM | Enzymatic | Not specified | Enanta Pharmaceuticals[11] |
| Mouse | 2.5 nM | Enzymatic | Enanta Pharmaceuticals[11] | ||
| Compound 32 | Human | 2.5 nM | Enzymatic / Not Specified | Not specified | PubMed[11] |
Note: Direct comparison should be made with caution as experimental conditions may vary between studies.
This compound: A New Modality
An alternative to inhibition is the targeted degradation of the HSD17B13 protein. "this compound" is a bifunctional molecule, a PROTAC, designed for this purpose.[12][13]
Mechanism of Action: Targeted Protein Degradation
PROTACs are composed of a ligand that binds to the target protein (HSD17B13), a linker, and a ligand that recruits an E3 ubiquitin ligase.[13] This ternary complex formation (E3 ligase : PROTAC : HSD17B13) brings the E3 ligase in close proximity to HSD17B13, leading to its polyubiquitination and subsequent degradation by the proteasome.[14] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
While specific quantitative data such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) for this compound are not publicly available, the following sections detail the standard protocols used to generate such data.
Detailed Experimental Protocols
Protocol 4.1: HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an HSD17B13 inhibitor.
Methodology:
-
Reagents and Materials: Recombinant human HSD17B13 protein, substrate (e.g., estradiol or leukotriene B4), cofactor (NAD+), assay buffer, test inhibitor, and a detection system (e.g., luminescence-based NADH detection).
-
Procedure: a. Serially dilute the test inhibitor in DMSO. b. In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test inhibitor at various concentrations. c. Initiate the enzymatic reaction by adding the substrate and NAD+. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the amount of NADH produced using a suitable detection reagent. f. Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control. g. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 4.2: Western Blot for HSD17B13 Degradation (DC50/Dmax Determination)
Objective: To quantify the degradation of HSD17B13 protein induced by a PROTAC degrader and determine the DC50 and Dmax values.
Methodology:
-
Cell Culture and Treatment: a. Seed a suitable human liver cell line (e.g., HepG2 or Huh7) in multi-well plates. b. Treat the cells with serially diluted concentrations of the PTOTAC HSD17B13 degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Sample Preparation (Cell Lysis): a. Wash cells with ice-cold PBS and lyse them using a lysis buffer containing protease inhibitors. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: a. Normalize protein amounts and denature by boiling in Laemmli sample buffer. b. Separate proteins by size on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: a. Block the membrane (e.g., with 5% non-fat milk in TBST). b. Incubate with a primary antibody specific to HSD17B13 overnight at 4°C. c. Wash and incubate with an HRP-conjugated secondary antibody. d. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: a. Perform densitometry analysis on the bands corresponding to HSD17B13 and a loading control (e.g., GAPDH or β-actin). b. Normalize the HSD17B13 signal to the loading control. c. Plot the normalized HSD17B13 protein levels against the degrader concentration to determine the DC50 and Dmax.
Protocol 4.3: In Vivo Efficacy Study in a NASH Mouse Model
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor or degrader in a diet-induced mouse model of NASH.
Methodology:
-
Animal Model: Use a relevant mouse model, such as C57BL/6J mice fed a high-fat diet (HFD) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH.
-
Dosing and Administration: a. After the diet-induced disease is established, randomize mice into treatment groups (vehicle control, and one or more doses of the test compound). b. Administer the inhibitor or degrader daily via a suitable route (e.g., oral gavage) for a defined period (e.g., 4-12 weeks).
-
Endpoint Analysis: a. At the end of the treatment period, collect blood for analysis of serum markers of liver injury (e.g., ALT, AST). b. Harvest livers for histological analysis (H&E staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis) and to determine the NAFLD Activity Score (NAS). c. A portion of the liver can be used for gene expression analysis (qPCR) or protein analysis (Western blot) to confirm target engagement.
Comparative Outlook and Future Directions
Both HSD17B13 inhibition and degradation represent promising therapeutic strategies for NAFLD/NASH.
-
Inhibitors offer a classical pharmacological approach. The key challenges lie in achieving high potency and selectivity to minimize off-target effects, as well as obtaining favorable pharmacokinetic properties for sustained target coverage in the liver.
-
Degraders provide an alternative mechanism that can be advantageous. By removing the entire protein, they can address both the catalytic and any potential non-catalytic scaffolding functions of HSD17B13. The catalytic nature of PROTACs may also allow for less frequent dosing. However, the development of degraders involves optimizing the complex interplay between the target, the E3 ligase, and the PROTAC molecule itself, along with ensuring good drug-like properties.
The ultimate determination of which modality is superior will depend on rigorous preclinical and clinical evaluation. Head-to-head studies comparing the most promising inhibitors and degraders in relevant disease models will be crucial for elucidating their respective therapeutic potential. As more data on compounds like "this compound" becomes available, a more direct and quantitative comparison will be possible, further guiding the development of novel therapies for chronic liver disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. benchchem.com [benchchem.com]
- 10. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 11. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Use of PROTAC HSD17B13 Degrader 1
For Research Use Only
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Emerging evidence has strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of progression from simple steatosis to more severe liver pathologies, positioning HSD17B13 as a compelling therapeutic target.[3]
PROTAC HSD17B13 Degrader 1 is a proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of the HSD17B13 protein. This heterobifunctional molecule consists of a ligand that binds to HSD17B13, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] By bringing HSD17B13 into close proximity with the E3 ligase, the degrader facilitates the ubiquitination and subsequent proteasomal degradation of the HSD17B13 protein. These application notes provide detailed protocols for the in vitro characterization of PROTAC HSD17B13 Degrader 1.
Data Presentation
Quantitative Analysis of HSD17B13 Degradation
The efficacy of PROTAC HSD17B13 Degrader 1 should be quantified by determining its half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ). These values should be determined in a relevant cell line, such as HepG2 cells, which are of hepatocyte origin.
| Parameter | Description | Value |
| Cell Line | Human liver hepatocellular carcinoma | HepG2 |
| Time Point | Duration of treatment with the degrader | 24 hours (recommended, may require optimization) |
| DC₅₀ | The concentration of the degrader that induces 50% of the maximal degradation of HSD17B13. | To Be Determined (TBD) |
| Dₘₐₓ | The maximum percentage of HSD17B13 degradation achieved at high concentrations of the degrader. | To Be Determined (TBD) |
Experimental Protocols
Protocol 1: Assessment of HSD17B13 Degradation by Western Blot
This protocol details the use of Western blotting to quantify the reduction in HSD17B13 protein levels following treatment with the PROTAC degrader.
Materials and Reagents:
-
HepG2 cells (or other suitable cell line)
-
PROTAC HSD17B13 Degrader 1 (stock solution in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (4-15% gradient recommended)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HSD17B13
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and culture until they reach 70-80% confluency.[3]
-
Prepare serial dilutions of PROTAC HSD17B13 Degrader 1 in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO only), ensuring the final DMSO concentration is consistent across all wells (≤ 0.1%).[3]
-
Treat the cells with the degrader for a specified time, for example, 24 hours.[3]
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.[3]
-
Add ice-cold RIPA buffer with inhibitors to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes with periodic vortexing.[2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C.[2]
-
Wash the membrane three times with TBST for 10 minutes each.[2]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[1]
-
Capture the signal using an imaging system.[1]
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to normalize for protein loading.[1]
-
Quantify band intensities using densitometry software. Normalize the HSD17B13 signal to the loading control.[1]
-
Plot the normalized HSD17B13 levels against the degrader concentration to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC is mediating the ubiquitination of HSD17B13 in a reconstituted system.
Materials and Reagents:
-
Recombinant human HSD17B13 protein
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (specific to the recruited E3 ligase)
-
Recombinant E3 ubiquitin ligase complex (e.g., VHL or Cereblon complex)
-
Human ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC HSD17B13 Degrader 1
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin antibody and anti-HSD17B13 antibody
Procedure:
-
Reaction Setup:
-
On ice, assemble the ubiquitination reaction mixture in the following order: reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, E3 ligase, and recombinant HSD17B13 protein.
-
Add PROTAC HSD17B13 Degrader 1 or DMSO vehicle control to the respective reaction tubes.
-
Set up control reactions, such as omitting E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.[5]
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a Western blot.
-
Probe the membrane with an anti-HSD17B13 antibody or an anti-ubiquitin antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated HSD17B13.[6]
-
Visualizations
Caption: Mechanism of Action for PROTAC HSD17B13 Degrader 1.
Caption: Experimental workflow for assessing HSD17B13 degradation.
Caption: Simplified signaling context of HSD17B13.
References
HSD17B13 Degradation Assay: A Western Blot-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the degradation of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a protein implicated in chronic liver diseases. The method utilizes a cycloheximide (B1669411) chase assay coupled with Western blotting to monitor protein half-life and investigate the primary degradation pathways.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Elevated expression of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), suggesting its involvement in the disease's progression.[3] Conversely, loss-of-function variants of HSD17B13 are associated with a reduced risk of developing severe liver conditions, making it a compelling therapeutic target.[4][5] Understanding the mechanisms of HSD17B13 degradation is crucial for developing novel therapeutics that can modulate its levels. This protocol details a robust method to determine the degradation rate of HSD17B13 and to identify the involvement of the proteasomal and lysosomal pathways.
Principle of the Assay
The assay is based on inhibiting new protein synthesis using cycloheximide (CHX) and then monitoring the disappearance of the existing HSD17B13 protein pool over time via Western blot.[6][7] To elucidate the degradation pathway, specific inhibitors of the proteasome (e.g., MG132) and lysosome (e.g., chloroquine) are used. An accumulation of HSD17B13 in the presence of a specific inhibitor indicates its degradation via that pathway.
I. Signaling and Degradation Pathways
HSD17B13 expression is regulated by liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c).[8] The protein itself is localized to lipid droplets and the endoplasmic reticulum (ER).[9] Improperly folded HSD17B13 is retained in the ER and is subject to ER-associated degradation (ERAD), suggesting a role for the ubiquitin-proteasome system.[9] The two major cellular protein degradation pathways are the ubiquitin-proteasome system and the autophagy-lysosome pathway.
Caption: Simplified overview of HSD17B13 regulation and degradation.
II. Experimental Workflow
The overall experimental workflow consists of cell culture and treatment, protein extraction, quantification, Western blotting, and data analysis.
Caption: Workflow for the HSD17B13 degradation assay.
III. Detailed Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Seed a suitable human hepatocyte cell line (e.g., Huh7 or HepG2) in 6-well plates to achieve 70-80% confluency on the day of the experiment.[10]
-
Inhibitor Pre-treatment (Optional): To investigate the degradation pathway, pre-treat cells with either a proteasome inhibitor (MG132, 10-20 µM) or a lysosome inhibitor (Chloroquine, 50-100 µM) for 1-2 hours.[11][12] Include a vehicle control (e.g., DMSO).
-
Cycloheximide Treatment: Add cycloheximide (CHX) to a final concentration of 50-100 µg/ml to all wells to inhibit protein synthesis.[13] The well for the 0-hour time point should be harvested immediately after adding CHX.
-
Time-Course Incubation: Incubate the plates at 37°C and 5% CO2. Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) after CHX addition.
B. Sample Preparation
-
Cell Lysis:
-
At each time point, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.[14]
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.
-
C. Western Blotting
-
Sample Preparation for SDS-PAGE:
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against HSD17B13 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000-1:10000 dilution) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[14]
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using a digital imaging system.[1]
-
-
Loading Control:
-
After detecting HSD17B13, the membrane can be stripped and re-probed with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
IV. Data Presentation and Analysis
A. Quantitative Data Summary
The intensity of the protein bands from the Western blot should be quantified using densitometry software.[16][17] The data can be presented in the following tables:
Table 1: Densitometry Readings for HSD17B13 Degradation
| Treatment | Time (hours) | HSD17B13 Band Intensity | Loading Control Band Intensity | Normalized HSD17B13 Intensity* |
| CHX Alone | 0 | 1.00 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| CHX + MG132 | 0 | 1.00 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| CHX + Chloroquine | 0 | 1.00 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
*Normalized HSD17B13 Intensity = (HSD17B13 Band Intensity / Loading Control Band Intensity). The value at time 0 is set to 1.00 for each treatment group.
Table 2: Calculated Half-life of HSD17B13
| Treatment | Calculated Half-life (hours) |
| CHX Alone | |
| CHX + MG132 | |
| CHX + Chloroquine |
B. Data Interpretation
-
HSD17B13 Half-life: Plot the normalized HSD17B13 intensity against time for the "CHX Alone" treatment. The time at which the intensity is reduced to 50% is the half-life of the protein.
-
Degradation Pathway:
-
If the half-life of HSD17B13 is significantly increased in the presence of MG132, it indicates that the protein is primarily degraded via the proteasome.
-
If the half-life is significantly increased in the presence of chloroquine, it suggests degradation through the lysosomal pathway.[18][19]
-
If both inhibitors increase the half-life, both pathways may be involved.
-
V. Troubleshooting
| Issue | Possible Cause | Solution |
| No HSD17B13 signal | Low protein expression in the chosen cell line. | Use a cell line with higher endogenous expression or an overexpression system. |
| Ineffective primary antibody. | Use a validated antibody at the recommended dilution. | |
| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high. | Optimize primary and secondary antibody concentrations. | |
| Inconsistent loading | Inaccurate protein quantification. | Be meticulous with the BCA assay and sample loading. |
| Uneven transfer. | Ensure complete and even transfer of proteins to the membrane. | |
| No degradation observed | HSD17B13 is a very stable protein. | Extend the time course of the experiment. |
| CHX is inactive. | Use a fresh stock of cycloheximide. |
References
- 1. benchchem.com [benchchem.com]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 3. mdpi.com [mdpi.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. invivogen.com [invivogen.com]
- 12. portlandpress.com [portlandpress.com]
- 13. Cycloheximide chase assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Guide to western blot quantification | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. research.rug.nl [research.rug.nl]
Cell-Based Assays for Measuring HSD17B13 Enzymatic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to determine the enzymatic activity of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and has emerged as a significant therapeutic target for chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] The following protocols are designed to offer robust and reproducible methods for screening and characterizing HSD17B13 inhibitors in a cellular context.
Introduction to HSD17B13
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing various chronic liver diseases.[1][2][5] The enzyme is known to catalyze the conversion of various substrates, including retinol (B82714) to retinaldehyde, and is implicated in hepatic lipid and retinol metabolism.[1][2][3] Its expression is regulated by transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key player in lipogenesis.[1][6] Inhibition of HSD17B13's enzymatic activity is a promising strategy for the development of novel therapeutics for liver disorders.[1]
Signaling Pathway and Point of Inhibition
HSD17B13 is involved in cellular pathways related to lipid metabolism and inflammation. Its expression is induced by the Liver X Receptor-α (LXRα) via SREBP-1c.[1][6] The enzymatic activity of HSD17B13 can influence the levels of bioactive lipids and retinoids, which in turn can impact inflammatory signaling pathways.[1] Small molecule inhibitors are designed to directly target the enzymatic function of HSD17B13, thereby modulating these downstream effects.
References
Application Notes and Protocols for Quantitative Proteomics-Based Measurement of HSD17B13 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed a strong association between loss-of-function variants of HSD17B13 and a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] This has positioned HSD17B13 as a promising therapeutic target for these conditions. Understanding the dynamics of HSD17B13 protein turnover, particularly its degradation, is crucial for the development of novel therapeutics that aim to modulate its levels.
These application notes provide detailed methodologies for the quantitative measurement of HSD17B13 degradation using state-of-the-art proteomics techniques. The protocols outlined below are intended to guide researchers in accurately assessing HSD17B13 protein half-life and degradation rates in various experimental settings.
Data Presentation
Table 1: HSD17B13 Protein Turnover in Mouse Liver
| Peptide Sequence | Half-life (t½) in hours | Standard Deviation (hours) |
| Peptide 1 | 31.8 | N/A |
| Peptide 2 | 36.1 | N/A |
| Peptide 3 | 28.9 | N/A |
| Average | 32.3 | N/A |
Data derived from a study utilizing D2O metabolic labeling and LC-MS in mouse liver.[4]
Table 2: HSD17B13 Expression in Healthy vs. NAFLD Human Liver
| Condition | Relative HSD17B13 mRNA Expression (Fold Change vs. Healthy) |
| Healthy Control | 1.0 |
| NAFLD | 5.9 |
This data indicates a significant upregulation of HSD17B13 expression in NAFLD, which may have implications for its degradation and overall protein burden.[2][5]
Signaling Pathway for HSD17B13 Degradation
The degradation of HSD17B13 is closely linked to its proper folding and localization to lipid droplets. Misfolded or improperly assembled HSD17B13 is retained in the endoplasmic reticulum (ER) and targeted for degradation via the ER-associated degradation (ERAD) pathway, which ultimately leads to its ubiquitination and degradation by the proteasome. Deletion of a specific alpha-helix/beta-sheet/alpha-helix fragment within the protein has been shown to cause its retention in the ER and subsequent degradation.[2][6] While the general mechanism is understood, the specific E3 ubiquitin ligase responsible for targeting HSD17B13 for degradation has not yet been identified.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring HSD17β13 protein turnover in mouse liver with D2O metabolic labeling and hybrid LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of PROTAC-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] Unlike traditional inhibitors that require high occupancy to be effective, PROTACs act catalytically, enabling them to induce degradation at sub-stoichiometric concentrations.[1][4]
Live-cell imaging is an indispensable tool for elucidating the complex and dynamic process of PROTAC-mediated protein degradation.[1][5] It allows for the real-time, quantitative analysis of degradation kinetics, compound efficacy, and mechanism of action within a physiological context.[1][5] These application notes provide an overview of the PROTAC mechanism and detailed protocols for live-cell imaging experiments.
Application Note 1: The PROTAC Mechanism of Action
The efficacy of a PROTAC is a multi-step process that begins with the molecule crossing the cell membrane. Once inside the cell, the PROTAC orchestrates a sequence of events leading to the degradation of the target protein.
-
Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[6]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI, forming a polyubiquitin (B1169507) chain.[1]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[4]
-
Recycling : The PROTAC is then released and can engage another POI and E3 ligase, acting catalytically.[4]
Caption: The PROTAC mechanism of action.
Quantitative Data Presentation
Live-cell imaging experiments generate a wealth of quantitative data that can be used to characterize and compare different PROTAC molecules. Key parameters include:
-
DC₅₀ : The concentration of PROTAC required to degrade 50% of the target protein at a specific time point. This is a measure of potency.
-
Dₘₐₓ : The maximum percentage of protein degradation achieved. This is a measure of efficacy.[1]
-
k_deg : The first-order rate constant of degradation, indicating how quickly the protein is degraded.[1]
-
t₁/₂ : The time required to degrade 50% of the protein at a saturating PROTAC concentration, calculated as ln(2)/k_deg.[1]
Table 1: Example Quantitative Data for Two Hypothetical PROTACs [1]
| Parameter | PROTAC A | PROTAC B | Description |
| DC₅₀ (nM) | 10 | 50 | A measure of potency. |
| Dₘₐₓ (%) | 95% | 80% | A measure of efficacy.[1] |
| k_deg (min⁻¹) | 0.045 | 0.020 | The first-order rate constant of degradation.[1] |
| t₁/₂ (min) | ~15.4 | ~34.7 | The time required to degrade 50% of the protein.[1] |
Experimental Protocols
Protocol 1: General Workflow for Live-Cell PROTAC Imaging
The following is a generalized workflow for conducting live-cell imaging experiments to monitor PROTAC-induced protein degradation.
Caption: General experimental workflow for live-cell imaging.
Protocol 2: Live-Cell Fluorescence Imaging Using a HaloTag Fusion Protein
This protocol describes how to monitor protein degradation using a POI endogenously tagged with HaloTag.[1]
Materials:
-
HEK293 cells (or other relevant cell line) with the POI endogenously tagged with HaloTag.[1]
-
Culture medium (e.g., DMEM with 10% FBS).[1]
-
Glass-bottom imaging plates (e.g., 96-well).[1]
-
HaloTag fluorescent ligand (e.g., Janelia Fluor® 646, TMR).[1]
-
PROTAC stock solution (e.g., 10 mM in DMSO).[1]
-
Live-cell imaging solution (e.g., phenol (B47542) red-free medium).[1][7]
-
High-content imaging system or confocal microscope with environmental control (37°C, 5% CO₂).[1]
Methodology:
-
Cell Plating : Seed the HaloTag-POI cells into a 96-well glass-bottom plate at a density that will result in 60-80% confluency at the time of imaging. Incubate for 24 hours.[1]
-
Ligand Labeling : Replace the existing medium in the wells with medium containing the HaloTag fluorescent ligand. Incubate for 15-30 minutes at 37°C.[1]
-
Washing : Aspirate the labeling medium. Wash the cells three times with pre-warmed live-cell imaging solution to remove unbound ligand. After the final wash, add fresh live-cell imaging solution to each well.[1]
-
PROTAC Addition : Prepare serial dilutions of the PROTAC in the live-cell imaging solution. Add the PROTAC solutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).[1]
-
Time-Lapse Microscopy : Immediately place the plate into the pre-warmed, CO₂-controlled microscope stage.[1]
-
Image Analysis :
-
Data Analysis :
Protocol 3: Live-Cell Luminescence Imaging Using a HiBiT Fusion Protein
This protocol describes a lytic endpoint assay to measure protein degradation using a POI endogenously tagged with HiBiT.[5]
Materials:
-
Cell line with the POI endogenously tagged with HiBiT.[1]
-
White, opaque 96-well or 384-well assay plates.[1]
-
PROTAC stock solution.[1]
-
Nano-Glo® HiBiT Lytic Detection System (Promega).[1]
-
Luminometer plate reader.[1]
Methodology:
-
Cell Plating : Seed the HiBiT-POI cells into a white, opaque multi-well plate. For a time-course experiment, plate identical plates for each time point. Incubate for 24 hours.[1]
-
PROTAC Treatment : Prepare serial dilutions of the PROTAC in culture medium. Add the PROTAC solutions to the cells and incubate for the desired length of time (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[1]
-
Lysis and Luminescence Measurement :
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.[1]
-
Add a volume of reagent equal to the volume of medium in each well.[1]
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete lysis.[1]
-
Measure luminescence using a plate reader.[1]
-
-
Data Analysis :
Caption: Workflow for HiBiT-based lytic degradation assay.
Conclusion
Live-cell imaging provides a powerful and quantitative approach to study the kinetics and efficacy of PROTAC-induced protein degradation. The choice of imaging modality and protein tagging strategy will depend on the specific experimental goals and available resources. The protocols outlined in this document provide a starting point for researchers to design and execute robust live-cell imaging experiments to accelerate the development of novel PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
Application Notes and Protocols: Determination of DC50 and Dmax for PTOTAC HSD17B13 Degrader 1
For research use only.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have indicated that loss-of-function variants in the HSD17B13 gene are linked to a decreased risk of developing chronic liver diseases, positioning HSD17B13 as a significant therapeutic target.[1][2][3]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[4][5] A PROTAC molecule typically consists of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[5][6][7] This proximity induces the ubiquitination of the target protein, marking it for destruction by the 26S proteasome.[4][6]
PTOTAC HSD17B13 degrader 1 is a novel PROTAC designed to target HSD17B13 for degradation.[8][9][10] The efficacy of a PROTAC is quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the maximum percentage of protein degradation achievable.[11]
This document provides a generalized framework and detailed protocols for determining the DC50 and Dmax values for this compound in a cell-based assay. As this is a novel compound, specific degradation data is not yet widely available in peer-reviewed literature; the following protocols are based on established methodologies for PROTAC characterization.
Quantitative Data Summary
The following table is a template for summarizing the degradation data for this compound. Currently, specific experimental values are not publicly available.
| Cell Line | Treatment Time (hours) | DC50 | Dmax (%) |
| HepG2 | 24 | N/A | N/A |
| Huh7 | 24 | N/A | N/A |
| N/A: Not Available. Experimental determination is required. |
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
The degrader acts as a molecular bridge to induce proximity between HSD17B13 and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the HSD17B13 protein. The polyubiquitinated HSD17B13 is then recognized and degraded by the proteasome, while the PTOTAC molecule can be recycled to engage in further degradation cycles.[4][5][6][12]
Experimental Workflow for DC50 and Dmax Determination
The process involves treating a relevant cell line with a range of degrader concentrations, followed by protein level quantification to generate a dose-response curve from which DC50 and Dmax values can be calculated.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the procedure for culturing relevant human liver cell lines and treating them with this compound.
Materials:
-
Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)
-
Complete growth medium (e.g., DMEM or EMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture cells in T-75 flasks to 70-80% confluency. Trypsinize, count, and seed the cells into 6-well plates at a density that will ensure they are in the logarithmic growth phase (approx. 70-80% confluency) at the time of harvest (e.g., 2.5 x 10^5 cells/well for a 24-hour treatment). Incubate overnight at 37°C with 5% CO2.
-
PROTAC Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range might be 1 nM to 10,000 nM.
-
It is critical to include a vehicle control well treated with the same final concentration of DMSO as the highest degrader concentration (typically ≤ 0.1%).
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of the degrader.
-
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours). The optimal time to achieve Dmax can vary and may need to be determined empirically in a time-course experiment.
Protocol 2: Western Blotting for HSD17B13 Degradation
This protocol describes the quantification of HSD17B13 protein levels following treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HSD17B13 antibody
-
Anti-GAPDH or Anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After incubation, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer (e.g., 100 µL per well), scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples with RIPA buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HSD17B13 antibody overnight at 4°C, using the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Re-probing: To ensure equal protein loading, strip the membrane (if necessary) and re-probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
Protocol 3: Data Analysis and Calculation of DC50/Dmax
Procedure:
-
Densitometry: Quantify the band intensities from the Western blot images using software like ImageJ or the imager's built-in software.
-
Normalization: For each lane, normalize the HSD17B13 band intensity to the intensity of its corresponding loading control band.
-
Calculate Percentage of Remaining Protein: Express the normalized HSD17B13 level in each treated sample as a percentage of the normalized level in the vehicle-treated control sample.
-
% Remaining Protein = (Normalized Intensity_Treated / Normalized Intensity_Vehicle) * 100
-
-
Determine Dmax: The Dmax is the maximum percentage of degradation observed. It is calculated from the lowest percentage of remaining protein (the plateau of the curve).
-
Dmax (%) = 100 - Minimum % Remaining Protein
-
-
Determine DC50: Plot the percentage of remaining protein against the logarithm of the degrader concentration. Use a non-linear regression analysis (e.g., [inhibitor] vs. response -- variable slope) in software like GraphPad Prism to fit the curve and calculate the DC50 value.[13] The DC50 is the concentration at which 50% of the target protein is degraded.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PTOTAC HSD17B13 降解剂 1 | this compound | CAS 3046195-01-8 | PROTAC | 美国InvivoChem [invivochem.cn]
- 10. This compound | PROTAC | MCE [medchemexpress.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
In Vivo Efficacy of HSD17B13 Targeting Agents in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical in vivo evaluation of therapeutic agents designed to reduce the function of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases such as non-alcoholic steatohepatitis (NASH). While the primary focus of current research has been on small molecule inhibitors and RNA-based knockdown agents (antisense oligonucleotides and shRNA), the principles and protocols outlined herein are broadly applicable to the study of novel HSD17B13-targeting modalities, including protein degraders.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein predominantly found in the liver, specifically within lipid droplets of hepatocytes.[1] Human genetic studies have revealed that individuals with loss-of-function variants in the HSD17B13 gene have a significantly lower risk of developing severe liver diseases, including NASH, fibrosis, and cirrhosis.[2][3] This protective genetic evidence has spurred the development of therapies aimed at mimicking this effect by reducing the activity or levels of the HSD17B13 protein.[2] The enzyme is believed to be involved in lipid and retinol (B82714) metabolism, and its inhibition is hypothesized to protect liver cells from damage.[1]
Application Notes
Mouse Models for In Vivo Efficacy Studies
The selection of an appropriate mouse model is critical for evaluating the therapeutic potential of HSD17B13-targeting agents. Commonly used models aim to replicate the key features of human NASH and liver fibrosis.
-
Diet-Induced Models: These are the most frequently used models as they mimic the metabolic dysfunction underlying human NASH.
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD): This diet rapidly induces severe steatohepatitis and fibrosis in mice, making it suitable for evaluating the therapeutic effects of drug candidates on established liver disease.[2][4]
-
High-Fat Diet (HFD) and Western Diet (WD): These diets, often supplemented with fructose (B13574) and cholesterol, induce a NASH phenotype that more closely resembles the progression of the disease in humans, though the development of significant fibrosis may take longer.[1][5]
-
-
Chemically-Induced Models:
-
Carbon Tetrachloride (CCl4) Model: Repeated administration of CCl4 induces chronic liver injury and fibrosis.[5] This model is useful for studying the anti-fibrotic effects of a compound.
-
It is important to note that some studies using Hsd17b13 knockout mice have shown conflicting results, with some not showing protection from diet-induced liver injury.[5] This suggests potential species-specific differences in HSD17B13 function, and the use of humanized mouse models expressing the human HSD17B13 gene may offer more translatable results.[5][6]
Summary of In Vivo Efficacy
Preclinical studies have demonstrated that reducing HSD17B13 function in mouse models of liver disease can lead to beneficial effects. Small molecule inhibitors and antisense oligonucleotides (ASOs) have been shown to reduce markers of liver injury, inflammation, and fibrosis. For instance, in diet-induced NASH models, treatment with HSD17B13 inhibitors has resulted in decreased serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as improvements in liver histology.[7][8] Similarly, ASO-mediated knockdown of Hsd17b13 has been shown to modulate hepatic steatosis.[4]
Quantitative Data Presentation
The following tables summarize the in vivo efficacy data for several HSD17B13-targeting agents in mouse models of liver disease.
Table 1: In Vivo Efficacy of Small Molecule HSD17B13 Inhibitors in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| EP-036332 (prodrug EP-037429) | Adenoviral-induced acute liver injury | Oral administration | Decreased plasma ALT and markers of inflammation and fibrosis. | [2][8] |
| CDAA-HFD induced chronic liver injury | Oral administration | Reduction in markers of liver injury, inflammation, and fibrosis. | [2][8] | |
| INI-822 | Zucker obese rats and CDAA-HFD fed rats | Oral administration | Reduced levels of ALT. Dose-dependent increase in hepatic phosphatidylcholines. | [9] |
Table 2: In Vivo Efficacy of Hsd17b13 Antisense Oligonucleotides (ASOs) in Mouse Models
| Compound | Mouse Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Hsd17b13 ASO | CDAA-HFD | Subcutaneous or intraperitoneal injection | Significant and dose-dependent reduction of hepatic Hsd17b13 gene expression. Modulatory effect on hepatic steatosis. No significant effect on hepatic fibrosis in this model. | [4] |
Experimental Protocols
Protocol 1: CDAA-HFD Induced NASH and Fibrosis Mouse Model
This protocol describes the induction of NASH and liver fibrosis in mice using a choline-deficient, L-amino acid-defined, high-fat diet.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD)
-
Standard chow diet
-
Appropriate housing and husbandry equipment
Procedure:
-
Acclimatize mice for at least one week with ad libitum access to standard chow and water.
-
Randomly assign mice to a control group (standard chow) and a NASH-induction group (CDAA-HFD).
-
Feed mice their respective diets for 8-12 weeks to induce NASH and fibrosis.
-
Monitor body weight and food intake regularly.
Protocol 2: Administration of a Small Molecule HSD17B13 Inhibitor
This protocol outlines the oral administration of a small molecule inhibitor to mice with diet-induced NASH.
Materials:
-
Mice with established NASH (from Protocol 1)
-
HSD17B13 inhibitor
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the dosing formulation of the HSD17B13 inhibitor in the chosen vehicle.
-
Randomize the NASH mice into a vehicle control group and one or more inhibitor treatment groups.
-
Administer the inhibitor or vehicle daily via oral gavage. A typical dose range to start with could be 10-100 mg/kg.[5]
-
Continue treatment for a predefined period, typically 4-8 weeks, while maintaining the CDAA-HFD.
Protocol 3: Administration of an Hsd17b13 Antisense Oligonucleotide (ASO)
This protocol describes the administration of an ASO to achieve therapeutic knockdown of Hsd17b13.
Materials:
-
Mice with established NASH (from Protocol 1)
-
Hsd17b13-specific ASO and a control ASO
-
Sterile saline or PBS for injection
-
Syringes and needles
Procedure:
-
Randomize the NASH mice into a control ASO group and an Hsd17b13 ASO group.
-
Administer the ASOs via subcutaneous or intraperitoneal injection.
-
Dosing frequency is typically once or twice a week, depending on the ASO chemistry.
-
Continue ASO treatment for 4-6 weeks.
Protocol 4: Endpoint Analysis for Efficacy Evaluation
This protocol details the key analyses performed at the end of the study to assess the efficacy of the HSD17B13-targeting agent.
Procedure:
-
Blood Collection and Analysis:
-
Collect blood via cardiac puncture.
-
Separate serum by centrifugation.
-
Measure serum levels of ALT and AST using commercially available kits to assess liver injury.[5]
-
-
Liver Tissue Collection and Processing:
-
Euthanize mice and perfuse the liver with PBS.
-
Harvest the liver and weigh it.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24 hours for histological analysis.[5]
-
Snap-freeze a portion of the liver in liquid nitrogen for gene expression analysis.
-
-
Histological Analysis of Fibrosis (Sirius Red Staining):
-
Embed the formalin-fixed liver tissue in paraffin (B1166041) and cut 5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain with Picro-Sirius Red solution for 1 hour.[5]
-
Wash, dehydrate, and mount the sections.
-
Quantify the red-stained collagen area using image analysis software to assess the degree of fibrosis.[5]
-
-
Gene Expression Analysis:
-
Extract RNA from the snap-frozen liver tissue.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to fibrosis (e.g., Col1a1, Timp1) and inflammation.
-
Confirm the knockdown of Hsd17b13 mRNA in ASO-treated groups.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. enanta.com [enanta.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: PTOTAC HSD17B13 Degrader 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of PTOTAC HSD17B13 degrader 1, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) protein. Adherence to these guidelines is critical for ensuring the stability, solubility, and optimal performance of the degrader in downstream cellular and biochemical assays.
Compound Information
Proper handling and storage of this compound are essential to maintain its integrity. The following table summarizes its key chemical properties.
| Property | Value |
| Molecular Formula | C45H45ClF3N7O5 |
| Molecular Weight | 856.33 g/mol |
| Appearance | Solid powder |
| Target Protein | 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) |
Storage and Stability
To prevent degradation and ensure the long-term stability of this compound, the following storage conditions are recommended.
| Form | Storage Temperature | Recommended Duration | Special Instructions |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed. | |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to minimize freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage of frequently used aliquots. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of moisture, which can affect compound stability.
-
Weighing: Accurately weigh the desired amount of the degrader powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.56 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the degrader. To prepare a 10 mM solution with 8.56 mg of the compound, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C for 5-10 minutes can also aid in complete dissolution. Ensure the solution is clear before proceeding.
-
-
Aliquoting and Storage: Once the degrader is fully dissolved, aliquot the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Caption: Workflow for preparing a stock solution of this compound.
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous cell culture medium for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation of the hydrophobic compound, it is recommended to add the DMSO stock solution to the aqueous medium while gently vortexing or mixing. .
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.
-
-
Cell Treatment: Add the freshly prepared working solutions to your cells and incubate for the desired duration.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively target and degrade HSD17B13.
Caption: General mechanism of action for this compound.
In Vivo Formulation (Example)
For in vivo studies, this compound may require a specific formulation to ensure solubility and bioavailability. The following is an example formulation, which should be optimized for the specific animal model and administration route.
Example Formulation (for intraperitoneal injection):
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Procedure:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex to mix.
-
Finally, add saline and vortex thoroughly to create a homogenous solution.
-
The formulation should be prepared fresh before each use.
Disclaimer: These protocols and application notes are intended as a guide. Researchers should perform their own optimization and validation for their specific experimental conditions. Always refer to the product's certificate of analysis for the most accurate information.
Application Notes & Protocols: HSD17B13 Degraders in Metabolic Disease Research
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for metabolic diseases, particularly metabolic dysfunction-associated steatotic liver disease (MASLD), also known as non-alcoholic fatty liver disease (NAFLD), and its progressive form, metabolic dysfunction-associated steatohepatitis (MASH or NASH).[1][2] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing chronic liver diseases, including NAFLD, alcoholic liver disease, and subsequent progression to fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[3][4][5] This protective effect has catalyzed the development of therapeutic strategies aimed at reducing the levels or inhibiting the enzymatic activity of the HSD17B13 protein.
These strategies include small molecule inhibitors, RNA interference (RNAi) therapeutics, and the emerging modality of targeted protein degraders, such as proteolysis-targeting chimeras (PROTACs).[6][7][8] PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[9] This document provides detailed application notes, quantitative data, and experimental protocols for researchers, scientists, and drug development professionals investigating the therapeutic potential of HSD17B13 degraders in metabolic disease research.
Mechanism of Action and Signaling Pathway
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[2] Its expression is upregulated in patients with NAFLD.[10][11] The upstream regulation of HSD17B13 involves the Liver X receptor-α (LXRα), a key regulator of lipid metabolism, which induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[6][12] SREBP-1c, in turn, upregulates HSD17B13 transcription.[6][13] While its full range of substrates is still under investigation, HSD17B13 is known to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[2][14] The loss of this enzymatic activity through genetic variation is linked to its protective effects against liver disease.[3]
Recent evidence also suggests a role for HSD17B13 in mediating crosstalk between hepatocytes and hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. Catalytically active HSD17B13 can upregulate transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, leading to paracrine activation of HSCs.[15]
PROTACs targeting HSD17B13 work by forming a ternary complex between the HSD17B13 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of HSD17B13, thereby mimicking the protective loss-of-function genetic state.
Data Presentation
Table 1: Impact of HSD17B13 Genetic Variants on Chronic Liver Disease Risk
This table summarizes the protective effects associated with common loss-of-function variants in the HSD17B13 gene across different patient populations.
| Genetic Variant (SNP) | Associated Risk Reduction | Disease Context | Reference |
| rs72613567:TA | Alcoholic Liver Disease: 42% (heterozygotes) to 53% (homozygotes) reduced risk. | European descent | [1] |
| Alcoholic Cirrhosis: 42% (heterozygotes) to 73% (homozygotes) reduced risk. | European descent | [1] | |
| NAFLD: 17% (heterozygotes) to 30% (homozygotes) reduced risk. | European descent | [3] | |
| NASH Cirrhosis: 26% (heterozygotes) to 49% (homozygotes) reduced risk. | European descent | [3] | |
| Hepatocellular Carcinoma: Reduced risk (OR = 0.65 for heterozygotes, 0.28 for homozygotes). | General | [1] | |
| Alcohol-Related Liver Disease: 19% reduced risk. | Chinese Han Population | [1] | |
| rs6834314:A>G | Attenuated the pro-fibrotic effect of the PNPLA3 I148M variant. | Japanese NAFLD patients | [3] |
| Associated with reduced inflammation scores. | NAFLD patients | [5] |
Table 2: Quantitative Data for HSD17B13 Small Molecule Inhibitors
This table presents the in vitro potency of a well-characterized HSD17B13 inhibitor, BI-3231. Data for specific PROTAC degraders is not yet widely available in peer-reviewed literature.
| Compound | Target | Species | IC₅₀ | Assay Type | Reference |
| BI-3231 | HSD17B13 | Human | 4.5 nM | Enzymatic Assay | [16] |
| HSD17B13 | Mouse | 6.3 nM | Enzymatic Assay | [16] | |
| HSD17B13 | Human | 32 nM | Cellular Assay | [16] | |
| Hsd17B13-IN-9 | HSD17B13 | N/A | 0.01 µM | Enzymatic Assay | [12] |
Table 3: Clinical Trial Data for HSD17B13-Targeting RNAi Therapeutics
This table summarizes results from a clinical trial of Rapirosiran (ALN-HSD), an RNAi therapeutic designed to silence HSD17B13 mRNA.
| Therapeutic Agent | Mechanism | Dose | Outcome | Study Population | Reference |
| Rapirosiran | RNA interference (siRNA) | 400 mg (two doses) | Median reduction of 78% in liver HSD17B13 mRNA at 6 months. | Adults with MASH | [17] |
| ARO-HSD | RNA interference | N/A | Reduced liver HSD17B13 mRNA and protein levels; reduced serum ALT and AST. | Healthy volunteers & NASH patients | [6][18] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for HSD17B13 Activity
This protocol describes a luminescence-based assay to measure the enzymatic activity of recombinant HSD17B13 by quantifying NADH production. It is suitable for determining the IC₅₀ of inhibitors or confirming the loss of enzymatic activity following degrader treatment in cell lysates.[12][19][20]
Objective: To quantify the enzymatic activity of HSD17B13 and assess the potency of inhibitors/degraders.
Materials:
-
Recombinant human HSD17B13 protein
-
White, opaque 384-well or 96-well assay plates
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20
-
HSD17B13 Substrate: e.g., β-estradiol (10-50 µM final concentration) or Retinol
-
Cofactor: NAD+ (50 µM final concentration)
-
Test Compounds: HSD17B13 degrader or inhibitor, serially diluted in DMSO
-
NADH Detection Kit (e.g., NAD-Glo™)
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compound or vehicle control (DMSO) to the wells of the assay plate.
-
Enzyme/Cofactor Addition: Prepare a solution of recombinant HSD17B13 (e.g., 50-100 nM final concentration) and NAD+ in Assay Buffer. Add 25 µL of this solution to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the substrate (e.g., β-estradiol) in Assay Buffer. Add 25 µL to each well to start the reaction. The final volume should be ~50 µL.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
NADH Detection: Stop the reaction and add the NADH detection reagent according to the manufacturer's protocol. Incubate for 15-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Normalize the data using control wells (0% inhibition with vehicle and 100% inhibition with a potent inhibitor or no enzyme).
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: Cell-Based HSD17B13 Degradation and Activity Assay
This protocol assesses the ability of a PROTAC degrader to enter cells, induce HSD17B13 degradation, and inhibit its enzymatic activity.
Objective: To quantify the degradation of HSD17B13 protein and the resulting loss of cellular activity.
Materials:
-
HepG2 or HEK293 cells
-
Cell culture plates (6-well or 12-well)
-
Plasmid for transiently overexpressing human HSD17B13
-
Transfection reagent
-
HSD17B13 PROTAC degrader
-
Substrate: All-trans-retinol
-
RIPA Lysis Buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Reagents for Western Blotting (SDS-PAGE gels, PVDF membrane, primary anti-HSD17B13 antibody, secondary HRP-conjugated antibody, chemiluminescence substrate)
-
Reagents for retinoid extraction (e.g., hexane, ethanol) and quantification (HPLC or LC-MS/MS system)
Procedure:
-
Cell Culture and Transfection: Seed HepG2 or HEK293 cells in culture plates. The next day, transiently transfect the cells with the HSD17B13 expression plasmid.
-
Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of the HSD17B13 PROTAC degrader or vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Western Blot Analysis (for Degradation):
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against HSD17B13, followed by an HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence substrate and imaging system. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Cellular Activity Assay (for Function): [21]
-
In a parallel set of plates, treat the transfected and degrader-exposed cells with all-trans-retinol (e.g., 2-5 µM) for 6-8 hours.
-
Harvest the cells and perform retinoid extraction using organic solvents.
-
Separate and quantify retinaldehyde and other retinoids using an HPLC or LC-MS/MS system.
-
Data Analysis:
-
Degradation: Quantify the band intensity from the Western blot. Calculate the percentage of HSD17B13 protein remaining relative to the vehicle-treated control. Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Activity: Normalize retinoid levels to the total protein concentration of the cell lysates. Calculate the percent inhibition of retinaldehyde production at different degrader concentrations and determine the cellular IC₅₀.
Protocol 3: In Vivo Evaluation of an HSD17B13 Degrader in a MASH Mouse Model
This protocol provides a general framework for assessing the efficacy of an HSD17B13 degrader in a diet-induced mouse model of MASH.[22][23]
Objective: To evaluate the therapeutic effects of an HSD17B13 degrader on steatosis, inflammation, and fibrosis in vivo.
Materials:
-
C57BL/6J mice
-
High-Fat Diet (HFD), often supplemented with fructose/sucrose, to induce MASH
-
HSD17B13 degrader formulated for in vivo administration (e.g., oral gavage, subcutaneous injection)
-
Equipment for blood collection and analysis (serum ALT, AST)
-
Reagents for liver tissue processing (formalin for histology, liquid nitrogen for RNA/protein/lipid analysis)
-
Histology stains (H&E for steatosis/inflammation, Sirius Red for fibrosis)
-
Kits for measuring hepatic triglyceride content
-
Reagents for qRT-PCR to analyze gene expression (e.g., markers of fibrosis and inflammation)
Procedure:
-
MASH Model Induction: Feed mice an HFD for 12-16 weeks to establish a MASH phenotype with significant steatosis and early fibrosis.
-
Group Allocation: Randomize mice into treatment groups (e.g., Vehicle control, Low-dose degrader, High-dose degrader).
-
Compound Administration: Administer the HSD17B13 degrader or vehicle daily (or as determined by PK studies) for 4-8 weeks. Monitor body weight and general health throughout the study.
-
Endpoint and Sample Collection: At the end of the treatment period, collect terminal blood samples for serum biomarker analysis (ALT, AST). Euthanize mice and harvest livers.
-
Liver Tissue Processing:
-
Weigh the entire liver.
-
Fix a portion in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze separate portions in liquid nitrogen for protein (Western blot to confirm target degradation), RNA (gene expression), and lipid (triglyceride) analysis.
-
-
Endpoint Analysis:
-
Histology: Score H&E-stained slides for steatosis, lobular inflammation, and ballooning (NAFLD Activity Score - NAS). Quantify the fibrotic area from Sirius Red-stained slides.
-
Biochemical Analysis: Measure serum ALT and AST levels. Quantify hepatic triglyceride content.
-
Target Engagement: Perform Western blot on liver lysates to confirm HSD17B13 protein knockdown.
-
Gene Expression: Use qRT-PCR to measure the expression of key genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf, Ccl2).
-
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Proteolysis-targeting chimeras for targeting protein for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Thermal Shift Assay (CETSA®): A Guide to Quantifying Target Engagement
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for determining the direct interaction between a compound and its protein target within a physiologically relevant environment, such as intact cells, cell lysates, or even tissue samples.[1][2] The core principle of CETSA lies in the ligand-induced stabilization of a target protein.[1][3] When a ligand binds to its protein target, the resulting complex exhibits increased resistance to thermal denaturation.[3][4] This enhanced stability is observable as a shift in the protein's melting temperature (Tagg), providing direct evidence of target engagement.[4][5]
CETSA is a label-free assay, meaning it does not require modification of the compound or the protein, thus preserving their natural interaction.[3] This technique is applicable throughout the drug discovery pipeline, from initial target validation and lead optimization to preclinical and clinical studies, where it can serve as a key biomarker for assessing drug efficacy and mechanism of action.[1]
Key Applications of CETSA in Drug Discovery:
-
Target Engagement Validation: Directly confirms that a drug binds to its intended intracellular target.[1]
-
Structure-Activity Relationship (SAR) Studies: Enables the ranking of compounds based on their ability to stabilize the target protein.[6]
-
Dose-Response Analysis: Quantifies the potency of a compound in a cellular context by determining its EC50 for target stabilization.
-
Off-Target Profiling: In combination with mass spectrometry (MS-CETSA), it can identify unintended targets of a compound, providing a broader understanding of its selectivity.[7]
-
Biomarker Development: Can be used to develop pharmacodynamic biomarkers to monitor drug activity in preclinical and clinical settings.[1]
Featured Application: Targeting the p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) is a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress.[8][9] Its dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a significant therapeutic target.[10][11] CETSA provides a robust method to quantify the engagement of small molecule inhibitors with p38 MAPK within the cell.
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered system. It is initiated by upstream kinases (MAPKKKs) that, in response to stimuli, phosphorylate and activate MAPKKs (MKK3 and MKK6).[8] These MAPKKs then phosphorylate and activate p38 MAPK.[8] Activated p38 proceeds to phosphorylate various downstream substrates, including transcription factors and other kinases, leading to a cellular response.[8] Inhibitors of p38 MAPK, such as SB239063, typically act by binding to the ATP-binding pocket of the kinase, preventing its activity.[4]
Experimental Protocols
Three common CETSA formats are detailed below: CETSA Melt Curve, Isothermal Dose-Response (ITDR) CETSA, and Mass Spectrometry-based CETSA (MS-CETSA).
Protocol 1: CETSA Melt Curve Analysis
This protocol is used to determine the aggregation temperature (Tagg) of the target protein and the thermal shift (ΔTagg) induced by a compound.
1. Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells, wash with PBS, and resuspend in culture medium or a suitable buffer at a concentration of 2x10^6 cells/mL.
-
Prepare two aliquots of the cell suspension. Treat one with the compound of interest (e.g., 10 µM p38 inhibitor) and the other with a vehicle control (e.g., DMSO).
-
Incubate the cells for 1-2 hours at 37°C to allow for compound uptake.
2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C, with 2-3°C increments.[12]
-
Use a thermocycler to heat the samples for a defined period, typically 3 minutes, followed by a cooling step to 4°C for 3 minutes.[12]
3. Cell Lysis:
-
Lyse the cells by adding an appropriate lysis buffer and performing freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or mechanical disruption.[12]
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
5. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in each sample by Western blotting or other protein detection methods like AlphaLISA.[12]
6. Data Analysis:
-
Quantify the signal for the target protein at each temperature point.
-
Normalize the data, setting the signal at the lowest temperature to 100%.
-
Plot the percentage of soluble protein against the temperature to generate melt curves for both the vehicle- and compound-treated samples.
-
The Tagg is the temperature at which 50% of the protein has denatured. The difference in Tagg between the treated and vehicle samples is the ΔTagg.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is used to determine the potency (EC50) of a compound in stabilizing the target protein at a single, fixed temperature.[4]
1. Determine Optimal Temperature:
-
From the CETSA melt curve analysis, select a temperature that results in approximately 50-80% protein aggregation in the vehicle-treated group.[12] For example, a suitable temperature for p38 MAPK could be 50°C.[4]
2. Cell Preparation and Compound Treatment:
-
Prepare cells as described in the melt curve protocol.
-
Prepare a serial dilution of the inhibitor (e.g., from 0.1 nM to 10 µM).
-
Aliquot cells into PCR tubes and add the different concentrations of the inhibitor or vehicle.
-
Incubate for 1-2 hours at 37°C.[12]
3. Thermal Challenge:
-
Heat all samples at the pre-determined optimal temperature for 3 minutes in a thermocycler, followed by cooling to 4°C.[12]
-
Include a non-heated control (37°C) treated with vehicle.
4. Lysis, Separation, and Analysis:
-
Perform cell lysis and centrifugation as described in the melt curve protocol.
-
Analyze the amount of soluble target protein in the supernatant for each compound concentration.
5. Data Analysis:
-
Quantify the signal for the target protein at each compound concentration.
-
Plot the amount of soluble protein against the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal stabilizing effect.
Protocol 3: Mass Spectrometry-based CETSA (MS-CETSA)
This high-throughput protocol allows for the unbiased, proteome-wide analysis of compound-target interactions.[3]
1. Sample Preparation:
-
Treat cells or cell lysates with the compound of interest or a vehicle control.
-
Heat the samples across a temperature gradient, similar to the melt curve protocol.[13]
2. Protein Digestion and Peptide Labeling:
-
Collect the soluble protein fractions after centrifugation.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides from each sample with isobaric tags (e.g., TMT reagents) for multiplexed analysis.
3. Mass Spectrometry Analysis:
-
Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different temperature points.
-
Generate thermal stability curves for each identified protein.
-
Proteins that show a significant shift in their melting curves in the presence of the compound are identified as potential targets.
Data Presentation
Quantitative data from CETSA experiments should be organized to clearly demonstrate the effect of the compound on the thermal stability of the target protein.
Table 1: CETSA Melt Curve Data for p38 MAPK with Inhibitor SB239063
| Temperature (°C) | % Soluble p38 (Vehicle) | % Soluble p38 (10 µM SB239063) |
| 40 | 100 | 100 |
| 43 | 95 | 98 |
| 46 | 55 | 92 |
| 49 | 20 | 85 |
| 52 | 5 | 60 |
| 55 | <1 | 25 |
| 58 | <1 | 10 |
| Tagg (°C) | ~46.4 | ~53.8 |
| ΔTagg (°C) | - | +7.4 |
Note: Data are representative and adapted from published studies for illustrative purposes.[4]
Table 2: ITDR-CETSA Data for p38 MAPK with Inhibitor SB239063
| SB239063 Conc. (µM) | % Soluble p38 (at 50°C) |
| 0 (Vehicle) | 15 |
| 0.01 | 25 |
| 0.1 | 50 |
| 1.0 | 85 |
| 10 | 95 |
| 50 | 98 |
| EC50 (µM) | ~1.27 |
Note: Data are representative and adapted from published studies for illustrative purposes.[4]
Experimental Workflows
References
- 1. CETSA [cetsa.org]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Guide to CRISPR and PROTAC Technologies for HSD17B13 Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[1][2] This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the progression of liver pathology.[3][4] Consequently, robust methods for reducing HSD17B13 levels are critical for both basic research and drug development. This document provides a detailed comparison of two cutting-edge technologies for HSD17B13 knockdown: CRISPR-Cas9-mediated gene knockout and Proteolysis-Targeting Chimera (PROTAC)-induced protein degradation.
Herein, we present comprehensive application notes, detailed experimental protocols, and a comparative analysis of these two powerful modalities. This guide is intended to assist researchers in selecting the most appropriate technique for their specific experimental needs, from target validation to therapeutic development.
Principles of HSD17B13 Knockdown: CRISPR vs. PROTAC
CRISPR-Cas9: This revolutionary gene-editing tool allows for the permanent disruption of the HSD17B13 gene at the DNA level. The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific locus in the genome, where it induces a double-strand break. The cell's error-prone repair machinery often results in insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.[5]
PROTACs: These heterobifunctional small molecules offer a novel approach to protein knockdown by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. A PROTAC molecule consists of a ligand that binds to HSD17B13, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6] This proximity induces the ubiquitination of HSD17B13, marking it for degradation by the proteasome.[6]
Comparative Analysis: CRISPR vs. PROTAC for HSD17B13 Knockdown
| Feature | CRISPR-Cas9 Knockdown | PROTAC-mediated Degradation |
| Mechanism of Action | Permanent gene disruption at the DNA level. | Reversible, transient degradation of the target protein. |
| Target Level | DNA / mRNA / Protein | Protein |
| Effect Duration | Permanent and heritable in cell lines. | Transient, dependent on compound exposure and half-life. |
| Specificity | High on-target specificity at the DNA level. Potential for off-target mutations.[7] | High specificity for the target protein. Potential for off-target protein degradation. |
| Therapeutic Potential | Primarily a research tool for target validation; potential for in vivo gene therapy. | Direct therapeutic potential as a small molecule drug. |
| Dosing Control | "All-or-nothing" effect in knockout clones. | Dose-dependent and tunable level of protein knockdown. |
| Speed of Action | Slower onset, requires selection of knockout clones. | Rapid onset of protein degradation (often within hours). |
| Reversibility | Irreversible. | Reversible upon compound withdrawal. |
Quantitative Data Summary
While direct head-to-head studies for HSD17B13 are limited, the following table presents representative quantitative data that can be expected from each approach.
| Parameter | CRISPR-Cas9 Knockout | PROTAC-mediated Degradation |
| Knockdown Efficiency (Protein Level) | >90% in validated knockout clones. | Typically 80-95% (Dmax).[8] |
| mRNA Knockdown Efficiency | >90% in validated knockout clones. | No direct effect on mRNA levels. |
| Effective Concentration | N/A | DC50 values in the nanomolar to micromolar range.[8] |
| Time to Max Effect | Days to weeks (for clone selection and expansion). | Hours. |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of HSD17B13 in HepG2 Cells
This protocol outlines the generation of HSD17B13 knockout HepG2 cell lines.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and penicillin-streptomycin
-
Cas9 expression plasmid (e.g., pSpCas9(BB)-2A-GFP)
-
Synthesized HSD17B13-specific sgRNAs
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin (B1679871) (for selection, if applicable)
-
PCR reagents for genomic DNA extraction and amplification
-
Sanger sequencing reagents
-
Anti-HSD17B13 antibody for Western blot
-
qRT-PCR reagents
Methodology:
-
sgRNA Design and Cloning: Design two to three sgRNAs targeting the early exons of the HSD17B13 gene. Clone the sgRNAs into a Cas9 expression vector.
-
Transfection: Transfect HepG2 cells with the Cas9-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
Selection of Edited Cells: If using a vector with a selection marker (e.g., puromycin resistance), apply the selection agent 48 hours post-transfection.
-
Single-Cell Cloning: After selection, perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Genomic DNA Extraction and PCR: Once clones have expanded, extract genomic DNA and amplify the region surrounding the sgRNA target site.
-
Validation of Gene Editing:
-
Sanger Sequencing: Sequence the PCR products to identify clones with frameshift-inducing indels.
-
qRT-PCR: Extract RNA from validated clones and perform qRT-PCR to confirm the absence of HSD17B13 mRNA.
-
Western Blot: Lyse validated clones and perform a Western blot to confirm the absence of HSD17B13 protein.
-
Protocol 2: PROTAC-mediated Degradation of HSD17B13 in HepG2 Cells
This protocol describes the procedure to assess the degradation of HSD17B13 by a specific PROTAC.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and penicillin-streptomycin
-
HSD17B13-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer
-
Anti-HSD17B13 antibody for Western blot
Methodology:
-
Cell Seeding: Seed HepG2 cells in a multi-well plate to achieve 70-80% confluency on the day of treatment.
-
PROTAC Treatment: Treat cells with a dose-response range of the HSD17B13 PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Mechanism Validation (Optional): To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
Cell Lysis: At the end of the treatment period, wash the cells with PBS and lyse them in an appropriate lysis buffer.
-
Western Blot Analysis:
-
Quantify total protein concentration in the lysates.
-
Perform SDS-PAGE and Western blotting using a primary antibody against HSD17B13 and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities to determine the extent of HSD17B13 degradation.
-
-
Data Analysis: Calculate the percentage of HSD17B13 degradation relative to the vehicle control for each concentration and time point. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[8]
Protocol 3: Phenotypic Assay - Lipid Droplet Staining and Quantification
This protocol is used to assess the phenotypic consequences of HSD17B13 knockdown.
Materials:
-
HSD17B13 knockout or PROTAC-treated HepG2 cells
-
Control HepG2 cells (wild-type or vehicle-treated)
-
Oleic acid
-
Formaldehyde or paraformaldehyde for fixation
-
Oil Red O or BODIPY 493/503 for lipid droplet staining
-
DAPI for nuclear staining
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ)
Methodology:
-
Lipid Loading: Treat cells with oleic acid (e.g., 200 µM) for 24 hours to induce lipid droplet formation.
-
Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes.
-
Lipid Droplet Staining:
-
For Oil Red O: Wash with 60% isopropanol, stain with Oil Red O solution, and wash with water.
-
For BODIPY: Incubate with BODIPY 493/503 staining solution.
-
-
Nuclear Staining: Counterstain with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Use ImageJ or other software to quantify the number, size, and intensity of lipid droplets per cell.[1]
Visualizations
Caption: Workflow for HSD17B13 knockout using CRISPR-Cas9.
Caption: Experimental workflow for HSD17B13 degradation by PROTACs.
Caption: Simplified signaling pathway of HSD17B13 and points of intervention.
Conclusion
Both CRISPR-Cas9 and PROTAC technologies offer powerful and distinct approaches for the knockdown of HSD17B13. CRISPR provides a permanent and complete knockout, making it an invaluable tool for target validation and studying the long-term consequences of HSD17B13 absence in vitro. In contrast, PROTACs offer a transient, tunable, and therapeutically relevant method for protein degradation, mirroring the action of a small molecule drug. The choice between these two technologies will ultimately depend on the specific research question and experimental goals. This guide provides the foundational knowledge and detailed protocols to empower researchers to effectively utilize these innovative technologies in the study of HSD17B13 and the development of novel therapeutics for liver disease.
References
- 1. Lipid droplet staining and quantification [bio-protocol.org]
- 2. academic.oup.com [academic.oup.com]
- 3. assaygenie.com [assaygenie.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PTOTAC HSD17B13 Degrader 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental usage of PTOTAC HSD17B13 Degrader 1. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful HSD17B13 degradation in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) protein for degradation. It is a bifunctional molecule composed of a ligand that binds to HSD17B13 and another ligand that recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of HSD17B13, marking it for degradation by the proteasome.
Q2: What is the optimal concentration range for this compound?
A2: The optimal concentration for a PROTAC can vary between cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A typical starting concentration range for many PROTACs is between 1 nM and 10 µM.
Q3: How long should I treat my cells with this compound?
A3: The time required to achieve maximal degradation of HSD17B13 can vary. A time-course experiment is recommended to determine the optimal treatment duration. Degradation can often be observed within a few hours, with maximal degradation typically occurring between 6 and 24 hours.[2] However, prolonged incubation times (beyond 24 hours) might lead to protein re-synthesis or other cellular responses.
Q4: What are the key parameters to assess the efficacy of the degrader?
A4: The primary parameters to evaluate the efficacy of this compound are:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of target protein degradation achievable with the degrader.
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations. This occurs because the PROTAC forms binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a dose-response curve across a wide range of concentrations to identify the optimal concentration window.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or minimal HSD17B13 degradation | Insufficient degrader concentration. | Perform a dose-response experiment with a broader concentration range (e.g., 0.1 nM to 50 µM). |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal duration. | |
| Low cell permeability of the degrader. | Consider using a different cell line or consult literature for similar PROTACs to assess permeability. | |
| Low expression of HSD17B13 in the cell line. | Verify HSD17B13 expression levels via Western Blot or qPCR. Consider using a cell line with higher endogenous expression or an overexpression system. | |
| Inactive degrader. | Ensure proper storage and handling of the degrader. Prepare fresh stock solutions. | |
| High cell toxicity | Degrader concentration is too high. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Use concentrations well below the toxic level for degradation experiments. |
| Off-target effects. | If possible, use a negative control (an inactive epimer of the degrader) to assess off-target toxicity. | |
| Inconsistent results | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and confluency at the time of treatment. |
| Instability of the degrader in media. | Prepare fresh dilutions of the degrader in media for each experiment. | |
| "Hook effect" observed (degradation decreases at high concentrations) | Formation of non-productive binary complexes. | Use lower concentrations of the degrader. The optimal concentration is often near the DC50 value. |
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data obtained from dose-response and time-course experiments. Please note that the data presented here is illustrative and should be replaced with your experimental results.
Table 1: Dose-Response of this compound in HepG2 cells after 24-hour treatment.
| Concentration | % HSD17B13 Degradation (Normalized to Vehicle) |
| 1 nM | 15% |
| 10 nM | 45% |
| 50 nM | 85% (Dmax) |
| 100 nM | 80% |
| 500 nM | 70% |
| 1 µM | 60% |
From this illustrative data, the DC50 would be approximately 12 nM and the Dmax is 85%.
Table 2: Time-Course of HSD17B13 Degradation with 50 nM this compound in HepG2 cells.
| Incubation Time | % HSD17B13 Degradation (Normalized to Vehicle) |
| 2 hours | 20% |
| 4 hours | 45% |
| 8 hours | 70% |
| 16 hours | 82% |
| 24 hours | 85% |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for HSD17B13 Degradation by Western Blot
This protocol details the determination of the optimal concentration and time for HSD17B13 degradation.
Materials:
-
HepG2 cells (or other suitable cell line expressing HSD17B13)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSD17B13
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Degrader Treatment (Dose-Response):
-
Prepare serial dilutions of this compound in cell culture medium (e.g., 1 nM to 10 µM).
-
Treat the cells with the different concentrations for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Degrader Treatment (Time-Course):
-
Treat cells with a fixed, optimal concentration of the degrader (determined from the dose-response experiment, e.g., 50 nM).
-
Harvest cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane for a loading control.
-
-
Data Analysis: Quantify band intensities and normalize the HSD17B13 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxicity of the degrader.
Materials:
-
HepG2 cells
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate.
-
Degrader Treatment: Treat cells with the same concentration range used in the dose-response experiment for 24, 48, or 72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) with a plate reader.
-
Data Analysis: Plot cell viability against the degrader concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for optimizing degrader concentration and time.
Caption: A logical troubleshooting workflow for addressing lack of degradation.
References
troubleshooting inconsistent HSD17B13 degradation results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to inconsistent hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) degradation results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known degradation pathway for HSD17B13?
A1: The primary degradation pathway for improperly folded HSD17B13 is the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway.[1][2] Specific structural domains are critical for the proper folding and trafficking of HSD17B13 from the ER to lipid droplets.[3][4] Deletion or mutation of certain domains, such as the α-helix/β-sheet/α-helix structure, can lead to ER retention and subsequent proteasomal degradation.[1][2][3][4]
Q2: What factors can influence the stability of the HSD17B13 protein?
A2: The stability of HSD17B13 is closely linked to its correct folding and localization to lipid droplets.[2][5] Factors that can decrease HSD17B13 stability include:
-
Mutations or deletions in key structural domains: For instance, deletion of the PAT-like domain has been shown to reduce protein stability.[2][3]
-
Improper folding: Misfolded HSD17B13 is retained in the ER and targeted for degradation.[1]
-
Cellular stress: Conditions that induce ER stress could potentially enhance HSD17B13 degradation.
Q3: Can HSD17B13 inhibitors affect its degradation?
A3: HSD17B13 inhibitors are primarily designed to block its enzymatic activity.[6][7] They do not necessarily induce protein degradation. Therefore, a decrease in HSD17B13 protein levels following inhibitor treatment may not be an expected outcome unless the inhibitor has off-target effects on protein stability or the experimental conditions themselves induce degradation.[6][7]
Troubleshooting Guides for Inconsistent Degradation Results
Problem 1: High Variability in HSD17B13 Protein Levels Across Replicates
High variability in HSD17B13 protein levels can obscure true degradation patterns. This section provides a systematic approach to troubleshooting this issue.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health or Density | Ensure uniform cell seeding density and monitor cell viability in all experiments. Compound toxicity can lead to misleading results.[8] Perform a cytotoxicity assay for any compounds used.[8] |
| Variable Transfection Efficiency | If using transient transfection to express HSD17B13, optimize the protocol for consistent expression. For long-term studies, consider generating a stable cell line.[8] |
| Inconsistent Lipid Droplet Induction | The localization and activity of HSD17B13 are dependent on lipid droplets.[8][9] If your assay involves inducing lipid droplets (e.g., with oleic acid), ensure the induction is consistent across all samples.[8] |
| Issues with Protein Extraction | Due to its association with lipid droplets, HSD17B13 can be difficult to solubilize.[8] Use a robust lysis buffer containing strong detergents (e.g., RIPA buffer) and consider mechanical disruption methods like sonication to ensure complete lysis.[8][10] |
Problem 2: No or Weak HSD17B13 Signal in Western Blots
A weak or absent HSD17B13 signal can make it impossible to assess degradation.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Low Protein Abundance | HSD17B13 expression can vary between cell types and conditions.[8] Ensure you are using a cell line or tissue with sufficient endogenous expression (HSD17B13 is highly expressed in the liver).[6][11] Consider enriching for lipid droplet fractions to increase the concentration of HSD17B13.[8] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using a stain like Ponceau S.[6] Optimize transfer conditions (time, voltage) based on your system.[6] |
| Suboptimal Antibody Performance | Ensure the primary antibody is validated for the application (e.g., Western blot) and is used at the manufacturer's recommended dilution.[6] Use a positive control (e.g., lysate from a cell line known to express HSD17B13) to confirm antibody function.[7] |
| Ineffective Detection | Use fresh detection reagents (e.g., ECL substrate) and ensure your imaging system is properly calibrated.[7] |
Problem 3: Non-specific Bands in Western Blots
Multiple bands can complicate the interpretation of HSD17B13 degradation.
Potential Cause & Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | Consult the antibody datasheet for information on its specificity and potential cross-reactivity.[7] Consider testing a different, validated antibody against HSD17B13.[12][13][14] |
| Protein Isoforms | HSD17B13 may have multiple isoforms due to alternative splicing, which could result in bands of slightly different molecular weights.[7] Check databases like UniProt for information on known isoforms.[15] |
| Insufficient Blocking or Washing | Optimize blocking conditions by increasing the blocking time or trying different blocking agents (e.g., 5% non-fat dry milk or BSA).[6] Ensure adequate washing steps to remove non-specifically bound antibodies.[6] |
Experimental Protocols
Western Blot Analysis of HSD17B13
This protocol provides a standard methodology for detecting HSD17B13 protein levels to assess degradation.
-
Sample Preparation (Cell Lysis):
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.[6][10]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[6]
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[6]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature.[6]
-
Incubate the membrane with a validated anti-HSD17B13 antibody overnight at 4°C.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
-
Detection:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using a digital imaging system.[7]
-
-
Data Analysis:
-
Perform densitometric analysis of the HSD17B13 bands.
-
Normalize the HSD17B13 signal to a loading control (e.g., GAPDH, β-actin) to account for loading variations.[7]
-
Visualizations
Caption: Transcriptional regulation and degradation pathway of HSD17B13.
Caption: General experimental workflow for monitoring HSD17B13 protein degradation.
Caption: Decision tree for troubleshooting inconsistent HSD17B13 degradation results.
References
- 1. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HSD17B13 (E5K7Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Anti-HSD17B13 Antibody (A15134) | Antibodies.com [antibodies.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Anti-HSD17B13 Human Protein Atlas Antibody [atlasantibodies.com]
Technical Support Center: HSD17B13 Degraders - Identifying and Minimizing Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HSD17B13 degraders. Our goal is to offer practical guidance on identifying and mitigating off-target effects to ensure the specificity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme primarily found in the liver, where it is associated with lipid droplets.[1][2] Genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a lower risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] This protective genetic evidence has established HSD17B13 as a promising therapeutic target for these conditions.[3] The development of molecules that can induce the degradation of the HSD17B13 protein is a key area of research.
Q2: How do HSD17B13 degraders work?
HSD17B13 degraders are typically Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules with two key components: one part binds to the HSD17B13 protein, and the other part recruits an E3 ubiquitin ligase. This proximity induces the tagging of HSD17B13 with ubiquitin, marking it for destruction by the cell's natural disposal system, the proteasome.[5][6][7]
Q3: What are the potential off-target effects of HSD17B13 degraders?
Off-target effects can arise from several factors:
-
Binding to other proteins: The degrader molecule might unintentionally bind to proteins other than HSD17B13, leading to their degradation.
-
E3 ligase-mediated effects: The recruitment of the E3 ligase could lead to the degradation of proteins that are naturally near the E3 ligase or the unintended target.
-
Pathway-related effects: The degradation of HSD17B13 can have downstream effects on various cellular pathways, which may not be immediately obvious.
Q4: How can I assess the on-target engagement of my HSD17B13 degrader?
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that your degrader is binding to HSD17B13 inside the cell.[8] This assay measures the change in the thermal stability of a protein when a compound is bound to it.[8]
Troubleshooting Guides
Problem 1: No or poor degradation of HSD17B13 is observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect degrader concentration | Perform a dose-response experiment to determine the optimal concentration for degradation. Typical concentrations for PROTACs in cell-based assays can range from nanomolar to micromolar.[9] |
| Suboptimal incubation time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the time point of maximum degradation. |
| Low expression of HSD17B13 in the cell line | Confirm HSD17B13 expression in your chosen cell line by Western blot or qPCR. Consider using a cell line with higher endogenous expression or an overexpression system. |
| Cellular permeability issues | If the degrader is not entering the cells, consider using a different cell line or modifying the degrader to improve its physicochemical properties. |
| "Hook effect" | At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. Test a wider range of concentrations, including lower ones. |
Problem 2: Significant off-target effects are suspected (e.g., unexpected cell toxicity or phenotype).
| Possible Cause | Troubleshooting Steps |
| Degrader binds to other proteins | Perform unbiased proteomics analysis (e.g., mass spectrometry) to identify other proteins that are degraded upon treatment with your compound.[10] |
| Off-target activity of the E3 ligase recruiter | Include a control compound in your experiments where the HSD17B13-binding part is inactive but the E3 ligase recruiter is the same. This can help to distinguish off-target effects caused by the E3 ligase engagement. |
| Downstream effects of HSD17B13 degradation | Investigate the known signaling pathways of HSD17B13. For example, HSD17B13 has been linked to TGF-β1 signaling and pyrimidine (B1678525) catabolism in the context of liver fibrosis.[2][9] |
Quantitative Data Summary
The following tables provide representative quantitative data for HSD17B13 inhibitors and general PROTACs. Note: Specific DC50 and Dmax values for HSD17B13 degraders are not yet widely available in the public domain. The data presented here are for illustrative purposes to guide experimental design.
Table 1: Representative IC50 Values for HSD17B13 Inhibitors
| Compound | IC50 (nM) | Assay Type |
| Hsd17B13-IN-9 | 1.2 | Biochemical |
| BI-3231 | 3.4 | Biochemical |
| INI-678 | 10 | Biochemical |
Table 2: Representative Degradation Parameters for PROTACs Targeting Other Proteins
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 7 | HDAC1 | HCT116 | 910 | >90 |
| Compound 9 | HDAC1 | HCT116 | 550 | >90 |
| Compound 22 | HDAC3 | HCT116 | 440 | 77 |
Experimental Protocols
Protocol 1: Mass Spectrometry-Based Proteomics for Off-Target Profiling
This protocol provides a general workflow for identifying off-target protein degradation using quantitative proteomics.[11][12]
-
Cell Culture and Treatment:
-
Culture a suitable liver cell line (e.g., HepG2, Huh7) to 70-80% confluency.
-
Treat cells with the HSD17B13 degrader at a concentration that gives maximal HSD17B13 degradation and a vehicle control (e.g., DMSO) for a predetermined time.
-
Include a negative control PROTAC if available.
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Peptide Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to controls. Proteins that are significantly downregulated are potential off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to confirm the binding of the HSD17B13 degrader to its target in a cellular context.[8][13]
-
Cell Culture and Compound Treatment:
-
Culture a suitable cell line to a high density.
-
Treat the cells with the HSD17B13 degrader or vehicle control for a short period (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Quantify the amount of soluble HSD17B13 in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Plot the amount of soluble HSD17B13 as a function of temperature for both the degrader-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
-
Visualizations
Caption: Mechanism of action for an HSD17B13 PROTAC degrader.
Caption: Experimental workflow for identifying off-target effects.
Caption: HSD17B13 signaling pathway in the context of liver fibrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 9. benchchem.com [benchchem.com]
- 10. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 12. benchchem.com [benchchem.com]
- 13. graphviz.org [graphviz.org]
Technical Support Center: Navigating the "Hook Effect" with PROTAC Degraders
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address and mitigate the "hook effect" observed in experiments involving Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The "hook effect" refers to the paradoxical decrease in the degradation of a target protein at high concentrations of a PROTAC.[1][2][3][4] This phenomenon results in a characteristic bell-shaped or "U-shaped" dose-response curve, where the maximum degradation (Dmax) is observed at an optimal intermediate concentration, and the degradation efficiency diminishes at both lower and higher concentrations.[4]
Q2: What is the underlying cause of the "hook effect"?
A2: The hook effect is primarily caused by the formation of non-productive binary complexes at excessive PROTAC concentrations.[2][3] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC molecule, and an E3 ligase.[5] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thereby inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[3][6]
Q3: What are the experimental consequences of the "hook effect"?
Q4: At what concentrations is the "hook effect" typically observed?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase involved, and the cell line being used. However, it is frequently observed at micromolar (µM) concentrations and becomes more pronounced as the concentration increases. It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal degradation window and detect the onset of the hook effect.[3]
Troubleshooting Guide
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
This is a classic indication of the hook effect.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).[6]
-
Perform a Time-Course Experiment: Assess protein degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This will provide insights into the kinetics of degradation.
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA or NanoBRET to directly measure the formation of the ternary complex at different PROTAC concentrations. A bell-shaped curve in these assays will correlate with the degradation data and confirm the hook effect.[4]
-
Issue 2: The PROTAC shows weak or no degradation at expected active concentrations.
This could be due to testing at a concentration that falls within the hook effect region, or other factors.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible the initial concentration range was too high and entirely within the hook effect region. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[3]
-
Verify Target Engagement: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line used expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for well-characterized PROTACs, illustrating the concentration-dependent degradation and the hook effect.
Table 1: Dose-Response Data for BRD4 Degraders
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| MZ1 | HeLa | ~10-20 | >90 | VHL | [7] |
| MV4;11 | ~2-20 | >95 | VHL | [7] | |
| dBET1 | LS174t | ~100 | >90 | CRBN | [8][9] |
| MV4;11 | ~30 | >90 | CRBN | [10] |
Table 2: Dose-Response Data for SMARCA2/4 and Androgen Receptor (AR) Degraders
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| ACBI1 | SMARCA2 | MV-4-11 | 6 | >95 | VHL | [1][11] |
| SMARCA4 | MV-4-11 | 11 | >95 | VHL | [1][11] | |
| PBRM1 | MV-4-11 | 32 | >90 | VHL | [1][11] | |
| ARV-110 | AR | VCaP | ~1 | >90 | CRBN | [12] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[3][6]
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
PROTAC Treatment: Prepare a wide range of PROTAC concentrations (e.g., 10-point, 3-fold serial dilution from 10 µM) and a vehicle control (e.g., DMSO). Treat cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: HiBiT Assay for Protein Degradation
This protocol provides a high-throughput method for measuring protein degradation in live cells.
-
Cell Line Generation: Generate a stable cell line endogenously expressing the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.
-
Cell Seeding: Plate the HiBiT-tagged cells in a 96-well plate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Lysis and Detection: At the desired time point, add a lytic reagent containing the LgBiT protein and a luciferase substrate.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.
Protocol 3: AlphaLISA Assay for Ternary Complex Formation
This protocol allows for the direct measurement of the ternary complex in a biochemical assay.[4]
-
Reagent Preparation: Use purified, tagged recombinant proteins (e.g., His-tagged E3 ligase and GST-tagged target protein).
-
Assay Plate Setup: In a 384-well plate, add the E3 ligase, the target protein, and a serial dilution of the PROTAC. Include controls with no PROTAC and no proteins.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Bead Addition: Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His) to the wells. Incubate in the dark.
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
Visualizations
Caption: Mechanism of PROTAC action and the "hook effect".
Caption: Experimental workflow to address the hook effect.
Caption: Troubleshooting decision tree for the hook effect.
References
- 1. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
PROTACs: Technical Support Center for Enhancing Cell Permeability and Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability and solubility of Proteolysis Targeting Chimeras (PROTACs). Given that PROTACs often possess high molecular weights and complex structures that fall "beyond the Rule of 5," optimizing these properties is critical for their therapeutic efficacy.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during PROTAC development and provide actionable solutions.
Q1: My PROTAC shows potent target degradation in biochemical assays but has low activity in cell-based assays. What is the likely cause?
A: A significant drop in activity from biochemical to cellular assays often points to poor cell permeability.[4] PROTACs are large molecules and may struggle to cross the cell membrane efficiently.[4][5]
Troubleshooting Steps:
-
Confirm Permeability: Directly measure the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.[2][6][7]
-
Structural Modifications:
-
Linker Optimization: The linker is a key area for modification to improve physicochemical properties.[8][9] Consider replacing flexible PEG linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring, which has been shown to improve permeability.[8] Avoid multiple amide bonds in the linker, as they can negatively impact permeability.[6]
-
Introduce Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can help them adopt a more compact, "ball-like" shape, reducing their size and polarity and thereby facilitating cell membrane passage.[8]
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can improve physicochemical properties and has been shown to enhance cell permeability and bioactivity.[10]
-
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance membrane permeability.[2][8]
Q2: My PROTAC is difficult to dissolve in aqueous buffers for my experiments. How can I improve its solubility?
A: Poor aqueous solubility is a common challenge for PROTACs due to their often hydrophobic nature and large size.[1][3]
Troubleshooting Steps:
-
Assess Solubility: Quantify the kinetic and thermodynamic solubility of your PROTAC to establish a baseline.
-
Chemical Modifications:
-
Formulation Strategies:
-
Amorphous Solid Dispersions (ASDs): Formulating the PROTAC with a polymer excipient like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) can create an ASD, which can significantly increase supersaturation and dissolution.[11][12][13]
-
Use of Excipients: Wetting agents like Poloxamer 188 can accelerate the dissolution profile.
-
Biorelevant Buffers: Test solubility in biorelevant buffers such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), as some PROTACs show improved solubility in these media.[8] This may also suggest that in vivo oral absorption could be improved by administration with food.[8]
-
-
Advanced Delivery Systems: For preclinical studies, consider using drug delivery systems like lipid-based nanoparticles, liposomes, or polymeric micelles to encapsulate the PROTAC and improve its solubility and delivery.[1][14][15][16]
Q3: How do I choose the right assay to measure the permeability of my PROTAC?
A: The choice of assay depends on the stage of your research and the specific information you need.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay ideal for early-stage screening of passive diffusion.[2][7] It uses a synthetic membrane and can quickly rank compounds. However, it may not accurately predict permeability for all PROTACs, especially those involving active transport.[2]
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. It can assess both passive diffusion and active transport mechanisms, providing more biologically relevant data and a better prediction of in vivo absorption.[2][6] However, it is lower-throughput and more complex than PAMPA.
Data Summary Tables
Table 1: Impact of Linker Modification on PROTAC Permeability
| PROTAC Modification | Original Linker | Modified Linker | Permeability Change | Reference Compound Example |
| Rigidity | Polyethylene glycol (PEG) | 1,4-disubstituted phenyl | Significantly Improved | SMARCA2/4 Degrader |
| Cyclic Moieties | Acyclic alkyl chain | Piperidine/Piperazine-containing | Improved | ARV-110, ARV-471 |
| Bioisosteric Replacement | Amide | Ester | Improved | Model BET degraders |
Note: This table is a qualitative summary based on published strategies. Quantitative improvements are compound-specific.
Table 2: Formulation Strategies for Solubility Enhancement
| Formulation Strategy | Description | Typical Fold Increase in Solubility | Excipients/Carriers |
| Amorphous Solid Dispersion (ASD) | PROTAC is dispersed in a polymer matrix in an amorphous state. | 2-fold or higher supersaturation | HPMCAS, Eudragit, Soluplus |
| Self-Nano Emulsifying Preconcentrate (SNEP) | Isotropic mixture of oil, surfactant, and cosurfactant that forms a nanoemulsion upon dilution. | Significant enhancement in aqueous media | Not specified |
| Liquisolid Formulations | Drug is dissolved in a non-volatile solvent and adsorbed onto a carrier. | Variable, can be less effective than ASDs for some PROTACs. | Not specified |
Note: The effectiveness of each strategy is highly dependent on the specific PROTAC and excipients used.[11][13]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC compound.
Materials:
-
96-well filter plates with a PVDF membrane (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in a suitable organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
Plate shaker, plate reader (UV-Vis or LC-MS compatible)
Procedure:
-
Membrane Coating: Carefully coat the membrane of each well in the filter plate with the DOPC solution. Allow the solvent to evaporate completely.
-
Donor Solution Preparation: Prepare the donor solution by diluting the PROTAC stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of <1%).
-
Assay Setup:
-
Add PBS to the acceptor plate wells.
-
Carefully place the filter plate on top of the acceptor plate.
-
Add the PROTAC donor solution to the wells of the filter plate.
-
-
Incubation: Incubate the plate assembly at room temperature on a plate shaker for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for membrane area, incubation time, and initial concentration.
Protocol 2: Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC stock solution in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (clear bottom for analysis)
-
Automated liquid handler or multichannel pipette
-
Plate shaker
-
Plate reader with turbidity or light scattering detection, or HPLC/LC-MS system
Procedure:
-
Plate Preparation: Add PBS to the wells of the 96-well plate.
-
Compound Addition: Using a liquid handler, add a small volume of the PROTAC DMSO stock solution to the PBS to achieve a range of final concentrations (e.g., from 1 to 200 µM). This should be done rapidly to induce precipitation.
-
Incubation: Cover the plate and shake at room temperature for a set period (e.g., 1.5-2 hours) to allow for equilibration of the precipitate.
-
Measurement:
-
Nephelometry/Turbidimetry: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.
-
LC-MS Analysis (Centrifugation Method): Centrifuge the plate to pellet the precipitate. Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a calibrated LC-MS method. The measured concentration is the kinetic solubility.
-
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Troubleshooting workflow for low PROTAC cellular activity.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. marinbio.com [marinbio.com]
- 16. scholars.mssm.edu [scholars.mssm.edu]
Technical Support Center: HSD17B13 PTOTAC Degrader Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PTOTAC (Proteolysis-Targeting O'Tac) technology to degrade Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: Why are negative controls crucial in my HSD17B13 PTOTAC degrader experiments?
A1: Negative controls are essential to ensure that the observed degradation of HSD17B13 is a direct result of the PTOTAC's mechanism of action and not due to off-target effects or non-specific toxicity.[1] They help validate that the degradation is dependent on the formation of a ternary complex between HSD17B13, the PTOTAC, and the E3 ligase.[1]
Q2: What are the essential negative controls for an HSD17B13 PTOTAC experiment?
A2: There are two primary types of small molecule negative controls for PROTAC/PTOTAC experiments:
-
Epimer/Diastereomer Control (Inactive E3 Ligase Ligand): This control is a stereoisomer of the active PTOTAC, where a key stereocenter on the E3 ligase-binding moiety is inverted.[2] This modification prevents the control molecule from binding to the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][2] Any activity observed with this control can be attributed to off-target effects of the HSD17B13-binding portion of the molecule.
-
Inactive Target-Binding Control: This control molecule has a modification on the "warhead" that binds to HSD17B13, abolishing its affinity for the target protein. This helps to confirm that any observed effects are dependent on target engagement.
Additionally, a crucial cellular control is the HSD17B13 Knockout (KO) Cell Line . Treating these cells with your active PTOTAC should not show the same phenotypic effects as in the wild-type cells, confirming the on-target activity of the degrader.[3]
Q3: My active HSD17B13 PTOTAC shows degradation, but so does my epimer control. What does this mean?
A3: If your epimer control, which should not bind the E3 ligase, is also causing HSD17B13 degradation, it suggests that the degradation is not occurring through the intended ternary complex mechanism. This could be due to off-target effects of the HSD17B13-binding warhead itself, which might be inducing protein degradation through an alternative pathway. It is crucial to investigate this further, potentially using quantitative proteomics to assess other protein level changes.
Q4: I am not seeing any HSD17B13 degradation with my PTOTAC. What are the possible reasons?
A4: There are several potential reasons for a lack of degradation:
-
Poor Cell Permeability: PTOTACs are often large molecules and may have difficulty crossing the cell membrane.[4][5]
-
"Hook Effect": At high concentrations, PTOTACs can form binary complexes with either HSD17B13 or the E3 ligase, which are not productive for degradation.[2][4][6]
-
Low E3 Ligase Expression: The chosen E3 ligase may not be sufficiently expressed in your cell model.
-
Instability of the PTOTAC: The compound may be unstable in the cell culture medium.[4]
Q5: How can I confirm that my PTOTAC is working through the ubiquitin-proteasome system?
A5: To confirm that the degradation is proteasome-dependent, you can pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding your HSD17B13 PTOTAC. If the degradation is blocked in the presence of the proteasome inhibitor, it confirms that the PTOTAC is working through the intended pathway.
Troubleshooting Guides
Western Blot for HSD17B13
| Problem | Possible Cause | Recommended Solution |
| No or Weak HSD17B13 Signal | Inefficient protein extraction. | Use a lysis buffer with strong detergents and consider sonication, as HSD17B13 is associated with lipid droplets.[7] |
| Poor antibody performance. | Validate the primary antibody with positive controls (e.g., HSD17B13 overexpressing cells) and negative controls (e.g., HSD17B13 KO cells).[7] | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Use a wet transfer system for 60-90 minutes at 100V.[8] | |
| High Background | Inadequate blocking. | Block for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST.[9] |
| Insufficient washing. | Increase the number and duration of washes with TBST.[10] | |
| Multiple Non-Specific Bands | Antibody cross-reactivity. | Consult the antibody datasheet for specificity. Consider using a different, validated antibody. HSD17B13 may have multiple isoforms which could appear as different bands.[9] |
qPCR for HSD17B13 mRNA
| Problem | Possible Cause | Recommended Solution |
| No Amplification | Poor RNA quality. | Check RNA integrity using a Bioanalyzer or similar device. |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and ensure optimal reaction conditions. | |
| Poorly designed primers. | Design and validate new primer pairs. Ensure the amplicon is between 100-150 bp.[11] | |
| High Cq Values | Low HSD17B13 expression in your cell model. | Increase the amount of template cDNA. |
| Inefficient primers or probe. | Optimize primer/probe concentrations. | |
| Inconsistent Results | Pipetting errors. | Use a master mix to minimize variability.[12] |
| Template contamination. | Use fresh reagents and dedicated pipettes for qPCR. |
Cell Viability Assays
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use a multichannel pipette for plating.[6] |
| Edge effects. | Avoid using the outer wells of the plate or fill them with media/PBS.[12] | |
| Disconnect Between Degradation and Viability | Off-target effects of the PTOTAC. | Perform global proteomics to identify unintended protein degradation.[13] |
| Kinetic disconnect between protein degradation and cell death. | Conduct time-course experiments to assess both endpoints at multiple time points.[6] | |
| "Hook Effect" in Viability Data | Formation of unproductive binary complexes at high concentrations. | Test a wider range of PTOTAC concentrations, especially lower ones, to obtain a full dose-response curve.[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSD17B13 Degradation
-
Cell Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat with your HSD17B13 PTOTAC, epimer control, and vehicle control (e.g., DMSO) at the desired concentrations for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate the lysate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane on a 12% SDS-PAGE gel.
-
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a validated primary anti-HSD17B13 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the HSD17B13 band intensity to a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: qRT-PCR for HSD17B13 mRNA Levels
-
Cell Treatment and RNA Extraction: Treat cells as in the Western Blot protocol. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform quantitative real-time PCR using a SYBR Green-based master mix and validated primers for HSD17B13 and a housekeeping gene (e.g., GAPDH).
-
Use a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of HSD17B13 using the ΔΔCt method, normalizing to the housekeeping gene.
-
Protocol 3: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Cell Treatment: Treat cells with a serial dilution of your HSD17B13 PTOTAC, epimer control, and vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the results to the vehicle-treated control wells to determine the percent viability.
-
Plot the percent viability against the log of the compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical Degradation Data for an HSD17B13 PTOTAC
| Compound | Concentration (µM) | HSD17B13 Protein Level (Normalized to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | 0.08 |
| HSD17B13 PTOTAC | 0.01 | 0.85 | 0.06 |
| HSD17B13 PTOTAC | 0.1 | 0.45 | 0.05 |
| HSD17B13 PTOTAC | 1 | 0.15 | 0.03 |
| HSD17B13 PTOTAC | 10 | 0.35 (Hook Effect) | 0.04 |
| Epimer Control | 1 | 0.95 | 0.07 |
Table 2: Hypothetical Cell Viability Data for an HSD17B13 PTOTAC
| Compound | Concentration (µM) | Cell Viability (% of Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 0 | 100 | 5.2 |
| HSD17B13 PTOTAC | 0.01 | 98 | 4.8 |
| HSD17B13 PTOTAC | 0.1 | 75 | 6.1 |
| HSD17B13 PTOTAC | 1 | 40 | 5.5 |
| HSD17B13 PTOTAC | 10 | 65 (Hook Effect) | 5.9 |
| Epimer Control | 1 | 95 | 4.5 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting PROTAC Stability in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to the stability of Proteolysis-Targeting Chimeras (PROTACs) in cell culture media. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.
Troubleshooting Guides
This section provides structured guidance for addressing specific stability-related issues you may encounter during your PROTAC experiments.
Issue 1: PROTAC Precipitation or Aggregation in Cell Culture Media
Symptoms:
-
Visible precipitate in the cell culture medium after adding the PROTAC.
-
Inconsistent or lower-than-expected target protein degradation.[1]
-
High variability between replicate wells.
Troubleshooting Workflow:
References
validating antibody specificity for HSD17B13 western blotting
This technical support guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals validate antibody specificity for HSD17B13 in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of HSD17B13 in a Western blot?
A1: The molecular weight of HSD17B13 can vary between 22 and 33 kDa due to the existence of multiple protein isoforms arising from alternative splicing.[1][2][3] Always check the datasheet for the specific antibody you are using for information on the expected band size for the targeted isoform.
Q2: Which cell lines are recommended as positive controls for HSD17B13 expression?
A2: HSD17B13 is predominantly expressed in the liver.[2][4][5][6] Therefore, human hepatocyte cell lines such as Huh7 and HepG2 are commonly used as positive controls for endogenous HSD17B13 expression.[1][4] It is also possible to use HEK293 cells that have been engineered to overexpress HSD17B13.[1]
Q3: My primary antibody is not detecting any bands. What are the possible causes and solutions?
A3: A complete lack of signal can be due to several factors. Ensure that the cell or tissue type you are using expresses HSD17B13.[7][8] Since HSD17B13 is a lipid droplet-associated protein, it may be difficult to solubilize.[7] Consider using a strong lysis buffer, such as RIPA buffer, supplemented with fresh protease inhibitors, and mechanical disruption methods like sonication to improve protein extraction.[1][7] Also, verify that your primary and secondary antibodies are active and used at the recommended dilutions.
Q4: I am observing multiple bands in my Western blot. What does this indicate?
A4: The presence of multiple bands could be due to the existence of different HSD17B13 isoforms resulting from alternative splicing.[1] However, it could also indicate non-specific binding of the primary or secondary antibodies. To address this, optimize your antibody concentrations and blocking conditions. Increasing the blocking time or changing the blocking agent (e.g., from non-fat dry milk to bovine serum albumin (BSA)) can help reduce non-specific signals.[4]
Q5: How can I definitively validate the specificity of my HSD17B13 antibody?
A5: The most robust method for validating antibody specificity is to use a negative control where the target protein is absent or significantly reduced. This can be achieved through siRNA-mediated knockdown or by using a knockout (KO) cell line for HSD17B13.[7][9] A specific antibody should show a strong signal in control cells and a significantly diminished or absent signal in the knockdown or knockout cells.
Troubleshooting Guide
This guide addresses common issues encountered during HSD17B13 Western blotting.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low abundance of HSD17B13 in the sample. | Use a positive control cell line known to express HSD17B13 (e.g., Huh7, HepG2) or liver tissue lysate.[4] Consider enriching for lipid droplet fractions.[7] |
| Inefficient protein extraction. | Use a lysis buffer with strong detergents (e.g., RIPA buffer) and consider mechanical disruption like sonication.[1][7] Ensure fresh protease inhibitors are added.[4] | |
| Insufficient protein loaded onto the gel. | Increase the amount of protein loaded per lane to 30-50 µg.[4] | |
| Inactive primary or secondary antibody. | Use a new aliquot of the antibody and ensure proper storage conditions have been maintained. | |
| High Background | Insufficient blocking of the membrane. | Increase the blocking time to 1.5-2 hours or switch the blocking agent (e.g., from 5% non-fat dry milk to 5% BSA).[1][4] |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody.[4] | |
| Insufficient washing of the membrane. | Increase the number and duration of washes with TBST buffer.[4] | |
| Non-Specific Bands | Antibody is cross-reacting with other proteins. | Validate the antibody using siRNA knockdown or a knockout cell line to confirm the specificity of the target band.[7][9] Consult the antibody datasheet for information on its specificity and potential cross-reactivity.[1] |
| Protein degradation. | Ensure that samples are kept on ice and that fresh protease inhibitors are included in the lysis buffer.[4] |
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown for Antibody Validation
This protocol describes the steps to reduce HSD17B13 expression in a suitable cell line (e.g., Huh7 or HepG2) to validate antibody specificity.
-
Cell Seeding: Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
siRNA Transfection:
-
Prepare siRNA-transfection reagent complexes according to the manufacturer's instructions. Use an siRNA specific for HSD17B13 and a non-targeting control siRNA.
-
Add the complexes to the cells and incubate for 48-72 hours.[9]
-
-
Sample Preparation:
-
Western Blot Analysis:
-
Perform Western blotting as per a standard protocol, loading equal amounts of protein from the control and siRNA-treated samples.
-
Probe the membrane with the anti-HSD17B13 antibody. A significant reduction in the band intensity in the siRNA-treated sample compared to the control validates the antibody's specificity.[9]
-
Probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.[1][9]
-
Protocol 2: Standard Western Blotting for HSD17B13 Detection
This protocol provides a general procedure for detecting HSD17B13 in cell lysates.
-
Sample Preparation:
-
Prepare cell lysates as described in the previous protocol.
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[8]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[1][4]
-
Incubate the membrane with the primary anti-HSD17B13 antibody (at the manufacturer's recommended dilution, e.g., 1:1000) overnight at 4°C.[4]
-
Wash the membrane three times with TBST for 10 minutes each.[4]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence detection system.[1]
-
Visual Guides
Caption: Workflow for HSD17B13 antibody specificity validation.
Caption: Decision tree for troubleshooting HSD17B13 Western blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. HSD17B13 (E5K7Q) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: PROTAC Linker Optimization Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Proteolysis-Targeting Chimera (PROTAC) linker length and composition.
Troubleshooting Guide
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.
Question 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce significant target degradation. What are the potential linker-related issues?
Answer:
This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] The linker is critical for enabling this assembly.[3][4]
Potential Linker-Related Problems:
-
Incorrect Linker Length or Rigidity: The linker might be too short, causing steric hindrance that prevents the simultaneous binding of the target and the E3 ligase.[1][5] Conversely, a linker that is too long or overly flexible might lead to non-productive binding where ubiquitination sites are not accessible.[1][2][5]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker may orient the target protein in a way that lysine (B10760008) residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[2]
-
Poor Physicochemical Properties: The linker's composition can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[2][6][7]
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Recommended Actions:
-
Synthesize a Library of Linkers: Systematically vary the linker length (e.g., by adding or removing PEG or alkyl units) and composition (e.g., introducing rigid elements like piperazine (B1678402) rings) to find an optimal design.[1][]
-
Directly Evaluate Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET-based assays to confirm if a stable ternary complex is forming and to measure its cooperativity.[1][9]
-
Assess Cell Permeability: If the PROTAC is potent in biochemical assays but not in cells, evaluate its ability to cross the cell membrane.[1][6] Modifying the linker to balance hydrophilicity and hydrophobicity can improve this.[7][]
Question 2: I am observing a significant "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer:
The hook effect is an inherent characteristic of the PROTAC mechanism, occurring when high concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[2] Linker design can significantly influence its severity.[11]
Strategies to Mitigate the Hook Effect:
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second.[2] This stabilizes the ternary complex even at high PROTAC concentrations. Biophysical assays like SPR can provide insights into the cooperativity of your system.[1]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially mitigating the hook effect.[2][7]
-
Perform Careful Dose-Response Studies: Detailed dose-response experiments are essential to identify the optimal concentration range that maximizes degradation before the hook effect becomes prominent.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chempep.com [chempep.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: PTOTAC HSD17B13 Degrader 1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of PTOTAC HSD17B13 Degrader 1. The information is designed to assist you in designing, executing, and interpreting your in vitro cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively induce the degradation of the hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) protein.[1][2] It functions by simultaneously binding to HSD17B13 and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity induces the ubiquitination of HSD17B13, marking it for degradation by the cell's proteasome.[2][3]
Q2: What is the primary cellular localization of HSD17B13?
A2: HSD17B13 is predominantly localized to the surface of lipid droplets within hepatocytes.[4][5][6][7] It is synthesized in the endoplasmic reticulum and then targeted to the lipid droplets.[5][8] This specific localization is crucial for its function in lipid and retinoid metabolism.[4][6]
Q3: Is cytotoxicity expected with this compound?
A3: The expected cytotoxicity depends on the cell line and its dependence on HSD17B13 for survival. In cell lines where HSD17B13 is essential for certain metabolic pathways, its degradation may lead to on-target cytotoxicity. However, unexpected cytotoxicity could also arise from off-target protein degradation or inherent toxicity of the molecule's components.[9]
Q4: What are potential off-target effects that could contribute to cytotoxicity?
A4: Off-target cytotoxicity can stem from several sources. The E3 ligase ligand component of the PROTAC, especially if derived from immunomodulatory drugs like thalidomide, may degrade other proteins, such as zinc-finger proteins.[10][11] Additionally, the PROTAC could induce the degradation of proteins other than HSD17B13 due to non-specific binding.[9] It's also possible that the individual ligands have cytotoxic effects independent of protein degradation.[9]
Q5: What controls are essential when assessing the cytotoxicity of this degrader?
A5: To ensure accurate interpretation of your results, the following controls are highly recommended:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the degrader. This helps to account for any solvent-induced toxicity.[12]
-
Untreated Control: Cells grown in regular culture medium to establish a baseline for cell viability.
-
Positive Control: A known cytotoxic agent to confirm that the assay is working correctly.
-
Inactive Epimer/Non-Degrading Control: A version of the PROTAC with an inactive E3 ligase ligand that can bind to HSD17B13 but not induce its degradation. This helps to distinguish between cytotoxicity caused by target binding versus degradation-dependent effects.[9][13]
-
Ligand-Only Controls: The HSD17B13-binding and E3 ligase-binding small molecules tested separately to assess their individual cytotoxic effects.[9]
Troubleshooting Guide
Issue 1: Higher than Expected Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| On-Target Toxicity | The degradation of HSD17B13 may be inducing apoptosis or cell cycle arrest. Confirm this by performing specific apoptosis assays like Caspase-3/7 activity or Annexin V staining.[9] An increase in apoptotic markers that correlates with HSD17B13 degradation would suggest on-target toxicity. |
| Off-Target Protein Degradation | The PROTAC may be degrading other essential proteins.[9][11] Perform proteomic studies to identify unintended protein degradation. Compare the cytotoxic profile with a non-degrading control molecule.[13] |
| Ligand-Specific Toxicity | One of the ligands may be inherently toxic. Test the HSD17B13 binder and the E3 ligase ligand as individual molecules for cytotoxicity.[9] |
| Compound Precipitation | PROTACs can have limited solubility at high concentrations, leading to precipitate formation that can be toxic to cells.[13][14] Visually inspect the wells for any precipitate. If observed, consider using a different solvent or lowering the final concentration range. |
| Solvent Toxicity | The solvent (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.5%).[12] |
Issue 2: No Significant Cytotoxicity Observed
| Potential Cause | Troubleshooting Steps |
| Target Not Essential for Cell Survival | HSD17B13 may not be critical for the survival of the chosen cell line under the tested conditions.[13] Confirm target degradation via Western Blot or other protein quantification methods. If degradation is occurring without a cytotoxic effect, the target is likely non-essential in that context. |
| Poor Cell Permeability | The PROTAC may not be efficiently entering the cells.[15] Conduct cell permeability assays to assess uptake. |
| Inefficient Ternary Complex Formation | The formation of the HSD17B13-PROTAC-E3 ligase complex may be inefficient, leading to poor degradation. This can sometimes be observed as a "hook effect," where efficacy decreases at higher concentrations.[13][14] Test a wider range of concentrations, including lower ones. |
| Low E3 Ligase Expression | The cell line may have low expression of the E3 ligase being recruited by the PROTAC.[13] Verify the expression level of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line via Western Blot or qPCR. |
Issue 3: High Variability Between Replicates in Cell Viability Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell distribution in the plate wells.[13] Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between pipetting steps. |
| Edge Effects | Wells on the edge of the plate are prone to evaporation, which can affect cell growth and compound concentration.[13] Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | If using an MTT assay, the formazan crystals may not be fully dissolved, leading to inaccurate absorbance readings.[13] Ensure complete dissolution by gentle mixing and allowing sufficient incubation time with the solubilization buffer. |
| Compound Precipitation | As mentioned earlier, precipitation can lead to inconsistent results.[13][14] Visually inspect wells and optimize compound concentration and solvent. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate expected outcomes from cytotoxicity and degradation experiments.
Table 1: Cytotoxicity of this compound in HepG2 Cells (72h Treatment)
| Concentration (nM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100% | 0% |
| 1 | 98% | 2% |
| 10 | 95% | 5% |
| 100 | 75% | 25% |
| 1000 | 40% | 60% |
| 10000 | 15% | 85% |
Table 2: HSD17B13 Protein Levels in HepG2 Cells after 24h Treatment
| Concentration (nM) | % HSD17B13 Remaining (vs. Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 100 | 15% |
| 1000 | <5% |
| 10000 | <5% (Hook Effect may be observed) |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions or control solutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[17][18][19]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).
Protocol 3: Caspase-3/7 Apoptosis Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[20][21][22]
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the degrader as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
References
- 1. Protein degradation induced by PROTAC molecules as emerging drug discovery strategy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. praxilabs.com [praxilabs.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 21. moleculardevices.com [moleculardevices.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
Validating HSD17B13 Knockdown: A Comparative Guide to qPCR and Western Blot Analysis
For researchers, scientists, and drug development professionals, rigorous validation of target gene knockdown is a critical step in ensuring the accuracy and reproducibility of experimental findings. This guide provides a comprehensive comparison of two cornerstone techniques for validating the knockdown of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13): quantitative Polymerase Chain Reaction (qPCR) and Western blotting. We present detailed experimental protocols, quantitative data comparisons, and alternative validation methods to equip researchers with the necessary tools for robust experimental design and interpretation.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Emerging evidence has implicated HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] Consequently, HSD17B13 has become a promising therapeutic target, with various knockdown strategies being employed to investigate its function and therapeutic potential.
Comparing qPCR and Western Blot for Knockdown Validation
The validation of gene knockdown should ideally be performed at both the mRNA and protein levels. qPCR measures the abundance of target mRNA transcripts, providing a direct assessment of the transcriptional silencing machinery's efficacy. Western blotting, on the other hand, quantifies the target protein levels, offering a functional readout of the knockdown's impact on protein expression.
| Feature | Quantitative PCR (qPCR) | Western Blot |
| Analyte | mRNA | Protein |
| Principle | Reverse transcription of mRNA to cDNA followed by amplification of a specific target sequence. | Separation of proteins by size via gel electrophoresis, transfer to a membrane, and detection with specific antibodies. |
| Key Metrics | Fold change in mRNA expression (e.g., using the ΔΔCt method). | Relative protein abundance (normalized to a loading control). |
| Sensitivity | High | Moderate to High |
| Throughput | High | Low to Medium |
| Time to Result | Fast (hours) | Slower (1-2 days) |
| Primary Use | Quantifying the efficiency of mRNA degradation. | Confirming the reduction in target protein levels. |
Quantitative Data on HSD17B13 Knockdown
The following table summarizes representative data on the knockdown efficiency of HSD17B13 using different shRNA constructs in a mouse model of NAFLD.
| Knockdown Construct | Target | Method | Knockdown Efficiency (%) |
| shHsd17b13 | Hsd17b13 | qPCR | ~75% |
| shHsd17b13 | Hsd17b13 | Western Blot | ~60% |
Note: The discrepancy in knockdown efficiency between qPCR and Western blot can be attributed to factors such as mRNA and protein stability and turnover rates.
Experimental Workflows
Visualizing the experimental process is crucial for understanding and implementing these validation techniques.
HSD17B13 Signaling Pathway in NAFLD
Understanding the signaling context of HSD17B13 is crucial for interpreting knockdown validation data and its downstream consequences.
Detailed Experimental Protocols
Quantitative PCR (qPCR) Protocol for HSD17B13 mRNA Quantification
This protocol details the steps for measuring HSD17B13 mRNA levels following knockdown.
1. RNA Extraction:
-
Lyse cells or homogenize tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a silica-based column kit or phenol-chloroform extraction.
-
Treat with DNase I to remove any contaminating genomic DNA.
2. RNA Quantification and Quality Control:
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by agarose (B213101) gel electrophoresis or a bioanalyzer.
3. cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
4. qPCR Reaction:
-
Prepare a master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for HSD17B13, and a reference gene (e.g., GAPDH, ACTB).
-
Add the cDNA template to the master mix.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling program.
5. Data Analysis:
-
Calculate the cycle threshold (Ct) values for both HSD17B13 and the reference gene.
-
Determine the relative expression of HSD17B13 mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to a control sample (e.g., cells treated with a non-targeting siRNA).
Western Blot Protocol for HSD17B13 Protein Quantification
This protocol provides a step-by-step guide for detecting HSD17B13 protein levels.[4]
1. Protein Extraction:
-
Lyse cells or homogenize tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Collect the supernatant containing the total protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4]
3. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[4]
-
Load samples onto a 12% polyacrylamide gel and perform electrophoresis.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody specific for HSD17B13 overnight at 4°C.[4]
-
Wash the membrane three times with TBST.[4]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.[4]
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[4]
-
Capture the chemiluminescent signal using an imaging system.[4]
-
Quantify the band intensity using densitometry software (e.g., ImageJ).[4]
-
Normalize the HSD17B13 band intensity to a loading control protein (e.g., GAPDH, β-actin).
Alternative Methods for Knockdown Validation
While qPCR and Western blotting are the most common methods, other techniques can provide complementary or more precise validation of gene knockdown.
-
Digital PCR (dPCR): Offers absolute quantification of nucleic acids without the need for a standard curve, providing higher precision and sensitivity for measuring mRNA levels.
-
Mass Spectrometry (MS): Can be used for targeted proteomics to provide absolute quantification of the target protein, offering an alternative to antibody-based detection.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for quantifying protein levels in a liquid sample, suitable for secreted or highly abundant proteins.
-
Immunofluorescence/Immunohistochemistry (IF/IHC): Provides spatial information on protein expression within cells and tissues, allowing for the assessment of knockdown in specific cell types.
Conclusion
The validation of HSD17B13 knockdown is a multi-faceted process that requires careful consideration of the experimental goals. A combination of qPCR and Western blotting is highly recommended to provide a comprehensive assessment of knockdown at both the mRNA and protein levels.[6] By employing the detailed protocols and considering the alternative methods outlined in this guide, researchers can ensure the reliability of their HSD17B13 knockdown experiments, paving the way for a deeper understanding of its role in liver disease and the development of novel therapeutics.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Comparative Efficacy of HSD17B13 Targeting: PROTAC Degraders vs. RNAi Therapeutics
A Guide for Researchers and Drug Development Professionals
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a high-conviction therapeutic target for chronic liver diseases, including Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and Steatohepatitis (MASH).[1] This validation is strongly supported by human genetic data, where loss-of-function variants in the HSD17B13 gene are associated with a significantly reduced risk of progressive liver disease.[1][2][3][4] Consequently, therapeutic strategies are centered on inhibiting HSD17B13 to mimic this protective effect.[1][5]
This guide provides an objective comparison of two distinct therapeutic modalities aimed at reducing HSD17B13 activity: Proteolysis Targeting Chimeras (PROTACs) that induce protein degradation, and RNA interference (RNAi) that prevents protein synthesis.
Mechanism of Action: Two Distinct Approaches to Target Inactivation
The fundamental difference between PROTACs and RNAi lies in their point of intervention in the cellular machinery.
-
PROTAC HSD17B13 Degraders: These bifunctional molecules operate at the post-translational level, targeting the HSD17B13 protein directly for destruction. A PROTAC consists of a ligand that binds to HSD17B13, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6] This ternary complex formation facilitates the ubiquitination of HSD17B13, marking it for degradation by the cell's proteasome.[6][7] This approach removes the existing pool of the target protein.
-
RNAi Therapeutics (siRNA): This technology acts at the genetic level, preventing the synthesis of new HSD17B13 protein.[4] RNAi agents, such as small interfering RNAs (siRNAs), are designed to be complementary to the HSD17B13 messenger RNA (mRNA).[2][8] Upon entering a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target mRNA, effectively silencing the gene.[2]
Data Presentation: Quantitative Efficacy Comparison
Direct head-to-head studies comparing PROTAC HSD17B13 degraders and RNAi therapeutics under identical conditions are limited in publicly available literature. However, data from separate studies provide a basis for an initial comparison. RNAi therapeutics for HSD17B13 are more clinically advanced, with robust human data available.
| Parameter | PROTAC HSD17B13 Degrader | RNAi Therapeutic (e.g., ARO-HSD/Rapirosiran) |
| Target Level | HSD17B13 Protein | HSD17B13 mRNA |
| Mechanism | Induces proteasomal degradation | Induces mRNA degradation |
| In Vitro Potency | Data not publicly available. A PROTAC named "PTOTAC HSD17B13 degrader 1" exists, but efficacy data is not published.[9] | Antisense Oligonucleotide (ASO): IC50 = 29 nM in primary hepatocytes.[5] |
| In Vivo Efficacy (mRNA Reduction) | Not applicable (primary action is on protein) | ARO-HSD: Up to 93.4% mean reduction in hepatic HSD17B13 mRNA with a 200 mg dose in humans.[10][11] Rapirosiran: Median reduction of 78% in liver HSD17B13 mRNA at 6 months with a 400 mg dose.[10][12] |
| In Vivo Efficacy (Protein Reduction) | Data not publicly available. | ARO-HSD: >83% reduction with a 100 mg dose in humans.[11][12] |
| Clinical Stage | Preclinical.[9] | Phase 1/2 clinical trials completed.[10][13] |
| Key Biomarker Effect | Data not publicly available. | ARO-HSD: Mean reduction in Alanine Aminotransferase (ALT) up to 42.3% at the 200 mg dose.[10][13] |
Experimental Protocols
Accurate evaluation of HSD17B13 inhibitors and degraders requires robust and reproducible methodologies.
1. PROTAC-Mediated Degradation Assay (via Western Blot)
This protocol quantifies the reduction of HSD17B13 protein levels following treatment with a PROTAC degrader.
-
Objective: To determine the DC50 (concentration for 50% degradation) of an HSD17B13 PROTAC.
-
Methodology:
-
Cell Culture: Plate a human hepatocyte cell line (e.g., HepG2 or Huh7) at a density that ensures 70-80% confluency for the experiment.
-
Compound Treatment: Treat cells with serial dilutions of the HSD17B13 PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified time course (e.g., 4, 8, 16, 24 hours) to determine optimal degradation time.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for HSD17B13 and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Data Analysis: Detect the signal using chemiluminescence. Quantify band intensities and normalize HSD17B13 levels to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot against the PROTAC concentration to determine the DC50 value.[14][15]
-
This protocol assesses the efficacy of an siRNA in reducing HSD17B13 mRNA levels.
-
Objective: To determine the EC50 (effective concentration for 50% knockdown) of an HSD17B13-targeting siRNA.
-
Methodology:
-
Cell Culture: Plate primary human hepatocytes or a relevant liver cell line.
-
Transfection: Transfect cells with serial dilutions of HSD17B13-targeting siRNA using a suitable lipid-based transfection reagent. Include a non-targeting control siRNA as a negative control.[10][16]
-
Incubation: Incubate cells for 48-72 hours to allow for mRNA degradation.[10][16]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for HSD17B13 and a housekeeping gene (e.g., GAPDH) for normalization.[16][17]
-
Data Analysis: Calculate the relative HSD17B13 mRNA expression using the ΔΔCt method. Plot the percentage of mRNA knockdown against the siRNA concentration to determine the EC50 value.[5]
-
Conclusion: Choosing the Right Modality
Both PROTAC degraders and RNAi therapeutics represent powerful and valid strategies for targeting HSD17B13. The choice between them depends on the specific research or therapeutic goal.
-
PROTAC Degraders: Offer the advantage of rapidly eliminating existing HSD17B13 protein. This modality is still in the preclinical phase for this specific target but represents a rapidly advancing field.[6][9] The primary challenges include optimizing cell permeability and pharmacokinetic properties due to their larger molecular size.[6]
-
RNAi Therapeutics: This approach is clinically more advanced for HSD17B13, demonstrating potent and durable target knockdown with infrequent subcutaneous dosing in humans.[5][10][13] The high specificity, conferred by its sequence-based mechanism, is a significant advantage.[18] The development of liver-targeted delivery systems (e.g., GalNAc conjugation) has greatly enhanced their clinical potential.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Degradation of Proteins by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20230279399A1 - Rnai constructs for inhibiting hsd17b13 expression and methods of use thereof - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. natap.org [natap.org]
- 14. biorxiv.org [biorxiv.org]
- 15. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. WO2020061177A1 - Rnai agents for inhibiting expression of 17beta-hsd type 13- (hsd17b13), compositions thereof, and methods of use - Google Patents [patents.google.com]
Confirming Proteasome-Dependent Degradation with MG132: A Comparative Guide
The ubiquitin-proteasome system (UPS) is the primary pathway for controlled protein degradation in eukaryotic cells, regulating essential processes like cell cycle progression, signal transduction, and quality control of proteins.[1][2][3] Researchers studying the stability of a specific protein often need to determine if it is degraded via the UPS. The most common method involves using a proteasome inhibitor to see if blocking the pathway leads to the protein's accumulation.
MG132 is a potent, cell-permeable, and reversible peptide aldehyde that is widely used to inhibit the 26S proteasome.[4][5] It primarily blocks the chymotrypsin-like activity of the proteasome, preventing the degradation of ubiquitinated proteins.[6][7] This guide provides an objective comparison of MG132 with other proteasome inhibitors, detailed experimental protocols, and supporting data to assist researchers in designing and interpreting their experiments.
The Ubiquitin-Proteasome System (UPS)
The UPS involves a two-step process: tagging the substrate protein with a polyubiquitin (B1169507) chain and subsequent degradation by the 26S proteasome complex.[1][8]
-
Ubiquitination: A cascade of three enzymes (E1 activating, E2 conjugating, and E3 ligating) attaches a chain of ubiquitin molecules to the target protein.[1][3]
-
Degradation: The 26S proteasome recognizes the polyubiquitinated protein, unfolds it, and degrades it into small peptides.[1][4]
Caption: The Ubiquitin-Proteasome Degradation Pathway and Point of Inhibition by MG132.
Comparison of Proteasome Inhibitors
While MG132 is a valuable research tool, it's important to be aware of its characteristics relative to other inhibitors, especially concerning specificity and reversibility. At higher concentrations, MG132 can inhibit other proteases like calpains.[7][9]
| Feature | MG132 | Bortezomib (B1684674) (Velcade, PS-341) | Carfilzomib (Kyprolis) | Lactacystin |
| Chemical Class | Peptide Aldehyde | Dipeptide Boronate | Tetrapeptide Epoxyketone | Antibiotic (from Streptomyces) |
| Mechanism | Reversible covalent inhibitor | Reversible covalent inhibitor | Irreversible covalent inhibitor | Irreversible covalent inhibitor |
| Primary Target | Chymotrypsin-like (β5) subunit | Chymotrypsin-like (β5) subunit | Chymotrypsin-like (β5) subunit | All catalytic (β1, β2, β5) subunits |
| Potency (IC50) | ~100 nM for proteasome inhibition[7][9] | Potent, used clinically | Potent, used clinically[10] | ~10 µM for cellular activity[11] |
| Off-Target Effects | Inhibits calpains (IC50 = 1.2 µM) and other proteases at higher concentrations.[6][7][9] | Can inhibit other serine proteases. Associated with peripheral neuropathy.[12] | Fewer off-target effects on other proteases compared to Bortezomib; lower rates of neuropathy.[12] | More specific to the proteasome than MG132.[11] |
| Common Use | Broadly used in in vitro research. | FDA-approved for multiple myeloma.[11] Also used in research. | FDA-approved for multiple myeloma.[13] Research use. | Research tool for specific and irreversible proteasome inhibition.[11] |
Experimental Protocol: Confirming Protein Degradation via Western Blot
This protocol outlines a typical experiment to determine if a protein of interest (POI) is degraded by the proteasome using MG132. The principle is that if the POI is a proteasome substrate, its levels will increase upon treatment with MG132.
1. Reagent Preparation:
-
MG132 Stock Solution: Dissolve lyophilized MG132 powder in DMSO to create a 10 mM stock solution.[9] For example, reconstitute 1 mg of MG132 (M.W. 475.6 g/mol ) in 210.3 µL of DMSO.[9]
-
Storage: Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C, protected from light. The solution is stable for about one month.[9]
2. Cell Treatment:
-
Seed cells on appropriate culture plates and grow to 70-80% confluency.
-
Perform a dose-response and time-course experiment to determine the optimal MG132 concentration and treatment duration for your cell type. A typical starting range is 5-50 µM for 1-24 hours.[9] It is critical to include a vehicle control (DMSO) at the same concentration as the MG132-treated samples.
-
Example Treatment Groups:
-
Vehicle Control (DMSO)
-
MG132 (e.g., 10 µM) for 4, 8, or 12 hours.
-
3. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Western Blot Analysis:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to your POI.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
5. Interpretation of Results:
-
An accumulation of the POI in the MG132-treated lanes compared to the vehicle control lane indicates that the protein is likely degraded by the proteasome.[14][15]
-
The loading control should show consistent levels across all lanes.
Caption: Standard experimental workflow for assessing proteasome-dependent degradation.
Supporting Experimental Data
Numerous studies demonstrate the efficacy of MG132 in preventing the degradation of proteasome substrates. For example, treatment of cells with MG132 leads to the accumulation of short-lived proteins like ATG12 and prevents their degradation after inhibiting new protein synthesis with cycloheximide (B1669411) (CHX).[15]
Similarly, experiments have shown that MG132 can rescue the degradation of β-catenin, causing it to accumulate in cells and confirming its regulation via the proteasome pathway.[16] In studies of renal interstitial fibrosis, MG132 treatment significantly decreased the expression of fibrosis-associated proteins like fibronectin (FN) and collagen type III (Col III) that were induced by TGF-β1.[17]
Table of Representative Experimental Findings:
| Cell Line | Protein of Interest | Treatment | Observation | Reference |
| U2OS | Free ATG12 | 8h with MG132 and/or CHX | MG132 increased free ATG12 levels and prevented its degradation after CHX treatment. | [15] |
| Hep G2 | Apoptosis-related proteins | Time- and dose-dependent MG132 | MG132 induces apoptosis. | [9] |
| PLC/PRF/5 | β-catenin | MG132 on KCNJ12 knockdown cells | MG132 caused accumulation of β-catenin, reversing the effect of the knockdown. | [16] |
| NRK-49F | Fibronectin (FN) | 0.5-5 µM MG132 + TGF-β1 | MG132 dose-dependently decreased the TGF-β1-induced high levels of FN. | [17] |
Important Considerations and Off-Target Effects
While effective, MG132 is not without limitations that researchers must consider for accurate data interpretation.
-
Cytotoxicity: Prolonged treatment or high concentrations of MG132 can be toxic to cells and induce apoptosis or other cell death pathways, which can confound results.[2][11][18] It is crucial to determine the optimal, non-toxic concentration for each cell line.[19]
-
Off-Target Inhibition: MG132 is known to inhibit calpains and other proteases, although at higher concentrations than those required for proteasome inhibition.[5][6][9] If off-target effects are a concern, using a more specific inhibitor like Lactacystin or comparing results with multiple inhibitors is recommended.
-
Autophagy Induction: Some studies suggest that inhibiting the proteasome with MG132 can, in turn, induce autophagy as a compensatory degradation mechanism.[4][20] This is an important consideration when studying protein degradation pathways.
By carefully selecting inhibitors, optimizing experimental conditions, and being mindful of potential off-target effects, researchers can confidently use MG132 to elucidate the role of the ubiquitin-proteasome system in the degradation of their protein of interest.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. MG132, a proteasome inhibitor, induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. invivogen.com [invivogen.com]
- 5. MG132 - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. MG-132 | Cell Signaling Technology [cellsignal.com]
- 10. onclive.com [onclive.com]
- 11. Proteasome Inhibitors [labome.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Carfilzomib vs bortezomib in patients with multiple myeloma and renal failure: a subgroup analysis of ENDEAVOR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ubiquitination and proteasomal degradation of ATG12 regulates its proapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Proteasome inhibitor MG132 inhibits the process of renal interstitial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Assessing HSD17B13 Protein Recovery: A Comparative Guide to Washout Experiments
For researchers, scientists, and drug development professionals investigating the dynamics of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), understanding its recovery following cellular perturbations is crucial. This guide provides a comprehensive overview of washout experiments designed to assess HSD17B13 protein recovery, comparing this methodology with alternative approaches and offering detailed experimental protocols.
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver, and it has emerged as a significant player in the pathology of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2][3] The stability and turnover of HSD17B13 are critical factors in its cellular function and its role in disease progression. Washout experiments, in this context, are designed to monitor the re-synthesis and recovery of HSD17B13 protein levels after a period of inhibited protein synthesis. This allows for the determination of the protein's recovery kinetics and provides insights into its regulation.
Comparison of Methodologies for Assessing Protein Dynamics
The study of protein dynamics, including synthesis, degradation, and recovery, can be approached through various experimental designs. Below is a comparison of washout experiments with other common techniques used to assess HSD17B13 protein turnover.
| Method | Principle | Advantages | Disadvantages | Typical Application for HSD17B13 |
| Washout Experiment (with Protein Synthesis Inhibition) | Cells are treated with a protein synthesis inhibitor (e.g., cycloheximide) to deplete the existing protein pool. The inhibitor is then "washed out," and the recovery of the protein of interest is monitored over time. | Relatively simple and cost-effective. Provides a direct measure of protein synthesis and recovery rate. | The protein synthesis inhibitor can have off-target effects and induce cellular stress. Not suitable for in vivo studies. | Assessing the recovery rate of HSD17B13 in cultured liver cells (e.g., HepG2) after a period of synthesis blockage. |
| Metabolic Labeling (e.g., with D2O) | Cells or animals are exposed to a medium containing a stable isotope-labeled precursor (e.g., heavy water, D2O), which is incorporated into newly synthesized proteins. The rate of incorporation is measured by mass spectrometry. | Highly quantitative and can be used in vivo to measure protein turnover in a physiological context.[4][5] | Requires specialized equipment (mass spectrometer) and expertise in data analysis. Can be expensive. | Determining the in vivo half-life and turnover rate of HSD17B13 in mouse liver.[4][5] |
| Fluorescence Recovery After Photobleaching (FRAP) | A fluorescently tagged version of the protein is expressed in cells. A specific region of the cell is photobleached, and the rate at which fluorescence recovers in that region is measured, indicating protein mobility and replenishment. | Allows for the study of protein dynamics in living cells in real-time. Provides information on protein mobility and localization. | Requires generating a fluorescently tagged protein, which may alter its function. Limited to studying protein movement, not synthesis or degradation directly. | Investigating the mobility and exchange of HSD17B13 on lipid droplets within living hepatocytes.[6] |
Detailed Experimental Protocol: HSD17B13 Washout and Recovery Assay
This protocol outlines a typical washout experiment to monitor the recovery of HSD17B13 protein levels in a cell culture model.
Objective: To determine the rate of HSD17B13 protein recovery following the removal of a protein synthesis inhibitor.
Materials:
-
HepG2 cells (or other suitable liver cell line expressing HSD17B13)
-
Cell culture medium and supplements
-
Cycloheximide (B1669411) (CHX) solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against HSD17B13
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for Western blot detection
Procedure:
-
Cell Culture: Plate HepG2 cells in multiple wells of a 6-well plate and culture until they reach 70-80% confluency.
-
Protein Synthesis Inhibition: Treat the cells with an empirically determined concentration of cycloheximide (e.g., 50-100 µg/mL) to block protein synthesis.[7] The duration of treatment should be sufficient to significantly reduce HSD17B13 levels (e.g., 8 hours).
-
Washout: After the CHX treatment, aspirate the medium and wash the cells three times with warm, sterile PBS to remove all traces of the inhibitor.
-
Recovery: Add fresh, pre-warmed culture medium to each well.
-
Time-Course Sample Collection: At designated time points post-washout (e.g., 0, 2, 4, 8, 12, 24 hours), lyse the cells from one well per time point. The 0-hour time point represents the protein level immediately after the washout.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay.[8]
-
Western Blot Analysis:
-
Load equal amounts of total protein from each time point onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for HSD17B13 and a loading control antibody.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[7]
-
-
Data Analysis:
-
Quantify the band intensities for HSD17B13 and the loading control for each time point using image analysis software (e.g., ImageJ).
-
Normalize the HSD17B13 band intensity to the corresponding loading control intensity.
-
Plot the normalized HSD17B13 protein levels against time to visualize the recovery kinetics.
-
Visualizing the Experimental Workflow and Signaling Context
To better illustrate the experimental process and the cellular context of HSD17B13, the following diagrams are provided.
Caption: Workflow for an HSD17B13 washout and recovery experiment.
Caption: Simplified HSD17B13 regulation and degradation pathway.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Measuring HSD17β13 protein turnover in mouse liver with D2O metabolic labeling and hybrid LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. liverdiseasenews.com [liverdiseasenews.com]
A Comparative Guide to the In Vitro and In Vivo Activity of HSD17B13 Degraders
This guide provides a comprehensive comparison of the methodologies used to assess the in vitro and in vivo activity of targeted degraders against Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for chronic liver diseases.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme localized to the surface of lipid droplets within liver cells (hepatocytes).[1][2] Its expression is notably increased in patients with non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Large-scale human genetic studies have revealed that individuals with naturally occurring loss-of-function variants in the HSD17B13 gene are protected from the progression of chronic liver diseases, including the transition from simple fat accumulation (steatosis) to more severe inflammation and fibrosis (NASH).[3][4] This strong genetic validation makes HSD17B13 a compelling target for therapeutic intervention. Targeted protein degradation offers a novel approach to eliminate the HSD17B13 protein, thereby mimicking the protective effects observed genetically.
Data Presentation: Performance of HSD17B13 Degraders
The following tables summarize the typical quantitative data generated from in vitro and in vivo studies of a hypothetical HSD17B13 degrader, referred to as "Degrader X."
Table 1: In Vitro Degradation Activity of Degrader X
| Compound | Cell Line | Time Point | DC₅₀ (nM) | Dₘₐₓ (%) |
| Degrader X | HepG2 | 24 hours | 15 | >95 |
| Degrader X | Huh7 | 24 hours | 25 | >90 |
| Negative Control | HepG2 | 24 hours | >10,000 | <10 |
-
DC₅₀: Half-maximal degradation concentration. The concentration of the degrader required to reduce HSD17B13 protein levels by 50%.
-
Dₘₐₓ: Maximum percentage of protein degradation observed.
Table 2: In Vivo Efficacy of Degrader X in a Mouse Model of NASH
| Compound | Animal Model | Dose & Route | Treatment Duration | Liver HSD17B13 Reduction (%) | Serum ALT Reduction (%) |
| Degrader X | CDAHFD Fed Mice | 30 mg/kg, Oral | 8 weeks | ~90 | ~50 |
| Vehicle | CDAHFD Fed Mice | N/A, Oral | 8 weeks | 0 | 0 |
-
CDAHFD: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet; a common diet to induce NASH and fibrosis in mice.[5]
-
ALT: Alanine Aminotransferase; a key enzyme marker of liver injury.
Mandatory Visualizations
Caption: HSD17B13 pathway in hepatocytes and the mechanism of targeted degradation.
Caption: Experimental workflow for the evaluation of HSD17B13 degraders.
Experimental Protocols
Protocol 1: Western Blot Analysis of HSD17B13 Degradation in Cultured Hepatocytes
This protocol details the steps to quantify HSD17B13 protein levels in a cell line (e.g., HepG2) following treatment with a degrader.[6][7]
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of the HSD17B13 degrader in fresh cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium, add the medium containing the degrader or vehicle, and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[8]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant (protein lysate) into a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSD17B13 (e.g., 1:1,000 dilution) overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[10]
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify neutral lipid accumulation in hepatocytes, a key functional outcome of HSD17B13 modulation.[11]
-
Cell Culture and Treatment:
-
Seed HepG2 cells on glass coverslips in a 24-well plate.
-
Induce lipid accumulation by treating cells with a steatogenic medium (e.g., standard medium supplemented with oleic acid). Co-treat with the HSD17B13 degrader or vehicle control for 24-48 hours.
-
-
Fixation and Staining:
-
Wash cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 1 hour at room temperature.[11]
-
Rinse the cells with distilled water.
-
Incubate with 60% isopropanol (B130326) for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution, ensuring the coverslips are fully covered. Incubate for 20-30 minutes.[11]
-
Remove the staining solution and rinse with distilled water until the excess stain is cleared.
-
(Optional) Counterstain the nuclei by incubating with hematoxylin (B73222) for 1-3 minutes, followed by a final rinse with water.[11]
-
-
Visualization and Quantification:
-
Mount the coverslips onto microscope slides.
-
Observe the cells under a light microscope. Lipid droplets will appear as red puncta.
-
Capture images and quantify the stained area using image analysis software (e.g., ImageJ) to compare lipid accumulation between different treatment groups.
-
Protocol 3: General In Vivo Efficacy Study in a Diet-Induced Mouse Model of NASH
This protocol provides a framework for evaluating the therapeutic efficacy of an HSD17B13 degrader in a preclinical mouse model.[12][13]
-
Animal Model Induction:
-
Dosing and Administration:
-
Randomly assign the CDAHFD-fed mice into a vehicle control group and one or more degrader treatment groups.
-
Formulate the HSD17B13 degrader in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).[15]
-
Administer the degrader or vehicle daily via oral gavage for the desired treatment period (e.g., 8 weeks).[12]
-
Monitor animal body weight and general health regularly throughout the study.
-
-
Endpoint Analysis (Terminal Procedures):
-
At the end of the treatment period, collect blood via cardiac puncture for serum analysis.
-
Euthanize the mice and harvest the livers.
-
Serum Analysis: Measure plasma levels of ALT and AST as markers of liver injury.[12]
-
Liver Analysis:
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and with Sirius Red to assess fibrosis.[12]
-
Protein Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent homogenization and Western blot analysis to confirm the reduction of HSD17B13 protein levels.[16]
-
Gene Expression: Snap-freeze a portion for RNA extraction and qRT-PCR analysis of genes related to fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Ccl2).[12]
-
-
References
- 1. mdpi.com [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. enanta.com [enanta.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Methods for Validating HSD17B13 Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a key protein implicated in the progression of chronic liver diseases such as non-alcoholic steatohepatitis (NASH), represents a promising therapeutic strategy. Unlike traditional inhibition, targeted protein degradation, often mediated by Proteolysis-Targeting Chimeras (PROTACs), results in the physical elimination of the target protein. Rigorous and multi-faceted validation is crucial to confirm the efficacy and specificity of HSD17B13 degraders. This guide provides a comparative overview of key orthogonal methods to validate HSD17B13 degradation, complete with experimental protocols and data presentation to aid in the design and interpretation of validation studies.
Comparison of Orthogonal Validation Methods
A robust validation strategy for an HSD17B13 degrader should employ multiple independent methods to interrogate different aspects of the degradation process. This approach provides a higher degree of confidence in the on-target activity and mechanism of action.
| Method | Key Parameters | Typical Values for Potent Degraders | Advantages | Limitations |
| Immunoblotting (Western Blot) | DC50 (Concentration for 50% degradation), Dmax (% maximal degradation) | DC50: 1-100 nM, Dmax: >90% | Widely accessible, provides molecular weight confirmation, semi-quantitative. | Low throughput, can have variability, requires high-quality antibodies. |
| HiBiT/NanoBRET Assay | Real-time degradation kinetics, DC50 | DC50: 1-100 nM | Live-cell analysis, highly sensitive, quantitative, high-throughput compatible. | Requires CRISPR/Cas9 engineering of the target protein, potential for tag interference. |
| Quantitative Immunofluorescence | Mean Fluorescence Intensity (MFI) reduction | >80% reduction in MFI | Provides spatial information (subcellular localization), single-cell analysis. | Can be lower throughput, requires careful optimization of fixation and permeabilization. |
| Quantitative Proteomics (e.g., TMT-MS) | Fold change in HSD17B13 abundance, Off-target analysis | Log2 fold change < -1.5 | Unbiased, proteome-wide selectivity profiling, highly quantitative. | Technically complex, expensive, lower throughput than targeted assays. |
HSD17B13 Signaling Pathways
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes and plays a significant role in hepatic lipid metabolism, inflammation, and fibrosis.[1][2][3][4] Understanding its signaling context is crucial for interpreting the functional consequences of its degradation.
HSD17B13 expression is induced by the transcription factor SREBP-1c, which is regulated by LXRα, leading to increased lipogenesis and lipid droplet accumulation.[4] Furthermore, HSD17B13 can promote liver fibrosis through the upregulation of TGF-β1, which in turn activates hepatic stellate cells.[5][6] In the context of inflammation, HSD17B13 has been shown to activate the PAF/STAT3 signaling pathway, leading to increased fibrinogen expression and leukocyte adhesion.[7]
Experimental Workflow for HSD17B13 Degrader Validation
A systematic approach is recommended to validate a potential HSD17B13 degrader, moving from initial confirmation of degradation to more in-depth mechanistic and functional studies.
Experimental Protocols
Immunoblotting (Western Blot) for DC50 and Dmax Determination
This protocol details the quantification of HSD17B13 protein levels following treatment with a degrader.[8][9]
Methodology:
-
Cell Culture and Treatment: Plate a relevant human liver cell line (e.g., HepG2, Huh7) and allow cells to adhere. Treat cells with a serial dilution of the HSD17B13 degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for HSD17B13 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize HSD17B13 band intensity to the loading control.
-
Calculate the percentage of HSD17B13 remaining relative to the vehicle control. Plot the percentage of remaining protein against the degrader concentration to determine DC50 and Dmax values using a non-linear regression model.
-
HiBiT/NanoBRET Assay for Real-Time Degradation Kinetics
This method allows for the real-time, quantitative monitoring of HSD17B13 degradation in live cells.[10][11][12][13][14]
Methodology:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous HSD17B13 locus in a suitable liver cell line.
-
Assay Preparation: Seed the HSD17B13-HiBiT cells into a 96-well white assay plate.
-
Lytic Detection (for endpoint DC50):
-
Treat cells with a serial dilution of the degrader for the desired time.
-
Add a lytic reagent containing the LgBiT protein and luciferase substrate.
-
Measure luminescence on a plate reader.
-
-
Live-Cell Kinetic Analysis:
-
Introduce LgBiT protein into the cells (e.g., via transfection or using a cell-permeable version).
-
Add the Nano-Glo® Live Cell Substrate.
-
Measure baseline luminescence.
-
Add the HSD17B13 degrader and immediately begin measuring luminescence kinetically over several hours.
-
-
Data Analysis: Normalize luminescence signals to a time-zero control or vehicle-treated cells. For kinetic data, plot the normalized luminescence over time. For endpoint assays, plot the normalized luminescence against the degrader concentration to calculate the DC50.
Quantitative Immunofluorescence Microscopy
This technique provides visual confirmation of HSD17B13 degradation at the single-cell level.[15][16][17][18][19]
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the HSD17B13 degrader at a concentration expected to give significant degradation (e.g., 10x DC50) and a vehicle control.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining:
-
Block non-specific antibody binding sites with blocking buffer (e.g., 5% BSA in PBST).
-
Incubate with a primary antibody against HSD17B13.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Acquire images using a confocal or high-content imaging system, ensuring consistent settings across all samples.
-
Image Analysis: Use image analysis software to quantify the mean fluorescence intensity (MFI) of the HSD17B13 signal per cell. Compare the MFI of degrader-treated cells to vehicle-treated cells to determine the percentage of protein reduction.
Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased, proteome-wide view of the degrader's specificity.[20][21][22]
Methodology:
-
Sample Preparation: Treat cells with the HSD17B13 degrader at a fixed concentration and a vehicle control. Lyse cells and digest proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different conditions with isobaric TMT reagents.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combine the labeled samples and analyze by LC-MS/MS.
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across all samples. Calculate the fold change in abundance for each protein in the degrader-treated sample relative to the vehicle control. A significant and selective decrease in HSD17B13 abundance with minimal changes to other proteins indicates high selectivity.
By employing these orthogonal methods, researchers can build a comprehensive data package to confidently validate the degradation of HSD17B13, understand its mechanism of action, and evaluate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HiBiT タンパク質 タギングシステム [promega.jp]
- 12. promegaconnections.com [promegaconnections.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-Cell Quantification of Protein Degradation Rates by Time-Lapse Fluorescence Microscopy in Adherent Cell Culture [jove.com]
- 17. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. Protein Degrader [proteomics.com]
- 21. sapient.bio [sapient.bio]
- 22. researchgate.net [researchgate.net]
Global Proteomics to Confirm Selectivity of HSD17B13 Degrader 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of therapeutic strategies targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). We focus on the evaluation of a targeted protein degrader, "PTOTAC HSD17B13 degrader 1," and compare its potential with alternative modalities, including small molecule inhibitors and RNA interference (RNAi) therapeutics. While direct global proteomics data for "this compound" is not publicly available, this guide outlines the critical importance of such studies for confirming selectivity and presents a framework for its evaluation alongside existing alternatives.
The Role of HSD17B13 in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is an enzyme predominantly expressed in the liver and is associated with lipid droplets. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are linked to a reduced risk of developing chronic liver diseases, including NAFLD, NASH, and alcohol-related liver disease. This strong genetic validation has spurred the development of therapies aimed at inhibiting or reducing the levels of the HSD17B13 protein to mimic this protective effect.
Therapeutic Strategies Targeting HSD17B13
Several approaches are being pursued to modulate HSD17B13 activity:
-
Targeted Protein Degradation: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. "this compound" is a PROTAC designed to specifically target HSD17B13 for ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5]
-
Small Molecule Inhibition: These molecules are designed to bind to the active site of the HSD17B13 enzyme, blocking its catalytic function.
-
RNA Interference (RNAi): RNAi therapeutics, such as small interfering RNAs (siRNAs), are designed to specifically target and degrade the messenger RNA (mRNA) of HSD17B13, thereby preventing the synthesis of the protein.
Performance Comparison of HSD17B13-Targeting Agents
The following tables summarize publicly available data for various HSD17B13-targeting agents. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
Table 1: HSD17B13 Small Molecule Inhibitors - In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. HSD17B11 | Reference |
| BI-3231 | human HSD17B13 | Enzymatic | 1 | >10,000-fold | [6][7][8][9][10] |
| mouse HSD17B13 | Enzymatic | 13 | - | [7] | |
| human HSD17B13 | Cellular | 12 | - | [6] | |
| INI-822 | HSD17B13 | - | Preclinical data indicates target engagement and downstream effects consistent with HSD17B13 inhibition. Specific IC50 values are not publicly detailed. | - | [11][12][13][14][15] |
Table 2: HSD17B13 RNAi Therapeutics - Clinical Trial Data
| Therapeutic | Mechanism | Study Phase | Key Efficacy Endpoints | Reference |
| ARO-HSD | RNAi | Phase 1/2 | Up to 93.4% mean reduction in hepatic HSD17B13 mRNA at 200 mg dose.[16] Up to 42.3% mean reduction in Alanine Aminotransferase (ALT) at 200 mg dose.[16][17] | [16][17][18][19][20] |
| Rapirosiran (ALN-HSD) | RNAi | Phase 1 | Median reduction of 78% in liver HSD17B13 mRNA at 400 mg dose.[21] Encouraging safety and tolerability profile.[21][22][23][24][25] | [21][22][23][24][25][26] |
Confirming Selectivity of HSD17B13 Degrader 1: The Role of Global Proteomics
The selectivity of a targeted protein degrader is paramount to ensure that only the intended target is removed, minimizing off-target effects. Global proteomics, using techniques like mass spectrometry, is the gold standard for assessing the selectivity of PROTACs. This involves treating a relevant cell line (e.g., human hepatocytes) with the degrader and quantifying changes across the entire proteome.
While specific global proteomics data for "this compound" is not available, the experimental workflow would follow a standardized procedure. The goal would be to demonstrate that at effective concentrations, only the abundance of HSD17B13 is significantly reduced, with minimal impact on other proteins, particularly the closely related HSD17B11.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of HSD17B13-targeting agents.
HSD17B13 Biochemical Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.
Materials:
-
Recombinant Human HSD17B13
-
Substrate (e.g., β-estradiol)
-
Cofactor (NAD+)
-
Test inhibitor
-
Assay buffer
-
NADH detection reagent (e.g., NADH-Glo™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor solution.
-
Add the recombinant HSD17B13 protein to each well.
-
Initiate the reaction by adding a mixture of the substrate and cofactor.
-
Stop the reaction and add the NADH detection reagent.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.[29]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Global Proteomics Workflow for PROTAC Selectivity
This protocol outlines a general approach for assessing the selectivity of an HSD17B13 degrader.
Materials:
-
Human hepatocyte cell line (e.g., HepG2, Huh7)
-
HSD17B13 degrader (e.g., this compound)
-
Cell culture reagents
-
Lysis buffer with protease and phosphatase inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem mass tags (TMT) or similar for quantitative proteomics
-
LC-MS/MS instrumentation
Procedure:
-
Culture human hepatocyte cells to a suitable confluency.
-
Treat cells with the HSD17B13 degrader at various concentrations and for different durations. Include a vehicle control (DMSO).
-
Harvest and lyse the cells.
-
Quantify protein concentration in the lysates.
-
Digest proteins into peptides using trypsin.
-
Label peptides with TMT reagents for multiplexed analysis.
-
Combine labeled peptide samples and analyze by LC-MS/MS.
-
Process the mass spectrometry data to identify and quantify proteins across all samples.
-
Analyze the data to identify proteins that show a significant decrease in abundance in the degrader-treated samples compared to the control. The primary endpoint is the selective degradation of HSD17B13.
In Vivo Efficacy Assessment of RNAi Therapeutics
This protocol describes a general workflow for evaluating the efficacy of HSD17B13-targeting RNAi in a clinical setting.
Procedure:
-
Patient Recruitment: Enroll patients with confirmed or suspected NASH.
-
Baseline Measurements: Perform a baseline liver biopsy to measure HSD17B13 mRNA and protein levels. Measure baseline serum levels of liver enzymes such as ALT and AST.
-
Dosing: Administer the RNAi therapeutic (e.g., ARO-HSD, rapirosiran) via subcutaneous injection at specified doses and intervals.[30]
-
Monitoring: Monitor patients for safety and tolerability throughout the study.
-
Follow-up Biopsy: Perform a follow-up liver biopsy at a pre-defined time point (e.g., Day 71) to assess the change from baseline in HSD17B13 mRNA and protein expression.[16]
-
Endpoint Analysis: Analyze the change in serum ALT and AST levels from baseline.
Visualizations
To better understand the context of HSD17B13-targeted therapies, the following diagrams illustrate the relevant biological pathway and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PTOTAC HSD17B13 降解剂 1 | this compound | CAS 3046195-01-8 | PROTAC | 美国InvivoChem [invivochem.cn]
- 3. This compound | PROTAC | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. businesswire.com [businesswire.com]
- 12. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 13. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 18. arrowheadpharma.com [arrowheadpharma.com]
- 19. Arrowhead’s RO-HSD PTSR rises by five points in NASH [clinicaltrialsarena.com]
- 20. arrowheadpharma.com [arrowheadpharma.com]
- 21. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rapirosiran (ALN-HSD) News - LARVOL Sigma [sigma.larvol.com]
- 23. rapirosiran (ALN-HSD) / Regeneron, Alnylam [delta.larvol.com]
- 24. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 25. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 26. Rapirosiran - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Validating the Critical Role of Cereblon in the Activity of HSD17B13 Degrader PROTACs
A comprehensive guide for researchers and drug development professionals on the experimental validation of the E3 ligase-dependent mechanism of PROTACs targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). This guide focuses on PROTACs that recruit the E3 ubiquitin ligase Cereblon (CRBN) and outlines the key experiments and expected data to rigorously validate their mechanism of action.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeting proteins previously considered "undruggable." These heterobifunctional molecules induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC accomplishes this by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the POI.
One such emerging therapeutic target is HSD17B13, a lipid droplet-associated enzyme implicated in the progression of chronic liver diseases such as nonalcoholic steatohepatitis (NASH). The development of PROTACs to degrade HSD17B13 offers a promising therapeutic strategy. A key aspect of developing and characterizing these degraders is the validation of their dependence on a specific E3 ligase. This guide focuses on HSD17B13 PROTACs that recruit Cereblon (CRBN), a commonly used E3 ligase in PROTAC design.
The Mechanism of Action: A Cereblon-Mediated Degradation Pathway
The activity of a CRBN-recruiting HSD17B13 PROTAC, such as the described "PTOTAC HSD17B13 degrader 1," is contingent upon its ability to form a productive ternary complex with HSD17B13 and CRBN. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to HSD17B13, marking it for degradation by the proteasome.
dot
Figure 1. Mechanism of a Cereblon-recruiting HSD17B13 PROTAC.
Experimental Validation of the E3 Ligase Role
Rigorous experimental validation is crucial to confirm that the degradation of HSD17B13 by a specific PROTAC is indeed mediated by the intended E3 ligase, Cereblon. The following sections detail the key experimental protocols and expected outcomes.
Confirmation of Cereblon-Dependent Degradation
The most direct method to validate the role of Cereblon is to assess the PROTAC's activity in a cellular context where Cereblon function is perturbed.
Experimental Protocols:
-
CRBN Knockdown or Knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CRBN in a relevant cell line (e.g., hepatic cells).
-
Treatment with a Competitive CRBN Ligand: Co-treat cells with the HSD17B13 PROTAC and a high concentration of a known CRBN binder, such as thalidomide (B1683933) or lenalidomide. This will competitively inhibit the binding of the PROTAC to Cereblon.
-
Western Blot Analysis: Following treatment, lyse the cells and perform a western blot to quantify the levels of HSD17B13 protein.
Data Presentation:
| Condition | HSD17B13 Protein Level (relative to control) | Interpretation |
| Vehicle Control | 100% | Baseline HSD17B13 expression. |
| HSD17B13 PROTAC | < 50% | Successful degradation of HSD17B13. |
| HSD17B13 PROTAC + CRBN siRNA | ~100% | Degradation is rescued, indicating CRBN dependence. |
| HSD17B13 PROTAC + Lenalidomide | ~100% | Degradation is blocked, confirming CRBN engagement. |
dot
Figure 2. Workflow for validating CRBN-dependent degradation.
Evidence of Ternary Complex Formation
The formation of a stable HSD17B13-PROTAC-CRBN ternary complex is a prerequisite for ubiquitination. Several biophysical techniques can be employed to detect and characterize this interaction.
Experimental Protocols:
-
NanoBRET™/HiBiT Assay: This live-cell assay measures protein proximity. HSD17B13 can be tagged with a NanoLuc® luciferase fragment (HiBiT or full-length NanoLuc®) and CRBN with a fluorescent acceptor (e.g., HaloTag®). The addition of the PROTAC brings the donor and acceptor into close proximity, generating a BRET signal.
-
AlphaLISA®/AlphaScreen®: This in vitro assay uses donor and acceptor beads that generate a chemiluminescent signal when brought into proximity. Recombinant tagged HSD17B13 and CRBN are incubated with the PROTAC.
-
Surface Plasmon Resonance (SPR): This technique measures the binding of analytes to a ligand immobilized on a sensor chip in real-time. For example, biotinylated HSD17B13 can be immobilized, and the binding of CRBN in the presence of the PROTAC can be monitored.
Data Presentation:
| Assay | Metric | Expected Result with HSD17B13 PROTAC | Interpretation |
| NanoBRET™ | BRET Ratio | Dose-dependent increase | PROTAC-induced proximity of HSD17B13 and CRBN in live cells. |
| AlphaLISA® | Luminescent Signal | Dose-dependent increase (with a "hook effect" at high concentrations) | Formation of the ternary complex in vitro. |
| SPR | Response Units (RU) | Increased binding of CRBN to HSD17B13 | PROTAC facilitates the interaction between HSD17B13 and CRBN. |
dot
Figure 3. Principle of a proximity-based ternary complex assay.
Demonstration of HSD17B13 Ubiquitination
The ultimate confirmation of a productive ternary complex is the ubiquitination of the target protein.
Experimental Protocols:
-
In-Cell Ubiquitination Assay: Treat cells expressing tagged HSD17B13 (e.g., His-tagged or FLAG-tagged) with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells and perform an immunoprecipitation (IP) of HSD17B13. The resulting protein sample is then analyzed by western blot using an anti-ubiquitin antibody.
-
In Vitro Ubiquitination Assay: This cell-free assay reconstitutes the ubiquitination cascade with purified components: recombinant HSD17B13, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the CRBN E3 ligase complex. The reaction is initiated by the addition of the HSD17B13 PROTAC, and the ubiquitination of HSD17B13 is assessed by western blot.
Data Presentation:
| Experiment | Key Reagents | Detection Method | Expected Result | Interpretation |
| In-Cell Ubiquitination | Tagged HSD17B13, PROTAC, MG132 | IP followed by Western Blot (anti-ubiquitin) | Increased high molecular weight smear/bands corresponding to poly-ubiquitinated HSD17B13. | The PROTAC induces ubiquitination of HSD17B13 in a cellular context. |
| In Vitro Ubiquitination | Recombinant proteins, PROTAC | Western Blot (anti-HSD17B13) | Appearance of higher molecular weight bands corresponding to ubiquitinated HSD17B13. | The PROTAC directly facilitates CRBN-mediated ubiquitination of HSD17B13. |
Comparison with Alternative Degradation Strategies
While CRBN is a widely used E3 ligase, other ligases such as the von Hippel-Lindau (VHL) E3 ligase are also frequently recruited by PROTACs. The choice of E3 ligase can significantly impact the degradation efficiency, selectivity, and potential for off-target effects.
| Feature | CRBN-Recruiting PROTACs | VHL-Recruiting PROTACs |
| Ligands | Based on immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. | Typically derived from VHL inhibitor ligands. |
| Expression Profile | Widely expressed, but levels can vary across tissues and cell types. | Also broadly expressed, with some differences in tissue distribution compared to CRBN. |
| Neo-substrate Activity | IMiD-based ligands can have inherent biological activity (neo-substrate degradation). | VHL ligands generally have a cleaner off-target profile in this regard. |
| Ternary Complex Cooperativity | Can exhibit a wide range of cooperativities depending on the target protein. | Often forms highly cooperative ternary complexes. |
The validation of the E3 ligase role for a VHL-recruiting HSD17B13 PROTAC would follow similar experimental principles, with the key difference being the use of VHL-specific controls (e.g., VHL knockdown, competitive VHL ligands).
Conclusion
The validation of the E3 ligase-dependent mechanism is a cornerstone in the preclinical development of any PROTAC degrader. For HSD17B13 PROTACs that are designed to recruit Cereblon, a combination of cellular and biochemical assays is essential to unequivocally demonstrate that the observed degradation of HSD17B13 is a direct consequence of a productive HSD17B13-PROTAC-CRBN ternary complex leading to ubiquitination. The experimental framework outlined in this guide provides a robust strategy for researchers and drug developers to rigorously validate the mechanism of action of their HSD17B13 degraders, thereby de-risking their progression towards clinical development.
Rescuing Cellular Phenotypes Induced by PTOTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to rescue cellular phenotypes induced by Phosphatase-Targeting Chimeras (PTOTACs). By hijacking the ubiquitin-proteasome system, PTOTACs trigger the degradation of specific target proteins, offering a powerful tool for therapeutic intervention and target validation. However, confirming that the observed cellular phenotype is a direct consequence of the intended protein degradation requires rigorous rescue experiments. This document details various rescue methodologies, presents comparative data, and provides the necessary experimental protocols to aid researchers in validating their findings.
Understanding PTOTAC-Induced Phenotypes and the Need for Rescue Experiments
PTOTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This targeted protein degradation can induce a variety of cellular phenotypes, such as decreased cell viability, apoptosis, or changes in signaling pathways.
To unequivocally link the observed phenotype to the degradation of the target protein, it is crucial to perform rescue experiments. These experiments aim to reverse the PTOTAC-induced phenotype by restoring the function of the target protein or interfering with the degradation process itself. Successful rescue provides strong evidence for on-target activity and helps to rule out potential off-target effects of the PTOTAC molecule.[3]
Comparative Analysis of Rescue Experiment Strategies
Several strategies can be employed to rescue PTOTAC-induced phenotypes. The choice of method depends on the specific experimental context, the nature of the target protein, and the available resources. Below is a comparison of the most common approaches.
| Rescue Strategy | Principle | Advantages | Disadvantages |
| Washout Experiment | Removal of the PTOTAC, allowing for the re-synthesis of the target protein. | Simple to perform; demonstrates the reversibility of the PTOTAC effect. | Recovery of protein levels and phenotype can be slow, depending on the protein's synthesis rate; may not be suitable for irreversible PTOTACs. |
| Genetic Rescue: E3 Ligase Knockout | Ablation of the specific E3 ligase recruited by the PTOTAC, preventing target protein degradation. | Provides definitive evidence for the involvement of a specific E3 ligase; highly specific. | Technically more complex and time-consuming (requires CRISPR/Cas9); may not be feasible for essential E3 ligases. |
| Chemical Rescue: Proteasome/Neddylation Inhibition | Blocking the proteasome or the neddylation pathway to prevent the degradation of the ubiquitinated target protein. | Rapid and easy to implement; commercially available inhibitors are readily accessible. | Can have broad cellular effects and toxicity due to the general inhibition of protein degradation; may not be specific to the PTOTAC-target interaction. |
| Genetic Rescue: Re-expression of Target Protein | Introduction of an exogenous, degradation-resistant version of the target protein. | Directly demonstrates that the phenotype is due to the loss of the target protein; allows for structure-function studies with mutants. | Requires molecular cloning and transfection/transduction; overexpression artifacts are possible. |
Experimental Protocols
Washout Experiment
This protocol describes the procedure for a washout experiment to observe the recovery of a target protein and the reversal of a cellular phenotype following PTOTAC treatment.
Materials:
-
Cells of interest
-
PTOTAC compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Reagents and equipment for Western blotting
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the PTOTAC at a concentration known to induce the phenotype of interest for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
After the treatment period, aspirate the medium containing the PTOTAC.
-
Wash the cells three times with sterile PBS to remove any residual compound.[4]
-
Add fresh, complete cell culture medium to the wells.
-
Collect cell lysates at various time points after the washout (e.g., 0, 6, 12, 24, 48 hours) for Western blot analysis of the target protein.
-
In parallel, assess the cellular phenotype at the same time points to correlate with protein recovery.
-
Perform Western blotting to quantify the levels of the target protein, normalizing to a loading control.
Genetic Rescue: E3 Ligase Knockout using CRISPR/Cas9
This protocol outlines the generation of an E3 ligase knockout cell line to validate the E3 ligase-dependent mechanism of a PTOTAC.[2]
Materials:
-
Wild-type cells
-
CRISPR/Cas9 system components (e.g., sgRNA targeting the E3 ligase, Cas9 nuclease)
-
Lentiviral or other delivery system
-
Reagents for single-cell cloning and expansion
-
PTOTAC compound
-
Reagents and equipment for Western blotting and phenotype assessment
Procedure:
-
Design and clone sgRNAs targeting a critical exon of the E3 ligase gene.
-
Deliver the CRISPR/Cas9 components into the cells using a suitable method (e.g., lentiviral transduction, transfection).
-
Select for successfully transduced/transfected cells.
-
Perform single-cell cloning to isolate and expand individual knockout clones.
-
Validate the knockout of the E3 ligase in the selected clones by Western blotting and genomic sequencing.
-
Treat both wild-type and E3 ligase knockout cells with the PTOTAC at various concentrations.
-
After the desired incubation time, harvest the cells and prepare lysates for Western blot analysis.
-
Assess the cellular phenotype in both cell lines.
-
Compare the degradation of the target protein and the induced phenotype in wild-type versus knockout cells. A successful rescue will show no degradation and no phenotype in the knockout cells.[2]
Chemical Rescue: Proteasome or Neddylation Inhibition
This protocol describes the use of small molecule inhibitors to block the degradation machinery and rescue the PTOTAC-induced phenotype.
Materials:
-
Cells of interest
-
PTOTAC compound
-
Proteasome inhibitor (e.g., MG-132, bortezomib) or neddylation inhibitor (e.g., MLN4924)
-
Complete cell culture medium
-
Reagents and equipment for Western blotting and phenotype assessment
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with the proteasome or neddylation inhibitor for 1-2 hours. Determine the optimal, non-toxic concentration of the inhibitor beforehand.[5]
-
Add the PTOTAC compound to the pre-treated cells and incubate for the desired duration. Include control groups with PTOTAC alone, inhibitor alone, and vehicle.
-
Harvest the cells and prepare lysates for Western blot analysis to assess the levels of the target protein.
-
In parallel, measure the cellular phenotype.
-
Compare the results between the different treatment groups. Successful rescue is indicated by the restoration of target protein levels and the absence of the phenotype in the co-treatment group.[6]
Visualization of Key Processes
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PTOTAC mechanism of action and the workflows of the described rescue experiments.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to In Vitro Liver Models: Comparing Degradation Profiles in HepG2, Huh7, and Primary Human Hepatocytes
For researchers, scientists, and drug development professionals, selecting the appropriate in vitro liver model is a critical step in accurately predicting a compound's metabolic fate. This guide provides an objective comparison of the degradation profiles of xenobiotics in commonly used liver cell lines—HepG2 and Huh7—alongside the gold standard, primary human hepatocytes (PHH). Supported by experimental data, this document aims to clarify the metabolic capabilities and limitations of each model to inform better experimental design and data interpretation.
The liver is the primary site of drug metabolism, a complex process broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These reactions are orchestrated by a host of drug-metabolizing enzymes (DMEs), most notably the Cytochrome P450 (CYP) superfamily. The expression and activity of these enzymes are paramount for the accurate in vitro assessment of a drug candidate's metabolic stability and potential for drug-drug interactions.
While primary human hepatocytes are considered the most physiologically relevant in vitro model, their use is hampered by limited availability, high cost, and significant inter-donor variability.[1][2] Consequently, immortalized human hepatoma cell lines, such as HepG2 and Huh7, have become workhorses in drug discovery and toxicology screening due to their unlimited proliferative capacity and ease of handling.[1][2][3] However, it is crucial to recognize that these cell lines, originating from liver tumors, exhibit distinct metabolic profiles that differ significantly from PHH.[2][4][5]
Comparative Metabolic Capabilities
Extensive research has demonstrated that immortalized liver cell lines generally possess lower metabolic competence compared to PHH.[2][6] The expression and activity of key DMEs, particularly Phase I enzymes, are often significantly reduced in HepG2 and Huh7 cells.[2][5]
Phase I Metabolism: The Cytochrome P450 Superfamily
The CYP enzymes are central to Phase I metabolism, responsible for the oxidative transformation of a vast array of xenobiotics.[7] Among these, CYP3A4 is the most abundant in the human liver, metabolizing approximately 50% of clinically used drugs.[7]
Studies have consistently shown that the expression and activity of many CYP isoforms are substantially lower in HepG2 and Huh7 cells compared to PHH.[5][8] For instance, the protein expression of CYP3A4 is reported to be around 90% lower in both HepG2 and Huh7 cells than in primary hepatocytes.[5]
While both cell lines exhibit deficiencies, there are notable differences between them. Huh7 cells generally show higher basal activity of CYP1A2 and CYP3A4 compared to HepG2 cells.[9] Conversely, HepG2 cells may have higher activity of other CYPs, such as CYP2B6. The inducibility of CYP enzymes in response to known inducers can also vary between the cell lines and is often less pronounced than in PHH.[10]
Phase II Metabolism: Conjugation Reactions
Phase II metabolism involves the conjugation of metabolites from Phase I with endogenous molecules to increase their water solubility and facilitate excretion. While the disparity in Phase II enzyme activity between cell lines and PHH is generally less pronounced than for Phase I enzymes, significant differences still exist.[11] The expression and activity of enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) can vary between HepG2 and Huh7 cells and are typically lower than in PHH.
Quantitative Comparison of Degradation Profiles
To illustrate the practical implications of these differences in metabolic capacity, the following tables summarize the degradation of common probe substrates for key drug-metabolizing enzymes. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values are synthesized from various sources and should be interpreted with caution.
Table 1: Metabolic Degradation of a High-Turnover CYP3A4 Substrate (e.g., Midazolam)
| Cell Line | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Primary Human Hepatocytes | 10 - 60 | 11.6 - 69.3 |
| Huh7 | > 120 | < 5.8 |
| HepG2 | Not readily metabolized | Very Low / Undetectable |
Data are representative values compiled from multiple sources and are intended for comparative purposes. Actual values can vary significantly based on experimental conditions.
Table 2: Metabolic Degradation of a CYP1A2 Substrate (e.g., Phenacetin)
| Cell Line | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Primary Human Hepatocytes | 20 - 90 | 7.7 - 34.7 |
| Huh7 | > 180 | < 3.9 |
| HepG2 | > 240 | < 2.9 |
Data are representative values compiled from multiple sources and are intended for comparative purposes. Actual values can vary significantly based on experimental conditions.
Experimental Protocols
To ensure reproducibility and enable comparison across different studies, a standardized experimental protocol for assessing metabolic stability is crucial.
Protocol: In Vitro Metabolic Stability Assay in Suspension Hepatocytes
1. Cell Preparation:
-
Thaw cryopreserved hepatocytes (PHH, HepG2, or Huh7) in a 37°C water bath.
-
Gently transfer the cell suspension to a conical tube containing pre-warmed incubation medium (e.g., Williams' Medium E with appropriate supplements).
-
Centrifuge at a low speed (e.g., 100 x g) for 5 minutes.
-
Resuspend the cell pellet in fresh incubation medium and determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Adjust the cell density to the desired concentration (e.g., 1 x 10⁶ viable cells/mL).
2. Incubation:
-
Pre-warm a 24- or 48-well plate containing the test compound at the final desired concentration (typically 1 µM) in incubation medium at 37°C.
-
Initiate the metabolic reaction by adding the hepatocyte suspension to the wells.
-
Incubate the plate at 37°C with gentle shaking.
3. Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation wells.
-
Immediately quench the metabolic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
4. Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (cell density).
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the major drug metabolism pathways.
References
- 1. Huh-7 or HepG2 cells: which is the better model for studying human apolipoprotein-B100 assembly and secretion? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic cell lines for drug hepatotoxicity testing: limitations and strategies to upgrade their metabolic competence by gene engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. runtogen.com [runtogen.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug-Metabolizing Gene Expression Identity: Comparison Across Liver Tissues and Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of CYP3A4 inhibition and hepatotoxicity using DMSO-treated human hepatoma HuH-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of hepato-cellular in vitro platforms to study CYP3A4 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PTOTAC HSD17B13 Degrader 1
For researchers, scientists, and drug development professionals, the responsible handling and disposal of novel chemical compounds like PTOTAC HSD17B13 degrader 1 are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous substance. The following step-by-step procedures are based on established best practices for the disposal of uncharacterized research chemicals and similar PROTAC (Proteolysis Targeting Chimera) compounds.
I. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment to minimize exposure risks. Handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2] The primary and mandatory method for disposal is through a licensed professional waste disposal service.[2][3]
Step 1: Waste Identification and Segregation
All materials that have come into contact with the compound must be treated as hazardous waste.[2][4]
-
Solid Waste: Collect any unused solid this compound, contaminated weighing papers, pipette tips, gloves, and other lab supplies in a dedicated, sealable, and chemically resistant container.[1][2][5]
-
Liquid Waste: Collect all solutions containing the degrader, including stock solutions, experimental residues, and rinsates, in a separate, leak-proof, and chemically compatible container.[1][5] Do not mix with other incompatible waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Sharps Waste: Any contaminated sharps, such as needles or Pasteur pipettes, must be disposed of in a designated sharps container.[5]
Step 2: Decontamination of Labware
All labware and surfaces that have been in contact with this compound require thorough decontamination.
-
Glassware and Equipment: Rinse all contaminated labware with a suitable solvent, such as ethanol (B145695) or acetone.[1] The rinsate must be collected and treated as hazardous liquid waste.[1][2]
-
Surfaces: Clean any contaminated surfaces with an appropriate solvent and absorbent materials. Dispose of the cleaning materials as hazardous chemical waste.[1]
Step 3: Waste Container Labeling and Storage
Proper labeling and storage are critical for safety and regulatory compliance.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[5] Include the date when waste was first added to the container.[5]
-
Storage: Store all waste containers in a designated satellite accumulation area within the laboratory.[5] Ensure containers are kept sealed and stored in a well-ventilated area, away from incompatible chemicals.[5]
Step 4: Arranging for Final Disposal
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or the designated laboratory safety officer to schedule a pickup for the chemical waste.[5] This is the primary recommended method of disposal.[2]
-
Compliance: Ensure all disposal activities comply with local, state, and federal regulations for hazardous waste management.[1] Do not dispose of this chemical into the environment, drains, or sewer systems.[2]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Protection: Wear the appropriate PPE before addressing the spill.[2]
-
Containment: Prevent the material from spreading or entering drains.[2]
-
Cleanup:
-
For solid spills , carefully sweep or scoop the material to avoid generating dust and place it in a sealed container for disposal.[1][2]
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[2][4] Collect the contaminated absorbent material and place it in the designated hazardous waste container.[5]
-
-
Decontamination: Thoroughly clean the spill area with a suitable decontamination solution.[2]
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling PTOTAC HSD17B13 Degrader 1
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with PTOTAC HSD17B13 degrader 1. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
Physicochemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes representative data based on similar PROTAC (Proteolysis Targeting Chimera) compounds. It is imperative to handle this compound with care, assuming it may possess hazardous properties until proven otherwise.
| Property | Representative Information | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 3046195-01-8 | MedChemExpress |
| Appearance | Solid | BenchChem Application Notes |
| Solubility | Soluble in DMSO | BenchChem Application Notes |
| Storage | Store solid at -20°C for the long term. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] | BenchChem Application Notes |
| Potential Hazards | May be harmful if swallowed, cause skin irritation, cause serious eye irritation, or may cause respiratory irritation.[2] The toxicological properties have not been fully investigated. | Representative PROTAC SDS[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2][3] | Representative PROTAC SDS[2][3] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes.[2][3] | Representative PROTAC SDS[2][3] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[4] For extended contact, consider double-gloving or using thicker, chemical-resistant gloves.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4]
Experimental Protocol: Handling and Preparation of Stock Solutions
The following is a step-by-step guide for the proper handling and preparation of stock solutions of this compound.
-
Preparation: Before handling the compound, ensure you are in a designated laboratory area equipped with a chemical fume hood and that you are wearing the appropriate PPE.
-
Equilibration: Allow the vial containing the solid this compound to reach room temperature before opening to prevent moisture condensation.[1][5]
-
Weighing: In the chemical fume hood, carefully weigh the desired amount of the solid compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration.[1][5] For example, to prepare a 10 mM stock solution, dissolve the corresponding mass of the degrader in the calculated volume of DMSO.
-
Solubilization: Vortex the solution until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[5]
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste:
-
Unused solid this compound and any solutions containing the degrader should be disposed of as hazardous chemical waste.
-
Collect all degrader waste in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable materials that have come into contact with the degrader, such as pipette tips, gloves, and paper towels, should be collected in a designated hazardous waste bag within the laboratory.
-
Empty containers that held the degrader should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
-
Adherence to Institutional Policies: All waste disposal must be conducted in strict accordance with your institution's and local regulations for hazardous waste management.
Signaling Pathway and Experimental Workflow Diagrams
To facilitate a clearer understanding of the experimental procedures, the following diagrams illustrate the handling workflow and the general mechanism of action for a PROTAC degrader.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
